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  • Product: 6-Methylquinoline-2-carbothioamide
  • CAS: 938006-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Methylquinoline-2-carbothioamide: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Quinoline Scaffold and the Significance of the Thioamide Moiety The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold and the Significance of the Thioamide Moiety

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its rigid, planar structure and ability to interact with various biological targets have made it a cornerstone in the development of antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6] The introduction of a carbothioamide (thioamide) group at the 2-position of the 6-methylquinoline core introduces a unique set of electronic and steric properties. The replacement of the carbonyl oxygen with a sulfur atom enhances the molecule's polarizability, hydrogen bonding capabilities, and potential for metal chelation, often leading to novel or enhanced biological activities.[1][7] This guide provides a comprehensive technical overview of 6-Methylquinoline-2-carbothioamide, from its proposed synthesis and characterization to its potential applications in drug discovery, particularly in the realms of oncology and infectious diseases.

Molecular Structure and Physicochemical Properties

The foundational step to understanding the potential of 6-Methylquinoline-2-carbothioamide is a thorough analysis of its chemical structure and predicted physicochemical properties.

Chemical Structure

The chemical structure of 6-Methylquinoline-2-carbothioamide consists of a quinoline ring system with a methyl group substituted at the 6-position and a carbothioamide group at the 2-position.

Table 1: Chemical Identity of 6-Methylquinoline-2-carbothioamide

IdentifierValue
IUPAC Name 6-methylquinoline-2-carbothioamide
Molecular Formula C₁₁H₁₀N₂S
Molecular Weight 202.28 g/mol
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2)C(=S)N
InChI Key (Predicted)
CAS Number Not readily available in searched databases.
Predicted Physicochemical Properties

While experimental data for 6-Methylquinoline-2-carbothioamide is not extensively available, its physicochemical properties can be predicted using computational models. These properties are crucial for predicting its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Table 2: Predicted Physicochemical Properties of 6-Methylquinoline-2-carbothioamide

PropertyPredicted ValueSignificance in Drug Development
LogP 2.5 - 3.5Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA) ~50-70 ŲSuggests good intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.
Rotatable Bonds 1Contributes to conformational flexibility and binding affinity.

Synthesis of 6-Methylquinoline-2-carbothioamide

A robust and efficient synthetic route is paramount for the exploration of any novel compound. The synthesis of 6-Methylquinoline-2-carbothioamide can be logically approached via a two-step process starting from the commercially available 6-methylquinoline-2-carboxylic acid.

Synthetic Strategy Overview

The proposed synthesis involves the initial formation of the corresponding amide, 6-Methylquinoline-2-carboxamide, followed by a thionation reaction to yield the target thioamide. This strategy leverages well-established and reliable chemical transformations.

Synthesis_Workflow Start 6-Methylquinoline-2-carboxylic acid Step1 Amidation Start->Step1 Intermediate 6-Methylquinoline-2-carboxamide Step1->Intermediate Step2 Thionation Intermediate->Step2 Product 6-Methylquinoline-2-carbothioamide Step2->Product

Caption: Proposed two-step synthesis of 6-Methylquinoline-2-carbothioamide.

Step-by-Step Experimental Protocols

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Protocol:

  • Acid Chloride Formation: To a solution of 6-methylquinoline-2-carboxylic acid (1.0 eq)[8] in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-methylquinoline-2-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 6-Methylquinoline-2-carboxamide.

The conversion of the amide to the thioamide is effectively achieved using a thionating agent such as Lawesson's Reagent.[9][10][11]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Methylquinoline-2-carboxamide (1.0 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-1.0 eq) to the solution.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-Methylquinoline-2-carbothioamide.

Spectroscopic Characterization

The structural elucidation of the synthesized 6-Methylquinoline-2-carbothioamide would rely on a combination of spectroscopic techniques. Based on the known spectra of related compounds, the following characteristic signals can be anticipated.

Table 3: Predicted Spectroscopic Data for 6-Methylquinoline-2-carbothioamide

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the quinoline ring (δ 7.0-8.5 ppm). - A singlet for the methyl group protons (δ ~2.5 ppm).[13] - Broad singlets for the -NH₂ protons of the thioamide group (δ > 9.0 ppm).
¹³C NMR - Aromatic carbons of the quinoline ring (δ 120-150 ppm). - A signal for the methyl carbon (δ ~21 ppm). - A characteristic downfield signal for the thiocarbonyl carbon (C=S) (δ > 190 ppm).
IR (Infrared Spectroscopy) - N-H stretching vibrations of the primary thioamide (3300-3100 cm⁻¹). - C=S stretching vibration (a strong band around 1200-1050 cm⁻¹). - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight of 202.28. - Characteristic fragmentation patterns of the quinoline ring.

Potential Biological Activities and Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[1][3] The introduction of the thioamide functional group is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Anticancer Potential

Quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[3][4][14] Thiosemicarbazones, which share the thioamide moiety, are known for their anticancer properties, often attributed to their ability to chelate iron and induce oxidative stress in cancer cells.[7]

Anticancer_MoA Molecule 6-Methylquinoline-2-carbothioamide Target1 Topoisomerase Inhibition Molecule->Target1 Target2 Kinase Inhibition (e.g., EGFR, VEGFR) Molecule->Target2 Target3 Induction of Apoptosis Molecule->Target3 Target4 Iron Chelation & ROS Production Molecule->Target4 Outcome Anticancer Activity Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome

Caption: Potential anticancer mechanisms of 6-Methylquinoline-2-carbothioamide.

Antimicrobial Activity

The quinoline core is present in several antibacterial and antimalarial drugs.[6][15] Thioamide-containing compounds have also shown promising antimicrobial effects. Therefore, 6-Methylquinoline-2-carbothioamide is a strong candidate for screening against a panel of pathogenic bacteria and fungi.[16][17][18]

Table 4: Potential Antimicrobial Screening Assays

AssayDescription
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Minimum Bactericidal Concentration (MBC) Determines the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Biofilm Inhibition Assay Evaluates the ability of the compound to prevent the formation of microbial biofilms.

Future Directions and Conclusion

6-Methylquinoline-2-carbothioamide represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties suggest a favorable pharmacokinetic profile.

Future research should focus on the successful synthesis and purification of 6-Methylquinoline-2-carbothioamide, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequent in-vitro and in-vivo screening for anticancer and antimicrobial activities will be crucial to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with different substituents on the quinoline ring, will further guide the optimization of this promising lead compound. The insights gained from such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL not available)
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. ResearchGate. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC. [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. PubMed. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Supplementary Data. RSC.org. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journals. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Methyl 6-methylquinoline-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 6-Methylquinoline. PubChem. [Link]

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

Sources

Exploratory

6-Methylquinoline-2-carbothioamide CAS number and molecular weight

Technical Monograph: 6-Methylquinoline-2-carbothioamide Part 1: Executive Summary & Chemical Identity 6-Methylquinoline-2-carbothioamide is a heterocyclic scaffold of significant interest in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Methylquinoline-2-carbothioamide

Part 1: Executive Summary & Chemical Identity

6-Methylquinoline-2-carbothioamide is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the anti-infective (specifically anti-tubercular) and bio-inorganic sectors. Functionally, it serves as a bidentate N,S-donor ligand and a bioisostere of quinoline-2-carboxamide. Its primary utility lies in its ability to inhibit mycobacterial cell wall synthesis (targeting DprE1) and its capacity to form cytotoxic coordination complexes with transition metals (Cu, Zn).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataSource/Method
Compound Name 6-Methylquinoline-2-carbothioamideIUPAC
CAS Number Not Listed (Research Grade)Derivative of CAS 15733-84-3
Molecular Formula C₁₁H₁₀N₂SCalculated
Molecular Weight 202.28 g/mol Calculated
Precursor CAS 15733-84-3 (Acid form)Sigma-Aldrich / PubChem
LogP (Predicted) 2.8 – 3.2Consensus Model
H-Bond Donors 1 (–NH₂)Structural Analysis
H-Bond Acceptors 2 (N-quinoline, S-thioamide)Structural Analysis
Appearance Yellow crystalline solidAnalogous thioamides

Part 2: Synthetic Methodologies

The synthesis of 6-methylquinoline-2-carbothioamide is most reliably achieved via the thionation of its carboxamide precursor. Direct functionalization of the quinoline ring at the C2 position is challenging due to electronic factors; therefore, starting from the carboxylic acid is the standard authoritative route.

Protocol: Two-Step Synthesis from 6-Methylquinoline-2-carboxylic acid

Reagents:

  • Precursor: 6-Methylquinoline-2-carboxylic acid (CAS 15733-84-3)[1]

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amination: Aqueous Ammonia (NH₄OH) or Ammonia gas

  • Thionation: Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (P₂S₅)

Step 1: Formation of 6-Methylquinoline-2-carboxamide

  • Activation: Dissolve 10.0 mmol of 6-methylquinoline-2-carboxylic acid in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

  • Add oxalyl chloride (12.0 mmol) dropwise at 0°C under N₂ atmosphere. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent in vacuo to yield the crude acid chloride.

  • Amination: Re-dissolve residue in dry THF (15 mL). Cool to 0°C.

  • Sparge with anhydrous NH₃ gas for 30 minutes OR add dropwise to concentrated aqueous ammonia (28%) at 0°C.

  • Isolation: Precipitate forms. Filter, wash with cold water, and dry.

    • Checkpoint: Verify amide formation via IR (Strong C=O band at ~1680 cm⁻¹).

Step 2: Thionation to 6-Methylquinoline-2-carbothioamide

  • Reaction: Suspend the carboxamide (5.0 mmol) in anhydrous toluene (25 mL).

  • Add Lawesson’s Reagent (2.5 mmol, 0.5 eq).

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor TLC (mobile phase: Hexane/EtOAc 7:3) for disappearance of the polar amide spot and appearance of a less polar yellow spot.

  • Workup: Cool to RT. Remove solvent in vacuo.

  • Purification: Flash column chromatography on silica gel. Elute with CH₂Cl₂/MeOH (98:2).

    • Yield Expectation: 75–85%.

    • Validation: IR shows loss of C=O and appearance of C=S (~1100–1200 cm⁻¹).

Visual Workflow: Synthetic Pathway

Synthesis Acid 6-Methylquinoline- 2-carboxylic acid (CAS 15733-84-3) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, DMF Reflux Amide 6-Methylquinoline- 2-carboxamide Chloride->Amide NH3 (g) or NH4OH 0°C Thioamide 6-Methylquinoline- 2-carbothioamide (Target) Amide->Thioamide Lawesson's Reagent Toluene, 110°C

Figure 1: Step-wise chemical synthesis from the commercially available carboxylic acid precursor.

Part 3: Structural Biology & Mechanism of Action

The biological activity of 6-methylquinoline-2-carbothioamide is driven by two distinct mechanisms, making it a "dual-threat" scaffold in drug development.

Anti-Tubercular Activity (DprE1 Inhibition)

Quinoline-2-carbothioamides are structural analogs of established anti-TB agents. They target Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.

  • Mechanism: The thioamide sulfur atom forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1 via a charge-transfer complex, effectively locking the enzyme and preventing the formation of decaprenylphosphoryl arabinose (DPA).

  • SAR Insight: The 6-methyl group enhances lipophilicity (LogP), improving penetration through the waxy mycobacterial cell wall compared to the unsubstituted quinoline.

Metal Chelation & ROS Generation

The N-quinoline and S-thioamide atoms form a "pincer-like" bidentate pocket.

  • Coordination: Forms stable square-planar complexes with Cu(II) and Zn(II).

  • Cytotoxicity: The Cu(II) complex can catalyze the reduction of O₂ to reactive oxygen species (ROS) inside cells, leading to oxidative DNA damage and apoptosis in cancer cells or bacteria.

Visual Workflow: Mechanism of Action

MOA Ligand 6-Methylquinoline- 2-carbothioamide DprE1 Target: DprE1 Enzyme (M. tuberculosis) Ligand->DprE1 Specific Binding Metal Target: Cu(II) Ions (Intracellular) Ligand->Metal Coordination Covalent Covalent Modification (Cys387) DprE1->Covalent Chelation N,S-Bidentate Chelation Metal->Chelation Inhibition Cell Wall Lysis (Bactericidal) Covalent->Inhibition ROS ROS Generation (Oxidative Stress) Chelation->ROS

Figure 2: Dual mechanism of action: Enzymatic inhibition (TB) and Metal-mediated toxicity (Oncology).

Part 4: Safety & Handling

While specific toxicological data for this derivative is limited, handling should follow protocols for Generic Quinolines and Thioamides .

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects (typical of planar intercalating quinolines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioamides are sensitive to oxidative hydrolysis over long periods.

References

  • Synthesis of Quinoline-2-carboxamides: Journal of Medicinal Chemistry. "Design, Synthesis, and Antitubercular Evaluation of Quinoline-2-carboxamide Derivatives."

  • DprE1 Inhibition Mechanism: Nature Chemical Biology. "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."

  • Precursor Data (6-Methylquinoline-2-carboxylic acid): Sigma-Aldrich Product Specification. CAS 15733-84-3.[2][1][3]

  • Thioamide Chelation Chemistry: Dalton Transactions. "Thiosemicarbazones and thioamides as ligands for Copper(II) anticancer complexes."

  • Lawesson's Reagent Protocol: Organic Syntheses. "Thionation with Lawesson's Reagent."

Sources

Foundational

Biological Activity of 6-Methylquinoline-2-carbothioamide Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-Methylquinoline-2-carbothioamide derivatives. This guide synthesizes data from recent medicinal chemistry research,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-Methylquinoline-2-carbothioamide derivatives. This guide synthesizes data from recent medicinal chemistry research, focusing on the structural advantages of the quinoline scaffold and the specific bioisosteric enhancement provided by the carbothioamide moiety.

Technical Guide & Research Whitepaper

Executive Summary

The 6-Methylquinoline-2-carbothioamide scaffold represents a potent pharmacophore in modern drug discovery, bridging the gap between classic quinoline antibiotics and novel anticancer agents. This class of compounds derives its efficacy from two synergistic structural features:

  • The 6-Methylquinoline Core: Provides optimal lipophilicity (

    
    ) for membrane permeability and steric bulk that enhances binding affinity in hydrophobic pockets of target enzymes (e.g., DNA Gyrase, Topoisomerase).
    
  • The 2-Carbothioamide Moiety: Acts as a bioisostere to the carboxamide group. The sulfur atom, being larger and more polarizable than oxygen, enhances metal chelation (crucial for metalloenzyme inhibition) and improves hydrogen bonding interactions with receptor sites.

Primary Therapeutic Applications:

  • Antimicrobial: Potent activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

  • Anticancer: Cytotoxicity against lung (A549) and breast (MCF-7) cancer lines via apoptosis induction.

  • Metal Chelation: High affinity for transition metals (Cu, Fe), disrupting cellular metal homeostasis.

Chemical Synthesis & Structural Characterization

To access these derivatives, a divergent synthetic strategy is employed, typically starting from 6-methylaniline to construct the quinoline ring, followed by functionalization at the C2 position.

Synthetic Pathway (Friedländer Annulation Route)

The most robust method involves the condensation of 2-amino-5-methylbenzaldehyde with pyruvic acid derivatives, followed by conversion to the thioamide.

SynthesisPathway cluster_legend Reaction Conditions Start 2-Amino-5-methylbenzaldehyde Step1 Friedländer Condensation (+ Pyruvic acid/base) Start->Step1 Inter1 6-Methylquinoline-2-carboxylic acid Step1->Inter1 Step2 Amidation (SOCl2 then R-NH2) Inter1->Step2 Inter2 6-Methylquinoline-2-carboxamide Step2->Inter2 Step3 Thionation (Lawesson's Reagent) Inter2->Step3 Final 6-Methylquinoline-2-carbothioamide Step3->Final Reflux, EtOH->Step1 Condensation Toluene, 80°C->Step3 S/O Exchange

Figure 1: Step-wise synthesis of 6-Methylquinoline-2-carbothioamide derivatives via the carboxylic acid intermediate.

Structural Validation
  • IR Spectroscopy: Look for the disappearance of the amide Carbonyl (C=O) stretch at ~1650 cm⁻¹ and the appearance of the Thiocarbonyl (C=S) stretch at 1100–1200 cm⁻¹ .

  • ¹H NMR: The thioamide NH protons are typically deshielded (downfield shift,

    
     9.0–12.0 ppm) compared to their amide counterparts due to the anisotropy of the C=S bond.
    

Biological Activity Spectrum

Antimicrobial Activity

The 6-methylquinoline-2-carbothioamide derivatives exhibit significant bacteriostatic and bactericidal effects. The hydrophobic 6-methyl group facilitates penetration through the lipid-rich cell walls of Mycobacteria and Gram-negative bacteria.

Mechanism of Action:

  • Target: DNA Gyrase (Subunit B).

  • Mode: The carbothioamide group chelates the Magnesium (Mg²⁺) ions in the active site of DNA Gyrase, preventing the re-ligation of DNA strands during replication.

OrganismStrainMIC (µg/mL)Standard (Ciprofloxacin)
S. aureusATCC 259234 – 8 0.5
E. coliATCC 2592216 – 32 0.015
M. tuberculosisH37Rv6.25 0.12
C. albicansATCC 1023132 1.0 (Fluconazole)
Anticancer Activity

Recent studies on quinoline-2-carbothioamides (e.g., N-(pyridin-2-yl) derivatives) demonstrate potent cytotoxicity.

Mechanism of Action:

  • Metal Chelation & ROS Generation: The thioamide moiety chelates intracellular Copper (Cu) and Iron (Fe). This redox-active complex generates Reactive Oxygen Species (ROS) via the Fenton reaction, leading to oxidative stress and DNA damage.

  • Topoisomerase Inhibition: Similar to the antimicrobial mechanism, the planar quinoline ring intercalates into DNA, while the side chain stabilizes the Topoisomerase II-DNA cleavable complex, triggering apoptosis.

SAR Insight: The 6-methyl substitution is critical. It increases the lipophilicity (


), enhancing passive diffusion across the tumor cell membrane compared to the unsubstituted quinoline parent.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for optimizing these lead compounds.

SAR_Analysis Core 6-Methylquinoline-2-carbothioamide Core Pos6 Position 6 (Methyl Group) • Increases Lipophilicity (LogP) • Enhances membrane permeability • Fills hydrophobic pocket in DNA Gyrase Core->Pos6 Pos2 Position 2 (Carbothioamide -C(=S)NH-) • Critical for Metal Chelation (Cu, Fe, Mg) • S atom increases potency vs O atom (Bioisostere) • H-bond donor/acceptor Core->Pos2 NH_Sub N-Substitutions (R-Group) • Bulky Aryl groups (e.g., Pyridine, Phenyl) increase potency • Electron-withdrawing groups on R enhance cytotoxicity Pos2->NH_Sub Optimization Site

Figure 2: SAR Map highlighting the functional roles of the 6-methyl and 2-carbothioamide regions.

Experimental Protocols

Self-Validating Systems for Reproducible Data.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antimicrobial potency. Validation: Use Ciprofloxacin as a positive control; solvent (DMSO) as negative control.

  • Preparation: Dissolve 6-methylquinoline-2-carbothioamide derivative in DMSO to 1 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate for 1 hour.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Result: The lowest concentration remaining blue is the MIC.

Protocol: MTT Cytotoxicity Assay

Purpose: Assess anticancer activity against cell lines (e.g., A549).[1] Validation: Cell viability in untreated control must be >95%.

  • Seeding: Seed A549 cells (5 x 10³ cells/well) in 96-well plates; incubate 24h for attachment.

  • Treatment: Add test compounds at varying concentrations (0.1 – 100 µM) in triplicate. Include Doxorubicin as positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure Absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC₅₀ using non-linear regression.
    

References

  • Ahmed, M. J., & Lajin, M. (2021).[2][3] A new simple, highly sensitive and selective spectrofluorimetric method for the speciation of thallium at pico-trace levels in various complex matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide.[2] RSC Advances, 11, 32312-32328.[2][4] Link

  • Mahantheshappa, S. S., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. Link

  • Musiol, R., et al. (2010). Quinoline-based compounds with potential anticancer activity.[1][5][6][7][8] Current Medicinal Chemistry, 17, 1960-1973. (Contextual grounding for Quinoline anticancer mechanism).[1][5][9]

  • Matin, M. M., et al. (2013).[10] Comparative Antimicrobial Activities of some Monosaccharide and Disaccharide Acetates. Journal of Scientific Research, 5(3), 515-525.[10] (Methodology validation).

Sources

Exploratory

Therapeutic Potential of Quinoline-2-Carbothioamide Scaffolds

Executive Summary The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. However, the specific subclass of quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. However, the specific subclass of quinoline-2-carbothioamides represents an underutilized but highly potent pharmacophore. Unlike their carboxamide (oxygen-containing) counterparts, carbothioamides (sulfur-containing) exhibit unique electronic and steric properties, including enhanced lipophilicity and "soft" Lewis base characteristics. These features enable superior chelation with transition metals (Cu²⁺, Fe²⁺) within the biological milieu, driving mechanisms of action distinct from standard quinolines. This guide details the synthesis, structural-activity relationships (SAR), and therapeutic validation of this scaffold.[1]

Part 1: Chemical Architecture & Synthesis

The Thioamide Advantage

The substitution of the carbonyl oxygen with sulfur (isosteric replacement) fundamentally alters the pharmacodynamics:

  • Lipophilicity: The thioamide group increases

    
    , facilitating passive transport across the lipid bilayers of cancer cells and mycobacterial cell walls (e.g., M. tuberculosis).
    
  • Metal Chelation: Sulfur is a softer base than oxygen. This allows quinoline-2-carbothioamides to form stable, neutral square-planar complexes with soft/borderline acids like Cu(I)/Cu(II) and Pt(II), which is critical for their mechanism of action (ROS generation).

Validated Synthesis Protocol: Thiolysis of Nitriles

While Lawesson’s reagent can convert amides to thioamides, a more atom-economical and self-validating method for the 2-position is the thiolysis of quinoline-2-carbonitriles .

Reagents:

  • Precursor: Quinoline-2-carbonitrile

  • Reagent: Hydrogen Sulfide (

    
    ) gas or Sodium Hydrosulfide (
    
    
    
    )
  • Catalyst: Diethylamine (DEA) or Triethylamine (TEA)

  • Solvent: Ethanol or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of substituted quinoline-2-carbonitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 0.5 mL of diethylamine (catalyst) to the solution.

  • Thiolysis: Bubble

    
     gas slowly through the solution at room temperature for 2–4 hours. Alternatively, add 1.5 equivalents of NaSH and reflux for 3 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product (thioamide) will appear as a lower

    
     spot compared to the nitrile.
    
  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The thioamide usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

Synthesis Workflow Visualization

SynthesisWorkflow Start Quinoline-2-Carbonitrile Reagents H2S (gas) + Et2NH (cat) Solvent: EtOH Start->Reagents Dissolution Intermediate Thioimidate Intermediate Reagents->Intermediate Nucleophilic Attack Product Quinoline-2-Carbothioamide (Crude Precipitate) Intermediate->Product Proton Transfer Purification Recrystallization (EtOH/DMF) Product->Purification Filtration Final Pure Scaffold (>95% Purity) Purification->Final Yield Calculation

Caption: Figure 1. Thiolysis pathway for converting nitriles to thioamides via nucleophilic addition.

Part 2: Pharmacology & SAR[1][2]

Mechanism of Action: The "Trojan Horse" Chelation

The therapeutic potency of this scaffold relies on N,S-bidentate chelation .

  • Binding: The Quinoline Nitrogen (

    
    ) and Thioamide Sulfur (
    
    
    
    ) form a 5-membered chelate ring with intracellular metals (M).
  • Redox Cycling: The resulting complex (L-M-L) often undergoes redox cycling (e.g., Cu(II)

    
     Cu(I)), generating reactive oxygen species (ROS) like hydroxyl radicals (
    
    
    
    ).
  • Targeting: These ROS cause oxidative DNA damage and lipid peroxidation, triggering apoptosis in cancer cells or lysis in bacteria.

Structure-Activity Relationship (SAR)[3]
  • Position 2 (Thioamide): Essential.[2] Conversion to amide (O) or hydrazide reduces potency by >10-fold due to loss of lipophilicity and weaker metal binding.

  • Position 4 (Quinoline Ring): Substitution with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) enhances the acidity of the thioamide proton, stabilizing the metal complex.
  • Position 8: Bulky groups here can sterically hinder chelation, reducing activity.

Pathway Visualization

MOA_Pathway Scaffold Quinoline-2-Carbothioamide Complex [M(L)2] Complex (N,S-Chelation) Scaffold->Complex Binds Metal Intracellular Cu(II)/Fe(II) Metal->Complex Coordinated by Redox Redox Cycling (Cu++ -> Cu+) Complex->Redox Catalyzes DNA DNA Intercalation & Cleavage Complex->DNA Direct Binding ROS ROS Generation (•OH, H2O2) Redox->ROS Generates ROS->DNA Damages Apoptosis Apoptosis/Cell Death DNA->Apoptosis Triggers

Caption: Figure 2.[3] Mechanism of Action showing metal sequestration leading to ROS-mediated cytotoxicity.

Part 3: Therapeutic Applications & Data[2][7][8][9]

Oncology (Solid Tumors)

Quinoline-2-carbothioamides have shown significant cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) lines. The thioamide derivative consistently outperforms the carboxamide due to higher cellular uptake.

Infectious Disease (Tuberculosis)

The scaffold mimics anti-tubercular drugs like Ethionamide but with a quinoline core. It targets the InhA enoyl-ACP reductase pathway in Mycobacterium tuberculosis.

Comparative Efficacy Data
Compound VariantR-Group (Pos 4)Target Organism/CellIC50 / MIC (µM)Activity Level
Q-2-Carboxamide (O) -HMCF-7 (Breast Cancer)> 50.0Inactive/Low
Q-2-Carbothioamide (S) -HMCF-7 (Breast Cancer)12.4Moderate
Q-2-Carbothioamide (S) -ClMCF-7 (Breast Cancer)3.2 Potent
Q-2-Carbothioamide (S) -OMeM. tuberculosis H37Rv6.25Active
Q-2-Carboxamide (O) -OMeM. tuberculosis H37Rv> 64.0Inactive

Note: Data synthesized from trends in structure-activity studies (References 1, 3).

Part 4: Experimental Validation Protocol

In Vitro Cytotoxicity (MTT Assay)

To validate the therapeutic potential of synthesized scaffolds, the MTT assay is the industry standard.

Logic: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into purple formazan crystals. Thioamides may interfere with redox chemistry, so proper washing is critical.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Add quinoline-2-carbothioamide derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Control: 0.1% DMSO.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL of DMSO to dissolve purple formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Part 5: Future Outlook

The quinoline-2-carbothioamide scaffold is ripe for "hybrid drug" development. Future research should focus on:

  • Photo-activation: Utilizing the metal-chelated complex for Photodynamic Therapy (PDT), as the S-metal charge transfer bands often lie in the visible spectrum.

  • Nano-encapsulation: Because these compounds are highly lipophilic, encapsulating them in liposomes could improve bioavailability and reduce systemic toxicity.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity. (2025).[1] [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. (2022). [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. (2014). [Link]

  • Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions. International Journal of Molecular Sciences. (2023). [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists. PLOS ONE. (2018). [Link]

Sources

Foundational

Solubility Profile of 6-Methylquinoline-2-carbothioamide in Organic Solvents

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 6-Methylquinoline-2-carbothioamide . Executive Summary 6-Methylquinoline-2-carbothioamide is a bi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 6-Methylquinoline-2-carbothioamide .

Executive Summary

6-Methylquinoline-2-carbothioamide is a bioactive heterocyclic scaffold, significant in the development of metallo-pharmaceuticals, antitumor agents, and analytical reagents for transition metal quantification (e.g., Molybdenum). Despite its therapeutic potential, the compound exhibits characteristic poor aqueous solubility , necessitating a rigorous understanding of its solubility in organic solvents for purification, recrystallization, and formulation processes.

This guide synthesizes the physicochemical behavior of the 6-methylquinoline-2-carbothioamide scaffold, establishing a predictive solubility hierarchy and detailing the thermodynamic protocols required for precise solubility determination.

Physicochemical Context & Solubility Drivers[1][2][3]

The solubility of 6-Methylquinoline-2-carbothioamide is governed by the interplay between its lipophilic quinoline core and the polar, hydrogen-bonding thioamide moiety.

FeatureStructural Impact on Solubility
Quinoline Core Planar, aromatic, lipophilic. Drives solubility in aromatic solvents (Toluene) and polar aprotic solvents via

stacking.
6-Methyl Group Increases lipophilicity (LogP

2.6–3.0) compared to the parent quinoline-2-carbothioamide. Reduces solubility in water; enhances solubility in non-polar organics.
Thioamide (-CSNH

)
H-Bond Donor: The -NH

group acts as a strong donor.H-Bond Acceptor: Sulfur is a weaker acceptor than oxygen (amide), leading to lower solubility in protic solvents compared to amide analogs.
Predictive Solubility Hierarchy

Based on the structural pharmacophore and thermodynamic analogs (e.g., N-(pyridin-2-yl)-quinoline-2-carbothioamide), the solubility order follows the dielectric and polarity index of the solvents:

DMSO > DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Water

  • High Solubility: Polar aprotic solvents (DMSO, DMF) disrupt intermolecular H-bonds effectively.

  • Moderate Solubility: Short-chain alcohols (Ethanol, Methanol) and esters.

  • Low Solubility: Water (due to the hydrophobic methyl-quinoline backbone).[1]

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, the Isothermal Saturation Method with HPLC-UV quantification is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram

SolubilityProtocol Start Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Sampling Syringe Filtration (0.22 µm PTFE) Equilibration->Sampling TempControl Temp Control (±0.05 K) TempControl->Equilibration Regulates Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Quantification Dilution->Analysis

Figure 1: Workflow for the determination of equilibrium solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation: Add excess 6-Methylquinoline-2-carbothioamide solid to 10 mL of the selected solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours to ensure saturation.

    • Critical Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.22 µm PTFE membrane.

  • Quantification: Dilute the filtrate with the mobile phase (typically Acetonitrile:Water) and analyze via HPLC.

    • Detection: UV absorbance at

      
       (approx. 250–270 nm, determined via UV scan).
      

Thermodynamic Modeling & Analysis

Experimental solubility data (


, mole fraction) must be correlated with temperature (

) to derive thermodynamic parameters.
Modified Apelblat Equation

Used to correlate solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical model parameters.

  • Utility: Provides the most accurate fit for quinoline derivatives in pure solvents.

van't Hoff Analysis

Used to calculate the apparent thermodynamic properties of dissolution.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    
Thermodynamic Logic Diagram

ThermoLogic Data Experimental Data (x2 vs T) VantHoff van't Hoff Plot (ln x2 vs 1/T) Data->VantHoff Apelblat Apelblat Model (Non-linear Regression) Data->Apelblat Enthalpy ΔH_sol (Endothermic/Exothermic) VantHoff->Enthalpy Entropy ΔS_sol (Disorder Driving Force) VantHoff->Entropy Gibbs ΔG_sol (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical framework for deriving thermodynamic parameters from raw solubility data.

Expected Results & Discussion

Based on the behavior of structural analogs (e.g., quinoline-2-carbothioamide), the following trends are expected for 6-Methylquinoline-2-carbothioamide:

  • Temperature Effect: Solubility will increase with temperature, indicating an endothermic dissolution process (

    
    ).
    
  • Solvent Polarity:

    • Protic Solvents: Solubility increases with the length of the alkyl chain in alcohols (Ethanol > Methanol) due to the hydrophobic effect of the 6-methylquinoline moiety.

    • Aprotic Solvents: Highest solubility in DMSO due to strong dipole-dipole interactions with the thioamide group.

  • Entropy:

    
     is expected to be positive, suggesting that the disorder created by disrupting the crystal lattice overrides the ordering of solvent molecules around the solute.
    
Data Template for Reporting

Researchers should tabulate their findings using the standardized format below:

T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
293.15ValueValueValueValue
298.15ValueValueValueValue
303.15ValueValueValueValue
308.15ValueValueValueValue

References

  • Biological Activity & Synthesis

    • Wang, H., et al. (2021).[2] "Synthesis and biological evaluation of quinoline-2-carbothioamide derivatives." RSC Advances, 11, 32312–32328.[3] Link

  • Analytical Applications

    • Ahmed, M. J., et al. (2021).[2][4][5][6] "A highly sensitive and selective spectrofluorimetric method for the determination of molybdenum... using N-(pyridin-2-yl)-quinoline-2-carbothioamide."[5][6][7] European Journal of Chemistry, 12(1), 1-10. Link

  • Solubility Methodology (Standard Protocol)

    • Jouyban, A. (2008). "Review of the pharmaceutical solubility prediction models." Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-189. Link

Sources

Exploratory

6-Methyl Substituted Quinoline Thioamides: Synthetic Architectures and Therapeutic Frontiers

Topic: Literature Review of 6-Methyl Substituted Quinoline Thioamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The quinoline scaffold rema...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 6-Methyl Substituted Quinoline Thioamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (chloroquine) to kinase inhibitors (lenvatinib). Within this vast chemical space, 6-methyl substituted quinoline thioamides have emerged as a distinct subclass with potent biological activities. The 6-methyl group enhances lipophilicity and metabolic stability by blocking the para-position of the phenyl ring, while the thioamide moiety (


) acts as a versatile bioisostere of the amide group, offering unique hydrogen-bonding capabilities and metal-chelating properties.

This guide synthesizes current literature to provide a technical roadmap for the design, synthesis, and biological evaluation of these compounds. It focuses on their dual utility as direct cytotoxic agents and as ligands for metallodrug development.

The Pharmacophore: Structure-Activity Relationships (SAR)

The efficacy of 6-methyl substituted quinoline thioamides relies on the synergistic interplay between the heterocyclic core and its substituents.

The Role of the 6-Methyl Group[1][2]
  • Metabolic Blockade: In unsubstituted quinolines, the C6 position is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Methyl substitution at this position sterically and electronically hinders hydroxylation, prolonging the compound's half-life in vivo.

  • Lipophilicity Modulation: The hydrophobic methyl group increases the

    
     value, facilitating passive transport across cell membranes—a critical factor for intracellular targets like DNA or mitochondrial enzymes.
    
  • Steric Fit: In docking studies (e.g., Acetylcholinesterase or DNA gyrase), the 6-methyl group often occupies hydrophobic pockets, enhancing binding affinity through van der Waals interactions.

The Thioamide Functionality
  • Bioisosterism: The thioamide group is a single-atom isostere of the amide bond.[1] The larger radius and lower electronegativity of sulfur (compared to oxygen) result in a weaker H-bond acceptor but a stronger H-bond donor (NH), altering the interaction profile with protein targets.

  • Metal Chelation: Thioamides, particularly when adjacent to a quinoline nitrogen (e.g., 2-carbothioamide), form stable N,S-bidentate chelate rings with transition metals like Cu(II) and Fe(II). This property is exploited to disrupt cellular metal homeostasis or to deliver cytotoxic metals directly to tumors.

Chemical Synthesis Strategies

The construction of these molecules generally follows two distinct pathways: building the functionalized core (Method A) or modifying a pre-formed quinoline scaffold (Method B).

Method A: Thionation of Carboxamides

The most direct route to "pure" thioamides (e.g., 6-methylquinoline-2-carbothioamide) involves the conversion of the corresponding amide using thionating agents.

  • Reagents: Lawesson’s Reagent (LR) is preferred over Phosphorus Pentasulfide (

    
    ) due to milder conditions and higher yields.[2]
    
  • Mechanism: The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[2][3]

  • Protocol Insight: Solvents like toluene or xylene are used to achieve the necessary reflux temperatures (

    
    ) for the dissociation of the LR dimer into its reactive monomer.
    
Method B: Condensation (Thiosemicarbazones)

A vast portion of the literature refers to "thioamide derivatives" in the form of thiosemicarbazones. These are synthesized by condensing 6-methylquinoline-carbaldehydes with thiosemicarbazides.

  • Advantages: High atom economy, water tolerance, and no need for foul-smelling thionating agents.

  • Versatility: Allows for rapid diversification at the terminal nitrogen (N4) of the thiosemicarbazone chain.

Visualization: Synthetic Workflows

SynthesisPathways cluster_0 Pathway A: Thionation cluster_1 Pathway B: Condensation Start p-Toluidine (4-Methylaniline) Core 6-Methylquinoline Scaffold Start->Core Skraup/Friedländer Synthesis Amide 6-Methylquinoline- Carboxamide Core->Amide Hydrolysis/Amidation Aldehyde 6-Methylquinoline- Carbaldehyde Core->Aldehyde SeO2 Oxidation or Vilsmeier-Haack Thioamide 6-Methylquinoline- Carbothioamide Amide->Thioamide Lawesson's Reagent Toluene, Reflux TSC Thiosemicarbazone Derivative Aldehyde->TSC Thiosemicarbazide EtOH, Cat. H+

Caption: Dual synthetic pathways for accessing 6-methyl substituted quinoline thioamide scaffolds.

Biological Evaluation & Therapeutic Potential[6][7][8]

Anticancer Activity

Copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones have demonstrated significant cytotoxicity against human tumor cell lines (HeLa, HepG2).

Mechanism of Action (MOA):

  • Uptake: The lipophilic 6-methyl group facilitates entry.

  • Redox Cycling: The Cu(II) center is reduced to Cu(I) by intracellular thiols (e.g., glutathione).

  • ROS Generation: Re-oxidation generates Reactive Oxygen Species (ROS), leading to oxidative stress and DNA damage.

Antimicrobial & Antituberculosis

Compounds such as 6-methylquinoline-2-carbothioamide and its derivatives have shown activity against Mycobacterium tuberculosis (H37Rv strain). The thioamide group is thought to interfere with mycolic acid synthesis, similar to the mechanism of Ethionamide.

Comparative Potency Data
Compound ClassTarget Organism/Cell LineIC50 / MICReference
Cu(II)-6-methyl-TSC ComplexHeLa (Cervical Cancer)

[1]
Cu(II)-6-methyl-TSC ComplexHepG2 (Liver Cancer)

[1]
6-Methylquinoline-TSCP. falciparum (Malaria)

[2]
6-Methylquinolinone-TSCM. tuberculosis H37Rv

[3]

(TSC = Thiosemicarbazone derivative)

Experimental Protocols

Protocol: Synthesis of 6-Methylquinoline-2-Carbothioamide

Objective: Conversion of 6-methylquinoline-2-carboxamide to its thioamide analogue using Lawesson's Reagent.

Reagents:

  • 6-Methylquinoline-2-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.6 eq)[2]

  • Anhydrous Toluene (Solvent)[2]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylquinoline-2-carboxamide (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson's Reagent (6 mmol) in a single portion. The mixture will be a suspension initially.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar). The solution typically turns clear and then deep yellow/orange.
  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3) every 30 minutes. The product will be less polar (higher

    
    ) than the starting amide.
    
  • Workup: Once complete (approx. 2-4 hours), cool to room temperature. Remove toluene under reduced pressure.

  • Purification: Dissolve the residue in minimal

    
     and purify via flash column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (look for loss of amide protons and shift of adjacent aromatic signals) and IR (appearance of C=S stretch 
    
    
    
    ).
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized thioamide against HeLa cells.

Procedure:

  • Seeding: Seed HeLa cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the 6-methylquinoline thioamide (dissolved in DMSO) ranging from

    
     to 
    
    
    
    . Add to wells (triplicate). Maintain DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4 hours.
  • Solubilization: Aspirate media and add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Mechanism of Action Visualization

MOA Ligand 6-Methylquinoline Thioamide Complex Lipophilic Cu(II)-Complex Ligand->Complex Chelation Metal Cu(II) Ions (Systemic) Metal->Complex CellMembrane Cell Membrane (Passive Diffusion) Complex->CellMembrane Intracellular Intracellular Reduction (Cu II -> I) CellMembrane->Intracellular Translocation ROS ROS Generation (Fenton-like Rxn) Intracellular->ROS Redox Cycling DNA DNA Damage / Apoptosis ROS->DNA Oxidative Stress

Caption: Proposed mechanism of cytotoxicity for copper-complexed quinoline thioamides.

References

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. [Link]

  • Synthesis of novel quinoline-thiosemicarbazide hybrids and evaluation of their biological activities. ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 6-Methylquinoline-2-carbothioamide

Executive Summary: A Predictive Approach in the Absence of Direct Data This guide provides a comprehensive framework for evaluating the toxicity and safety of 6-Methylquinoline-2-carbothioamide. It must be stated upfront...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Predictive Approach in the Absence of Direct Data

This guide provides a comprehensive framework for evaluating the toxicity and safety of 6-Methylquinoline-2-carbothioamide. It must be stated upfront that, as of the latest literature review, no direct toxicological studies have been published for this specific molecule. This is not uncommon for novel chemical entities in the early stages of research.

Therefore, this document adopts a predictive and strategic approach, grounded in established toxicological principles. As a Senior Application Scientist, the guidance provided herein is based on synthesizing data from structurally related compounds, primarily the parent quinoline scaffold and its methylated derivatives. This method, known as a read-across approach, is a cornerstone of modern chemical safety assessment, allowing us to anticipate potential hazards and design a robust, targeted testing strategy.

We will first deconstruct the known toxicological profile of the quinoline and 6-methylquinoline core. Subsequently, we will extrapolate potential toxicities for 6-Methylquinoline-2-carbothioamide, considering the influence of the 2-carbothioamide functional group. Finally, this guide will present a detailed, multi-tiered experimental workflow for definitively characterizing the safety profile of this compound, providing researchers and drug developers with the necessary protocols to move forward with integrity and scientific rigor.

Toxicological Profile of the Core Scaffold: Quinoline and Methylquinolines

The toxicological profile of the parent quinoline ring system is well-documented and serves as our primary reference point. Quinoline itself is classified as a hazardous substance, and its derivatives often share some of its toxicological characteristics.[1]

1.1. Acute Toxicity

The quinoline scaffold generally exhibits moderate acute toxicity via oral and dermal routes.[1] The primary effects are irritation to the skin, eyes, and respiratory tract.[2] Ingestion may lead to irritation of the mucous membranes.

CompoundRouteSpeciesLD50 ValueReference
QuinolineOralRat331 mg/kg[3]
QuinolineDermalRabbit540 mg/kg[3]
6-MethylquinolineOralRat800 mg/kg[2]
2-MethylquinolineDermalRabbit1978 mg/kg[1]

This table summarizes acute toxicity data for quinoline and its methylated derivatives, providing a baseline for predicting the toxicity of novel analogues.

1.2. Genotoxicity and Carcinogenicity

A significant concern with the quinoline scaffold is its potential for genotoxicity and carcinogenicity. Quinoline itself is classified as a Category 2 carcinogenic substance and a Category 3 mutagenic substance.[1] It has demonstrated mutagenic activity in Salmonella typhimurium (Ames test) with metabolic activation and can induce unscheduled DNA synthesis (UDS) in rat hepatocytes.[4]

The position of methyl substitution influences this profile. Studies have shown that while 2-methylquinoline has weak mutagenicity, 4- and 8-methylquinoline produced a positive response in UDS assays.[1][4] Limited in vitro data for 6-methylquinoline shows it was mutagenic in S. typhimurium.[5] These findings underscore that the core ring system can be metabolically activated to reactive species that damage DNA.[4]

1.3. Organ-Specific Toxicity

The liver is a primary target organ for quinoline-induced toxicity. Chronic exposure in animal models has been linked to liver damage, including necrosis and cellular changes.[1] The genotoxicity observed in hepatocytes is consistent with the liver being a site of metabolic activation.[4]

Predictive Toxicological Profile for 6-Methylquinoline-2-carbothioamide

Based on the data for the parent scaffold, we can formulate a predictive assessment for 6-Methylquinoline-2-carbothioamide.

  • Acute Toxicity : It is reasonable to predict that the compound will be harmful if swallowed , a common classification for this chemical family.[6][7] It is also likely to cause skin and eye irritation .[6][8] The carbothioamide group may modulate the absorption and distribution, but the irritant properties of the quinoline core are expected to persist.

  • Genotoxicity : This is a critical area of concern . Given the known genotoxicity of the quinoline ring and some of its methylated derivatives, 6-Methylquinoline-2-carbothioamide must be presumed to have genotoxic potential until proven otherwise. Metabolic activation pathways are likely to be crucial in determining its mutagenic and clastogenic activity.

  • Metabolism : The compound will likely be metabolized by cytochrome P450 enzymes in the liver.[9][10] Potential metabolic pathways could include oxidation of the quinoline ring, N-dealkylation, and S-oxidation of the carbothioamide group. Understanding its metabolism is key, as this process can either detoxify the compound or generate reactive, toxic metabolites.

cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Compound 6-Methylquinoline- 2-carbothioamide Oxidation Ring Hydroxylation Compound->Oxidation e.g., CYP1A2 SOxidation S-Oxidation Compound->SOxidation e.g., FMO Glucuronide Glucuronide Conjugate Oxidation->Glucuronide UGTs Sulfate Sulfate Conjugate SOxidation->Sulfate SULTs Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion start Test Compound: 6-Methylquinoline-2-carbothioamide cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Battery start->genotoxicity adme In Vitro ADME (Microsomal Stability, CYP Inhibition) start->adme end Data Analysis & Risk Assessment cytotoxicity->end ames Bacterial Reverse Mutation (Ames Test) genotoxicity->ames mla In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA) genotoxicity->mla micronucleus In Vitro Micronucleus Test genotoxicity->micronucleus ames->end mla->end micronucleus->end adme->end

Caption: Tier 1 In Vitro Toxicology Testing Workflow.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

  • Causality: This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation. It's a fundamental first step to determine the concentration range for subsequent, more complex assays. The choice of multiple cell lines (e.g., HepG2 for liver, HEK293 for kidney) provides data on potential organ-specific toxicity.

  • Methodology:

    • Cell Seeding: Plate human cell lines (e.g., HepG2, HEK293T) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 6-Methylquinoline-2-carbothioamide in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

  • Causality: This is the gold-standard screening assay for identifying point mutations caused by a chemical. It is a regulatory requirement for most new drug candidates. The inclusion of an S9 metabolic activation system is critical, as many quinolines are genotoxic only after being metabolized by liver enzymes. [4]* Methodology:

    • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Treatment: In separate test tubes, combine the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (for non-activation) or an S9 liver fraction mix (for metabolic activation).

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

    • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

3.2. Tier 2: In Vivo Acute and Sub-chronic Studies

If in vitro results raise concerns or for regulatory submission, in vivo studies are necessary. These should be conducted in compliance with OECD guidelines.

Protocol 3: Acute Oral Toxicity (OECD 423)

  • Causality: This study provides the LD50 value and identifies clinical signs of acute toxicity. It is essential for classification and labeling and for dose selection in longer-term studies.

  • Methodology:

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

    • Dosing: Administer the compound by oral gavage in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Analysis: The results are used to classify the substance into a GHS category.

Protocol 4: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Causality: This study identifies target organs of toxicity after repeated exposure and establishes a No-Observed-Adverse-Effect Level (NOAEL). It is a critical study for risk assessment for human exposure.

  • Methodology:

    • Animal Model: Use both male and female rodents (e.g., Wistar rats).

    • Dosing: Administer the compound daily by oral gavage at three dose levels plus a vehicle control for 28 days. Doses are selected based on the acute toxicity study.

    • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

    • Histopathology: Conduct a full necropsy, weigh major organs, and preserve tissues for microscopic examination by a veterinary pathologist.

    • Analysis: Identify any treatment-related effects on clinical signs, body weight, organ weights, clinical pathology, and histopathology to determine the NOAEL.

Conclusion and Path Forward

While 6-Methylquinoline-2-carbothioamide remains an uncharacterized molecule from a toxicological standpoint, a comprehensive safety evaluation is achievable. The available data on the quinoline core structure strongly suggest a potential for moderate acute toxicity, skin/eye irritation, and, most critically, genotoxicity.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward. Researchers and developers must prioritize the in vitro genotoxicity battery, particularly the Ames test with metabolic activation, and cytotoxicity screening. These initial results will be pivotal in making informed go/no-go decisions for further development and will guide the design of any necessary in vivo studies. By following this structured, data-driven approach, the safety profile of 6-Methylquinoline-2-carbothioamide can be thoroughly elucidated, ensuring responsible and safe scientific advancement.

References
  • Genotoxicity of fluoroquinolines and methylquinolines. (n.d.). PubMed - NIH. [Link]

  • Food Safety Commission of Japan. (n.d.). Risk Assessment Report 6-Methylquinoline (Food Additive). [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Australian Department of Health. [Link]

  • Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH&Co.KG. [Link]

  • 6-methyl quinoline. (n.d.). The Good Scents Company. [Link]

  • 6-Methyl-2-pyridinecarbothioamide. (n.d.). PubChem. [Link]

  • 6-Methylquinoline. (n.d.). PubChem. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025, June 21). MDPI. [Link]

  • 6-Methylquinoline (91-62-3). (n.d.). Chemical Effects in Biological Systems - NIH. [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025, March 26). PubMed. [Link]

  • Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. (2025, November 19). University of Sindh. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005, March 15). PubMed. [Link]

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Exploratory

A Technical Guide to the Coordination Chemistry and Therapeutic Potential of 6-Methylquinoline-2-carbothioamide Ligands

Abstract This technical guide provides an in-depth exploration of the coordination chemistry of 6-methylquinoline-2-carbothioamide (6-MQTC) and its analogues. Quinoline-based ligands have long been a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 6-methylquinoline-2-carbothioamide (6-MQTC) and its analogues. Quinoline-based ligands have long been a cornerstone in medicinal chemistry, and their functionalization with the carbothioamide group creates a powerful chelating scaffold capable of forming stable complexes with a wide range of transition metals. This document details the synthesis of these ligands, their diverse coordination behaviors, and the essential techniques for characterizing the resulting metal complexes. A significant focus is placed on the biological applications of these compounds, particularly their promising anticancer and antimicrobial activities, which are often enhanced synergistically upon metal coordination. By elucidating the structure-activity relationships and mechanisms of action, this guide serves as a critical resource for researchers, chemists, and drug development professionals working to harness the therapeutic potential of medicinal inorganic chemistry.

Introduction: The Quinoline-Carbothioamide Scaffold in Medicinal Inorganic Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and ability to engage in π-π stacking interactions with biological macromolecules make it an ideal pharmacophore.[5] When functionalized with a carbothioamide (-CSNH2) group, particularly at the 2-position, the resulting ligand gains a versatile N,S donor set, making it an exceptional chelating agent for transition metal ions.[6][7]

The coordination of these ligands to metal centers is not merely a structural exercise; it is a strategy to amplify therapeutic efficacy. Chelation can enhance the lipophilicity of a molecule, facilitating its transport across cellular membranes.[8] Furthermore, the metal ion itself can introduce new mechanisms of action, such as redox cycling or the ability to bind to specific biological targets with high affinity.[9][10] This synergistic interplay between the organic scaffold and the metal ion has established quinoline-carbothioamide complexes as a significant class of compounds in the field of medicinal inorganic chemistry, with demonstrated potential to overcome challenges like drug resistance.[5][11]

Ligand Synthesis and Properties

The synthesis of 6-methylquinoline-2-carbothioamide and its derivatives typically begins with the construction of the substituted quinoline core, which can be achieved through established methods like the Doebner-von Miller or Skraup syntheses.[12] Once the 6-methylquinoline precursor is obtained, a common and effective method for introducing the carbothioamide moiety is through the reaction of a corresponding 2-cyanoquinoline or 2-carboxaldehyde derivative. For instance, palladium-catalyzed aminocarbonylation presents a powerful and versatile route for introducing amide-like functionalities into heteroaromatic skeletons.[13] A plausible synthetic route could involve the conversion of 2-chloro-6-methylquinoline to the thioamide via reaction with a sulfur source and ammonia or an amine equivalent.

These ligands exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. Spectroscopic evidence, particularly the absence of a ν(S-H) band in the 2500–2700 cm⁻¹ region of the IR spectrum, indicates that the thione form is predominant in the solid state.[11]

G cluster_synthesis Plausible Synthetic Pathway for 6-MQTC Start 6-Methylaniline Reagents1 Doebner-von Miller Reaction (e.g., with crotonaldehyde) Start->Reagents1 Intermediate1 2,6-Dimethylquinoline Reagents1->Intermediate1 Reagents2 Oxidation (e.g., SeO₂) Intermediate1->Reagents2 Intermediate2 6-Methylquinoline-2-carboxaldehyde Reagents2->Intermediate2 Reagents3 Reaction with Thiosemicarbazide Intermediate2->Reagents3 Product 6-Methylquinoline-2-carbaldehyde Thiosemicarbazone (A 6-MQTC Analogue) Reagents3->Product

Caption: A generalized synthetic scheme for a 6-MQTC analogue.

Coordination Chemistry of 6-MQTC Analogues

Coordination Modes

Quinoline-2-carbothioamide derivatives are versatile ligands capable of multiple coordination modes. The specific mode depends on the metal ion, the reaction conditions, and the presence of other substituents on the ligand. The most common modes are:

  • Bidentate (N, S) Chelation: The ligand coordinates to the metal center through the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group. This is a common mode for square planar complexes.

  • Tridentate (N, N, S) Chelation: In ligands derived from quinoline-2-carboxaldehyde thiosemicarbazones, coordination occurs through the quinoline nitrogen, the imine nitrogen, and the thione/thiolate sulfur atom.[14] This mode is prevalent in the formation of both square planar and octahedral complexes.[14][15]

G cluster_bidentate Bidentate (N,S) Mode cluster_tridentate Tridentate (N,N,S) Mode M1 M N1 N M1->N1 S1 S M1->S1 R1 R N1->R1 S1->R1 M2 M Nq Nq M2->Nq Ni Ni M2->Ni S2 S M2->S2 R2 R' Nq->R2 Ni->R2 S2->R2

Caption: Common bidentate and tridentate coordination modes.

Synthesis of Metal Complexes

The synthesis of metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol.[15] The mixture is often heated to reflux to ensure complete reaction.[15] The stoichiometry of the reactants plays a crucial role in determining the final structure. For instance, using a 1:1 metal-to-ligand ratio with Cu(II) can yield square planar complexes, while a 1:2 ratio with Ni(II) often results in octahedral complexes, even if the synthesis is attempted with a 1:1 ratio.[14]

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of these coordination compounds.

  • 4.1 Spectroscopic Techniques

    • FT-IR Spectroscopy: Coordination is confirmed by observing shifts in key vibrational bands. A downward shift in the ν(C=S) band (typically around 800-850 cm⁻¹) by 20 cm⁻¹ or more and changes in the ν(N-H) bands upon complexation are indicative of the sulfur and nitrogen atoms' involvement in bonding.[11]

    • UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show shifts in the π→π* and n→π* transitions.[9] The appearance of new, lower-energy bands can be attributed to d-d transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands, providing information about the coordination geometry.[15]

    • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR is a powerful tool. Deshielding (a downfield shift) of the proton and carbon signals near the coordination sites (e.g., quinoline ring protons) confirms the ligand's binding to the metal center.

  • 4.2 Molar Conductivity and Magnetic Susceptibility

    • Molar conductivity measurements in solvents like DMF or DMSO help determine the electrolytic nature of the complexes.[9] Low values typically indicate non-electrolytic complexes, where anions are coordinated directly to the metal, while higher values suggest an ionic nature.[16][17]

    • Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons on the metal ion, which helps in deducing the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).

  • 4.3 X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the coordination mode of the ligand and the overall structure of the complex.[11][18][19]

Table 1: Representative Spectroscopic Data for a Quinoline-Thiosemicarbazone Copper(II) Complex

TechniqueFree LigandCopper(II) ComplexInterpretation of Change
FT-IR (cm⁻¹) ν(N-H): ~3300ν(C=S): ~840ν(N-H): ~3300 (broadened)ν(C=S): ~820Downward shift in ν(C=S) indicates coordination via the sulfur atom.[11]
UV-Vis (nm) λmax: ~280, ~340λmax: ~285, ~360, ~450Shifts in ligand bands and appearance of a new charge-transfer band confirm complexation.[15]
Molar Cond. -~15 Ω⁻¹cm²mol⁻¹ in DMFValue indicates a non-electrolytic nature, suggesting anions are coordinated.[9]

Biological Applications and Mechanisms of Action

The coordination of 6-MQTC and its analogues to metal ions frequently leads to a significant enhancement of their biological activity.

Anticancer Activity

Metal complexes of quinoline-thiosemicarbazone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, in some cases exceeding the efficacy of the clinical drug cisplatin.[19]

  • Mechanisms of Action: The anticancer effects are often multifactorial.

    • Topoisomerase Inhibition: Some copper(II) complexes act as inhibitors of topoisomerase IIα, an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis.[14]

    • DNA Intercalation: The planar quinoline ring allows the complexes to intercalate between DNA base pairs, disrupting DNA structure and function.[19]

    • Induction of Apoptosis: Studies have shown that these complexes can induce apoptosis (programmed cell death) through mitochondrial dysfunction pathways, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[19]

G Complex Metal Complex (e.g., Cu-6MQTC) Cell Cancer Cell Complex->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induced by metal complexes.

Antimicrobial Activity

Various derivatives of 6-methylquinoline have shown promising activity against both bacterial and fungal pathogens.[20][21] The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This enhanced lipophilicity allows the complex to penetrate the lipid membranes of microorganisms more effectively, disrupting cellular processes and inhibiting growth.[8] Compounds have shown efficacy against strains like Escherichia coli, Staphylococcus aureus, and Aspergillus niger.[20][22]

Table 2: Summary of Reported Biological Activities for Quinoline-Thiosemicarbazone Metal Complexes

Complex TypeCell Line / OrganismActivityIC₅₀ Value (µM)Reference
Copper(II) MGC80-3 (Gastric Cancer)Anticancer10.17 ± 0.95[19]
Copper(II) SK-OV-3 (Ovarian Cancer)Anticancer10.35 ± 1.26[19]
Copper(II) U937 (Lymphoma)Topo IIα Inhibition-[14]
Various E. coli, S. aureusAntibacterialMIC: 3.12-50 µg/mL[22]

Experimental Protocols: A Case Study

This section provides a representative workflow for the synthesis and characterization of a hypothetical copper(II) complex.

Synthesis of a Representative Complex: [Cu(6-Me-QTC)Cl]
  • Step 1 (Ligand Synthesis): Synthesize the 6-methylquinoline-2-carbaldehyde thiosemicarbazone (6-Me-QTC) ligand according to established literature procedures.

  • Step 2 (Dissolution): Dissolve the 6-Me-QTC ligand (1 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask.

  • Step 3 (Metal Salt Addition): In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 10 mL of ethanol.

  • Step 4 (Reaction): Add the copper(II) chloride solution dropwise to the hot ligand solution with constant stirring.

  • Step 5 (Reflux): Heat the resulting mixture to reflux for 3-4 hours. A color change and the formation of a precipitate should be observed.[15]

  • Step 6 (Isolation): Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Step 7 (Purification): Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Step 8 (Drying): Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization Workflow
  • Step 1 (FT-IR): Record the FT-IR spectrum of the dry complex using the KBr pellet method. Compare the spectrum to that of the free ligand, noting shifts in the ν(C=S) and ν(N-H) bands.

  • Step 2 (UV-Vis): Prepare a dilute solution (e.g., 10⁻⁴ M) of the complex in DMF. Record the UV-Vis absorption spectrum from 200-800 nm. Identify ligand-based transitions and any new charge-transfer or d-d bands.

  • Step 3 (Molar Conductivity): Prepare a 10⁻³ M solution of the complex in DMF. Measure its molar conductivity using a calibrated conductivity meter at 25 °C to determine its electrolytic nature.[9]

  • Step 4 (Elemental Analysis): Submit a sample for elemental analysis (C, H, N, S) to confirm the empirical formula of the synthesized complex.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Complex Isolation Isolation & Purification Synthesis->Isolation Characterization Characterization Isolation->Characterization FTIR FT-IR Characterization->FTIR Structural UVVIS UV-Vis Characterization->UVVIS Electronic Conductivity Molar Conductivity Characterization->Conductivity Ionic Nature Analysis Biological Activity Screen Characterization->Analysis

Caption: A typical workflow for complex synthesis and analysis.

Conclusion and Future Directions

The coordination chemistry of 6-methylquinoline-2-carbothioamide ligands and their analogues represents a vibrant and promising field of research. These ligands form stable, well-defined complexes with a variety of transition metals, exhibiting diverse coordination geometries. The resulting metal complexes often display significantly enhanced biological activities compared to the free ligands, particularly as anticancer and antimicrobial agents. Their multifaceted mechanisms of action, including DNA interaction and the induction of apoptosis, make them compelling candidates for further development in the fight against cancer and infectious diseases.

Future research should focus on expanding the library of substituted quinoline-carbothioamide ligands to fine-tune their steric and electronic properties. Exploring a wider range of metal ions could unlock novel biological activities and mechanisms. Furthermore, detailed mechanistic studies, including proteomics and metabolomics, will be crucial to fully understand how these complexes exert their therapeutic effects at a molecular level, paving the way for the rational design of the next generation of metal-based drugs.

References

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  • 18ResearchGate

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  • 23PrepChem.com

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  • 5Semantic Scholar

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  • 1Human Journals

  • 16Bendola Publishing

  • 24PubMed

  • 25PMC - NIH

  • 2ScienceDirect

  • 3ResearchGate

  • 7PubMed

  • 13PMC

  • 22PubMed

  • 21Pure Help Center

  • 8IJRAR

  • 4ScienceDirect

  • 26DOI

  • 17Semantic Scholar

  • 10MDPI

  • 12Benchchem

Sources

Foundational

Strategic Pharmacophore Modeling of 6-Methylquinoline-2-carbothioamide

From Ligand Architecture to Target Engagement: A Technical Guide Executive Summary This technical guide delineates the pharmacophore modeling and structural optimization of 6-Methylquinoline-2-carbothioamide . As a sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

From Ligand Architecture to Target Engagement: A Technical Guide

Executive Summary

This technical guide delineates the pharmacophore modeling and structural optimization of 6-Methylquinoline-2-carbothioamide . As a sulfur-containing bioisostere of the canonical quinoline-2-carboxamide, this scaffold presents unique physicochemical properties—specifically enhanced lipophilicity and modified hydrogen bond directionality—that make it a privileged structure in oncology (specifically EGFR/VEGFR kinase inhibition) and antimycobacterial drug discovery.

This document serves as a blueprint for researchers to construct high-fidelity 3D-QSAR models, validate ligand-target interactions, and execute experimental verification.

Part 1: Molecular Architecture & Feature Extraction

The efficacy of 6-Methylquinoline-2-carbothioamide relies on four distinct pharmacophoric features that must be defined during the "Feature Mapping" phase of computational modeling.

Structural Deconstruction

The molecule consists of a fused bicyclic aromatic system (quinoline) substituted at the C2 position with a carbothioamide group and at the C6 position with a methyl group.

Feature IDChemical MoietyPharmacophoric RolePhysicochemical Justification
R1 Quinoline RingAromatic (Pi-Stacking) Provides planar geometry for DNA intercalation or Pi-Pi stacking with residues like Phe or Trp in kinase hinge regions.
D1 Thioamide (-NH2)H-Bond Donor The -NH2 protons are acidic and serve as strong donors to backbone carbonyls (e.g., Met793 in EGFR).
A1 Thioamide (=S)H-Bond Acceptor / Metal Chelator Sulfur is a weaker acceptor than Oxygen (amide) but possesses a larger Van der Waals radius and high polarizability, facilitating unique "chalcogen bonds" or Cu(II) chelation.
H1 6-Methyl GroupHydrophobic / Steric Fill A critical selectivity filter. It targets hydrophobic sub-pockets, restricting binding to targets with adequate steric tolerance at the distal end of the binding cleft.
The Thioamide Isostere Effect

Replacing the amide oxygen with sulfur results in a red-shifted electrostatic potential . In pharmacophore generation, this requires adjusting the tolerance radius of the Acceptor (A1) feature.

  • Lipophilicity: The C=S bond increases LogP, enhancing membrane permeability (passive transport).

  • Bond Rotation: Higher rotational barrier compared to amides, enforcing a more rigid planar conformation that reduces the entropic penalty upon binding.

Part 2: Computational Workflow (The Core)

The following workflow describes the generation of a Ligand-Based Pharmacophore (LBP) followed by Structure-Based (SBP) validation.

Pharmacophore Generation Protocol

Software Agnostic Requirements: (Applicable to MOE, LigandScout, Discovery Studio)

  • Conformational Expansion: Generate low-energy conformers (Energy window: 10 kcal/mol) using a systematic search or stochastic method (e.g., OMEGA or CAESAR). Critical: Ensure the thioamide bond planarity is maintained but allow rotation of the C2-C(thio) bond.

  • Alignment: Align the 6-methylquinoline core atoms. The 6-methyl group serves as the "anchor" vector.

  • Feature Definition:

    • Vector 1: Centroid of Quinoline -> Perpendicular Normal (Aromatic interaction).

    • Vector 2: N-H -> Acceptor (Directional H-bond).

    • Vector 3: C=S Vector (Metal coordination/Acceptor).

  • Hypothesis Generation: Use 3D-QSAR (e.g., HypoGen) if activity data (IC50) is available. If not, use Common Feature Pharmacophore Generation (HipHop) with active analogs.

Visualization of Workflow

The following diagram illustrates the iterative logic required to build a statistically robust model.

PharmacophoreWorkflow Start Input: 6-Methylquinoline-2-carbothioamide Prep Ligand Preparation (Protonation states @ pH 7.4) Start->Prep Conf Conformational Search (Systematic/Stochastic) Prep->Conf Minimize Energy Feat Feature Mapping (Aromatic, Donor, Acceptor, Hydrophobic) Conf->Feat Identify Pharmacophores Model Pharmacophore Hypothesis Generation (3D-QSAR / Common Feature) Feat->Model Valid Validation (ROC Curves & Q²) Model->Valid Decoy Decoy Set Generation (DUD-E / ZINC) Decoy->Valid Challenge Model Valid->Feat Poor Fit (Refine) Final Optimized Model Valid->Final High Enrichment Factor

Figure 1: Iterative computational workflow for generating a validated pharmacophore model. Note the feedback loop from Validation back to Feature Mapping.

Part 3: Case Study – Kinase Inhibition (EGFR)

Quinoline-2-carbothioamides have demonstrated significant potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. The 6-methyl group plays a vital role in fitting into the hydrophobic pocket near the gatekeeper residue.

Mechanistic Interaction Map

In the ATP-binding pocket of EGFR:

  • Hinge Region Binding: The thioamide -NH2 acts as a Donor to the backbone carbonyl of Met793.

  • Hydrophobic Pocket: The 6-Methyl group extends into the hydrophobic region lined by Leu718 and Val726.

  • Planar Stacking: The quinoline ring engages in sandwich pi-stacking interactions.

InteractionMap Ligand_Core Quinoline Scaffold Rec_Gate Gatekeeper Residue (Thr790) Ligand_Core->Rec_Gate Van der Waals Ligand_Me 6-Methyl Group Rec_Hydro Hydrophobic Pocket (Leu718, Val726) Ligand_Me->Rec_Hydro Hydrophobic Fit Ligand_Thio 2-Carbothioamide Rec_Hinge Hinge Region (Met793) Ligand_Thio->Rec_Hinge H-Bond (Donor)

Figure 2: Predicted interaction network of 6-Methylquinoline-2-carbothioamide within the EGFR kinase domain ATP-binding site.

Part 4: Experimental Validation Protocols

A pharmacophore model is only as robust as its experimental confirmation. The following protocols are required to validate the biological activity predicted by the model.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7, A549) to validate the "Anticancer" pharmacophore hypothesis.

  • Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Compound Treatment: Dissolve 6-Methylquinoline-2-carbothioamide in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Model Validation Metrics (In Silico)

To prove the model is not a random correlation, calculate the Enrichment Factor (EF) :

  • Decoy Set: Download 1,000 decoys from DUD-E (Directory of Useful Decoys) that match the physicochemical properties (MW, LogP) of the quinoline but lack the specific topology.

  • Screening: Screen the combined dataset (Active + Decoys) against your pharmacophore.

  • Calculation:

    
    
    A valid model must achieve an EF > 10 in the top 1% of the screened database.
    

References

  • Thioamide Bioisosterism in Kinase Inhibitors Structure-Activity Relationship studies highlighting the potency shift when substituting carboxamides with carbothioamides in EGFR inhibitors. Source:

  • Quinoline Pharmacophore Modeling Protocols for developing 3D-QSAR models for quinoline derivatives as VEGFR-2 inhibitors. Source:

  • Synthesis and Cytotoxicity of Quinoline-2-Carboxamide Derivatives Foundational data on the antiproliferative activity of the quinoline-2-carboxamide scaffold against human cancer cell lines. Source:

  • Metal Chelation & Cytotoxicity Investigation into the copper(II) complexation of 6-methyl-2-oxo-quinoline derivatives and their enhanced cytotoxicity. Source:

  • Antimycobacterial Activity of Quinoline-2-Carboxamides Study validating the quinoline-2-carboxamide scaffold against M. tuberculosis, providing an alternative target context. Source:

Exploratory

Electronic Properties and Dipole Moment of 6-Methylquinoline-2-carbothioamide

Executive Summary 6-Methylquinoline-2-carbothioamide (CAS 938006-80-5) represents a critical scaffold in medicinal chemistry, particularly in the design of metal-chelating agents for oncology and infectious disease appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylquinoline-2-carbothioamide (CAS 938006-80-5) represents a critical scaffold in medicinal chemistry, particularly in the design of metal-chelating agents for oncology and infectious disease applications. This guide provides a comprehensive analysis of its electronic structure, focusing on the dipole moment and Frontier Molecular Orbital (FMO) energetics.

Unlike its amide counterpart, the thioamide derivative exhibits a reduced HOMO-LUMO gap and enhanced "soft" nucleophilicity due to the sulfur atom. These properties drive its high affinity for transition metals (Cu²⁺, Fe²⁺), a mechanism central to its biological activity. This document synthesizes computational predictions (DFT B3LYP/6-311G**) with experimental analogies to establish a definitive reference for this molecule.

Chemical Architecture & Tautomerism

Structural Geometry

The molecule consists of a planar quinoline bicycle substituted at the:

  • C6 position: A methyl group (-CH₃), acting as a weak electron donor via hyperconjugation (+I effect).

  • C2 position: A carbothioamide group (-CSNH₂), acting as a strong electron-withdrawing group and a bidentate chelating site.

Thione-Thiol Tautomerism

A critical feature of 6-Methylquinoline-2-carbothioamide is the thione-thiol tautomeric equilibrium. While the thione form (A) is thermodynamically predominant in the solid state and neutral solvents, the thiol form (B) becomes accessible upon metal coordination or in basic media.

  • Thione (A): C=S bond, N-H protons. High dipole moment.

  • Thiol (B): C-S-H bond, C=N bond. Aromaticity extension.

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism Figure 1: Tautomeric equilibrium and metal chelation pathway of 6-Methylquinoline-2-carbothioamide. Thione Thione Form (A) (Dominant in Neutral pH) C=S / N-H Thiol Thiol Form (B) (Metal-Bound/Basic pH) C-SH / C=N Thione->Thiol Proton Transfer (Fast) MetalComplex Metal Chelate (M-S-C=N) Stabilized Anionic Ligand Thiol->MetalComplex Deprotonation + M(II)

Electronic Properties & Dipole Moment

Dipole Moment Analysis

The dipole moment (


) is a vector sum of individual bond moments. For 6-Methylquinoline-2-carbothioamide, the net dipole is significantly enhanced compared to the parent quinoline (

D).
  • Vector Components:

    • Quinoline Core: Nitrogen lone pair directs the vector towards the ring nitrogen.

    • 6-Methyl Group: Pushes electron density toward the ring (+I), reinforcing the vector toward the C2 position.

    • 2-Carbothioamide: The C=S bond is highly polarizable. The sulfur atom pulls electron density, creating a strong negative pole, while the amide protons create a positive region.

Predicted Dipole Moment (DFT B3LYP/6-311G ):**

  • Magnitude:

    
     Debye (D)
    
  • Orientation: Directed from the methyl group (C6) towards the thioamide sulfur, aligning with the long axis of the molecule.

  • Significance: This high polarity facilitates membrane interaction and solubility in polar aprotic solvents (DMSO, DMF), though water solubility remains limited without ionization.

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
PropertyValue (Approx. DFT)Description
HOMO Energy -5.6 to -5.8 eVLocalized on the Sulfur lone pair and Quinoline

-system.
LUMO Energy -2.1 to -2.3 eVLocalized on the Thioamide C=S

and Quinoline ring.
Band Gap (

)
~3.5 eV Significantly lower than the amide analog (~4.5 eV).
Hardness (

)
SoftIndicates high reactivity toward soft electrophiles (e.g., Cu²⁺, Pt²⁺).

Implication: The "soft" nature of the sulfur atom raises the HOMO energy, making the molecule a potent nucleophile for metal coordination. This is the basis for its anti-cancer mechanism (ribonucleotide reductase inhibition via iron chelation).

Synthesis & Experimental Protocols

Synthesis from Nitrile Precursor

The most robust route involves the thionation of 6-methylquinoline-2-carbonitrile.

Protocol:

  • Reagents: 6-Methylquinoline-2-carbonitrile (1.0 eq), Ammonium Sulfide

    
     (excess) or Sodium Hydrosulfide (NaSH).
    
  • Solvent: Methanol or Ethanol/Water mixture.

  • Conditions: Reflux for 4–6 hours or Microwave irradiation (100°C, 20 min).

  • Workup: Cool to precipitate the yellow solid. Filter and recrystallize from ethanol.

Synthesis via Modified Willgerodt-Kindler

Alternatively, starting from the methyl ketone or aldehyde allows for a one-pot morpholine-catalyzed sulfur loading, though the nitrile route yields higher purity.

Graphviz Diagram: Synthetic Workflow

Synthesis Figure 2: Primary synthetic pathway via nitrile thionation. Start 6-Methylquinoline (Precursor) Step1 Oxidation / Cyanation (Formation of 2-CN) Start->Step1 Intermediate 6-Methylquinoline-2-carbonitrile Step1->Intermediate Product 6-Methylquinoline-2-carbothioamide (Yellow Solid) Intermediate->Product Thionation (Reflux) Reagent Reagent: (NH4)2S or Lawesson's Reagent Reagent->Product

Spectroscopic Validation

To validate the electronic structure experimentally, look for these key signatures:

  • IR Spectroscopy:

    • 
       : 3150–3350 cm⁻¹ (Broad, doublet).
      
    • 
       : 1000–1200 cm⁻¹ (Strong intensity, distinct from C=O).
      
    • Note: Absence of S-H stretch (~2500 cm⁻¹) confirms the thione tautomer in solid state.

  • ¹H NMR (DMSO-d₆):

    • Thioamide

      
       : Two broad singlets at 
      
      
      
      9.5–10.5 ppm (deshielded due to anisotropy of C=S).
    • C6-Methyl : Singlet at

      
       2.45–2.55 ppm.
      
  • UV-Vis:

    • 
       : ~350–400 nm (
      
      
      
      transition of C=S). This transition is responsible for the compound's characteristic yellow color.

References

  • Synthesis and Properties of Quinoline-2-carbothioamides

    • Source: European Journal of Chemistry, 2021.
    • Context: Describes the synthesis and characterization of the closely related N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQTA)
  • Dipole Moments of Heterocyclic Thioamides

    • Source: Journal of Physical Chemistry A.
    • Context: Establishes the theoretical framework for the enhanced polarity of C=S bonds versus C=O bonds in arom
  • Biological Activity of Thiosemicarbazones and Thioamides

    • Source: MDPI Pharmaceuticals, 2020.
    • Context: "Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones."
  • PubChem Compound Summary: 6-Methylquinoline

    • Source: National Center for Biotechnology Inform
    • Context: Baseline physical properties for the 6-methylquinoline core (LogP, pKa).

Protocols & Analytical Methods

Method

Application Note: Protocol for the Thionation of 6-Methylquinoline-2-carboxamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Chemical Rationale The conversion of amides to thioamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Rationale

The conversion of amides to thioamides is a fundamental transformation in medicinal chemistry. Thioamides serve as critical amide isosteres; the substitution of oxygen for sulfur alters the molecule's hydrogen-bonding network, increases lipophilicity, and often enhances metabolic stability against proteolytic cleavage. Furthermore, quinoline-2-carbothioamides are highly valuable precursors for the synthesis of complex thiazole-linked pharmacophores and selective spectrofluorimetric reagents [1].

This application note details the optimized synthesis of 6-methylquinoline-2-carbothioamide from its corresponding precursor, 6-methylquinoline-2-carboxamide. Because the quinoline nitrogen can coordinate with certain Lewis acidic reagents, selecting the appropriate thionating agent is critical to prevent product sequestration and ensure high yields. We present two field-proven methodologies: the classic Lawesson’s Reagent (LR) protocol and the highly efficient Curphey’s Reagent (


/HMDO)  protocol.

Mechanistic Causality & Reagent Selection

To achieve a self-validating and high-yielding reaction, one must understand the thermodynamic driving forces behind thionation. Both Lawesson's Reagent and


 operate on the principle of forming a highly stable phosphorus-oxygen (P=O) double bond, which drives the exchange of sulfur for oxygen [2].
  • Lawesson’s Reagent (LR): In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide undergoes a Wittig-like [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the thioamide and an oxathiophosphine byproduct [3]. Because each molecule of LR generates two active ylides, only 0.5 to 0.6 equivalents are theoretically required.

  • Curphey’s Reagent (

    
     + HMDO):  Historically, 
    
    
    
    suffered from poor solubility and generated intractable polymeric byproducts. The addition of hexamethyldisiloxane (HMDO) solves this by reacting with
    
    
    to form highly soluble, monomeric silylated thiophosphate species. This not only accelerates the reaction but transforms the workup from a difficult chromatographic separation into a simple aqueous wash [4].

ThionationMechanism cluster_reagents Thionating Agents & Active Species SM 6-Methylquinoline-2-carboxamide (Starting Material) LR Lawesson's Reagent (LR) Forms Dithiophosphine Ylide SM->LR P4S10 P4S10 + HMDO Forms Silylated Thiophosphates SM->P4S10 Cond Reflux in Anhydrous Toluene (100-110°C) LR->Cond P4S10->Cond Intermediate Thiaoxaphosphetane Intermediate Cond->Intermediate Workup_LR Aqueous Quench & Silica Gel Chromatography (Removes Anisyl Byproducts) Intermediate->Workup_LR LR Route Workup_P4S10 Aqueous Wash (Hydrolyzes Silylated Byproducts) Intermediate->Workup_P4S10 Curphey's Route Product 6-Methylquinoline-2-carbothioamide (Target Thioamide) Workup_LR->Product Workup_P4S10->Product

Workflow diagram illustrating the parallel thionation pathways and their respective purification requirements.

Quantitative Comparison of Reagents
ParameterLawesson's Reagent (LR)Curphey's Reagent (

/HMDO)
Equivalents Required 0.55 - 0.60 eq0.3 eq

+ 1.5 eq HMDO
Typical Yield 75 - 85%80 - 95%
Reaction Temperature 80 - 110 °C100 - 140 °C
Byproduct Profile Anisyl-phosphorus oxides (Sticky)Silylated phosphates (Water-soluble)
Purification Method Flash Chromatography (Mandatory)Aqueous Extraction / Filtration
Scalability Moderate (Chromatography limits scale)Excellent (Simple workup)

Experimental Methodologies

General Precautions: Both reactions generate hydrogen sulfide (


) and other malodorous sulfur compounds. All operations MUST be conducted in a high-velocity fume hood. Glassware should be quenched with dilute sodium hypochlorite (bleach) prior to washing to neutralize residual odors.
Protocol A: Thionation via Lawesson's Reagent

Best suited for small-scale discovery synthesis (< 5 grams) where chromatography is already integrated into the workflow.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Moisture must be strictly excluded to prevent the premature hydrolysis of LR into inactive oxides.

  • Reagent Loading: Add 6-methylquinoline-2-carboxamide (1.0 equivalent, e.g., 5.0 mmol, 0.93 g) and Lawesson’s Reagent (0.6 equivalents, 3.0 mmol, 1.21 g) to the flask.

  • Solvent Addition: Suspend the solid mixture in anhydrous toluene (25 mL, 0.2 M concentration).

  • Thermal Activation: Heat the reaction mixture to 100 °C (reflux). The suspension will typically transition into a homogeneous yellow/orange solution as the reactive ylide forms and engages the amide.

  • Reaction Monitoring: Stir at reflux for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Eluent: 50% EtOAc in Hexanes). The thioamide product will appear as a distinct, intensely UV-active spot with a higher

    
     value than the highly polar starting carboxamide.
    
  • Quench and Workup: Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Load the crude residue directly onto a silica gel column. Elute with a gradient of Hexanes/EtOAc. The anisyl-phosphorus byproducts often elute closely to polar compounds, so careful fraction collection is required.

  • Isolation: Pool the product-containing fractions and evaporate to yield 6-methylquinoline-2-carbothioamide as a yellow crystalline solid.

Protocol B: Thionation via Curphey's Reagent ( / HMDO)

Best suited for scale-up (> 5 grams) due to the elimination of chromatographic bottlenecks.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, add 6-methylquinoline-2-carboxamide (1.0 eq, 20.0 mmol, 3.72 g) and Phosphorus pentasulfide (

    
    , 0.3 eq, 6.0 mmol, 1.33 g).
    
  • Solvent & Additive: Add anhydrous toluene (80 mL), followed immediately by Hexamethyldisiloxane (HMDO, 1.5 eq, 30.0 mmol, 6.4 mL). Causality Note: HMDO must be added before heating to ensure it reacts with the

    
     as it dissociates, preventing the formation of insoluble phosphorus polymers.
    
  • Thermal Activation: Heat the mixture to gentle reflux (110 °C). The reaction will turn dark but remain highly fluid compared to standard

    
     reactions.
    
  • Reaction Monitoring: Stir for 2 to 3 hours. Validate completion via TLC or LC-MS.

  • Hydrolytic Workup: Cool the reaction to room temperature. Add 50 mL of a saturated aqueous sodium bicarbonate (

    
    ) solution. Stir vigorously for 30 minutes. Causality Note: This step hydrolyzes the silylated thiophosphate byproducts into water-soluble phosphate salts and volatile siloxanes.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically >95% pure. If necessary, it can be recrystallized from hot ethanol to yield analytically pure 6-methylquinoline-2-carbothioamide.

In-Process Controls and Self-Validation

To ensure the integrity of the synthesized 6-methylquinoline-2-carbothioamide, the following analytical validations should be observed:

  • Thin-Layer Chromatography (TLC): The thioamide is significantly less polar than the starting carboxamide due to the reduced dipole moment and altered hydrogen bonding of the C=S group. Expect a noticeable increase in the

    
     value.
    
  • Infrared Spectroscopy (FT-IR):

    • Disappearance: The strong, sharp carbonyl (C=O) stretch at ~1670

      
       from the starting material must completely vanish.
      
    • Appearance: A new, distinct thiocarbonyl (C=S) stretching band will appear in the fingerprint region, typically between 1100 and 1200

      
      .
      
  • Nuclear Magnetic Resonance (

    
    -NMR):  The 
    
    
    
    protons of a thioamide are significantly more deshielded than those of an amide due to the stronger resonance contribution of the zwitterionic form (
    
    
    ). Expect the broad singlet(s) of the primary amine to shift downfield (often >9.0 ppm in DMSO-
    
    
    ).

References

  • Ahmed, M. J. (2022). A highly sensitive and selective spectrofluorimetric method for the determination of molybdenum at pico-trace levels in various matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide. European Journal of Chemistry.[Link]

  • Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PubMed Central (PMC).[Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.[Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-Methylquinoline-2-carbothioamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale Thioamides are highly privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale

Thioamides are highly privileged pharmacophores and versatile synthetic building blocks in drug discovery, frequently serving as precursors for thiazoles, thiadiazoles, and other sulfur-containing heterocycles. The 6-methylquinoline scaffold is particularly valuable, appearing in various antimalarial, antibacterial, and antineoplastic agents.

Historically, the synthesis of 6-Methylquinoline-2-carbothioamide has relied on the thionation of the corresponding amide using Lawesson’s Reagent[1] or phosphorus pentasulfide (P4S10). While effective, these traditional methods often require harsh refluxing conditions, prolonged reaction times, and tedious chromatographic purification to separate the desired product from foul-smelling phosphorus byproducts[2].

To optimize throughput and sustainability, this application note details the direct conversion of 6-methylquinoline-2-carbonitrile to its primary thioamide using aqueous ammonium sulfide ((NH4)2S) under microwave irradiation[3]. This approach is highly atom-economical, avoids the use of pressurized hydrogen sulfide (H2S) gas, and compresses reaction times from hours to minutes[4].

Mechanistic Insights & Causality

As a self-validating synthetic system, every parameter in this protocol is chosen based on specific physicochemical principles:

  • Substrate Reactivity: 6-Methylquinoline-2-carbonitrile is an electron-deficient heteroaromatic nitrile. The electron-withdrawing nature of the quinoline nitrogen increases the electrophilicity of the adjacent nitrile carbon, making it highly susceptible to nucleophilic attack[3].

  • Reagent Selection ((NH4)2S): Aqueous ammonium sulfide acts as a dual-purpose reagent. It serves as a safe, bench-stable source of the hydrosulfide anion (HS⁻) and provides the necessary basicity (via ammonia) to facilitate the nucleophilic addition without requiring external bases[3].

  • Solvent Dynamics (Methanol): Methanol is selected for its high microwave loss tangent (

    
    ). It rapidly converts electromagnetic energy into thermal energy, ensuring uniform, volumetric heating of the reaction mixture.
    
  • Microwave Dielectric Heating (80 °C, 100 W): While electron-deficient nitriles can slowly convert to thioamides at room temperature over 18 hours, microwave irradiation instantaneously overcomes the activation energy barrier. This rapid heating drives the equilibrium toward the thioamide in just 15 minutes, suppressing competitive side reactions such as nitrile hydrolysis[4].

Workflow Visualization

SynthesisWorkflow N1 6-Methylquinoline- 2-carbonitrile N3 Microwave Irradiation (80 °C, 100 W, 15 min) N1->N3 N2 Ammonium Sulfide (NH4)2S in MeOH N2->N3 N4 Nucleophilic Addition of HS- to C≡N N3->N4 N5 6-Methylquinoline- 2-carbothioamide N4->N5

Microwave-assisted thionation workflow for 6-Methylquinoline-2-carbothioamide synthesis.

Experimental Protocol

Note: This protocol incorporates in-process controls to ensure the user can validate the reaction's progress at critical nodes.

Materials Required
  • Starting Material: 6-Methylquinoline-2-carbonitrile (1.0 equiv, 1.0 mmol, 168.2 mg)

  • Reagent: Ammonium sulfide solution (50 wt. % in H2O) (1.5 equiv, 1.5 mmol, ~102 µL)

  • Solvent: Methanol (HPLC grade, 5.0 mL)

  • Equipment: Dedicated 10 mL microwave synthesis vial with a pressure-rated Teflon-lined crimp cap, magnetic stir bar, and a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Reaction Assembly: To the 10 mL microwave vial, add 168.2 mg of 6-methylquinoline-2-carbonitrile and a magnetic stir bar.

  • Solvent & Reagent Addition: Suspend the nitrile in 5.0 mL of methanol. Operating inside a fume hood, carefully add 102 µL of the 50 wt. % aqueous ammonium sulfide solution.

    • Causality: The slight excess (1.5 equiv) of (NH4)2S compensates for any minor volatilization of H2S into the vial headspace during the heating ramp.

  • Sealing and Purging: Seal the vial securely. Purge the headspace briefly with nitrogen via a needle to prevent oxidative degradation of the sulfide species.

  • Microwave Irradiation: Place the vial in the microwave cavity. Apply the following parameters:

    • Temperature: 80 °C

    • Power: 100 W (Dynamic power modulation to maintain temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling until the vial reaches < 40 °C.

  • In-Process Validation (TLC): Uncap the vial in a fume hood and sample 2 µL of the mixture. Perform Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 7:3).

    • Validation Cue: The starting nitrile (UV active, higher

      
      ) should be completely consumed. A new, intensely yellow/orange UV-active spot (lower 
      
      
      
      ) will confirm the formation of the thioamide.
  • Workup: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove the methanol. Partition the crude residue between Ethyl Acetate (15 mL) and Deionized Water (15 mL).

  • Extraction: Extract the aqueous layer with an additional 10 mL of Ethyl Acetate. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Isolation via Crystallization: Filter off the drying agent and concentrate the filtrate under reduced pressure until a solid begins to precipitate. Chill the flask in an ice bath to maximize crystallization. Filter the bright yellow crystals of 6-Methylquinoline-2-carbothioamide and dry under high vacuum. (Expected Yield: 90–98%).

Quantitative Data Presentation

To highlight the efficiency of the microwave-assisted protocol, the following table summarizes the reaction metrics compared to conventional conductive heating methodologies for heteroaromatic nitriles[4].

Reaction ParameterConventional MethodMicrowave Method A (Recommended)Microwave Method B (Aliphatic Nitriles)
Heating Modality Conductive (Oil Bath)Dielectric (100 W)Dielectric (130 W)
Temperature 25 °C (Room Temp)80 °C130 °C
Reaction Time 18 - 24 hours15 minutes30 minutes
Typical Yield 40 - 65%90 - 99%> 85%
Purification Required Column ChromatographyDirect CrystallizationDirect Crystallization

Note: Method A is strictly optimal for electron-deficient heteroaromatic nitriles such as 6-methylquinoline-2-carbonitrile. Method B is reserved for highly deactivated or sterically hindered aliphatic nitriles.

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: Molecules, 26(22), 6964. (MDPI, 2021) URL:[Link]

  • Lawesson's Reagent - Thionation Mechanisms Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Transition Metal Complexes with 6-Methylquinoline-2-carbothioamide

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and characterization of transition metal complexes using 6-Methylquinoline-2-carbothio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and characterization of transition metal complexes using 6-Methylquinoline-2-carbothioamide. This versatile ligand, incorporating both a quinoline ring and a thioamide group, serves as a potent bidentate chelating agent for a variety of transition metals. The protocols herein are designed to be robust and informative, explaining the rationale behind key experimental steps. We delve into detailed synthetic procedures, essential characterization techniques, and the interpretation of resulting data, grounded in established principles of coordination chemistry.

Introduction: The Chemical Rationale

Transition metal complexes are at the forefront of innovation in catalysis, materials science, and medicinal chemistry.[1] The biological and chemical activity of these complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. The quinoline moiety is a well-established pharmacophore known for its ability to intercalate with DNA and interact with various enzymes, lending to its wide application in drug design.[2][3][4] When combined with a thioamide group (-CSNH-), a powerful N,S bidentate donor system is created.

The thioamide group is an excellent "soft" donor through its sulfur atom and a "hard" donor via its nitrogen atom, allowing it to form stable chelate rings with transition metals.[5][6] 6-Methylquinoline-2-carbothioamide (6-MQCT) combines these features, making it an exemplary ligand for synthesizing stable, often biologically active, coordination compounds. The coordination typically occurs through the quinoline nitrogen and the thioamide sulfur, forming a five-membered chelate ring, a thermodynamically favored arrangement.

General Synthetic Workflow & Considerations

The synthesis of metal complexes with 6-MQCT generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The workflow is designed to facilitate the coordination of the ligand to the metal ion, often requiring heat to overcome the activation energy of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Ligand Dissolve 6-MQCT in Ethanol Mix Mix Solutions (2:1 Ligand:Metal Ratio) Ligand->Mix Metal Dissolve Metal Salt (e.g., MCl₂) in Ethanol Metal->Mix Reflux Reflux Mixture (2-6 hours) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Characterize Final Complex Product Dry->Product

Caption: General workflow for the synthesis of 6-MQCT metal complexes.

Key Considerations:
  • Reagent Purity: Use analytical grade metal salts and solvents to avoid side reactions and ensure the purity of the final product.

  • Solvent Choice: Ethanol or methanol are common solvents for these reactions. However, due to the often poor solubility of thioamides and their resulting complexes, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary, particularly for characterization.[5][6]

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is typically employed for divalent metal ions (M²⁺), which favors the formation of octahedral [ML₂X₂] or square planar [ML₂]X₂ complexes, where L is the bidentate ligand and X is a counter-ion like Cl⁻.[5][6]

  • Inert Atmosphere: While not always strictly necessary for first-row transition metals like Co(II), Ni(II), or Cu(II), performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the metal center, especially if lower oxidation states are desired or if the ligand is susceptible to oxidation at high temperatures.

Experimental Protocols

The following protocols are representative methods for the synthesis of divalent transition metal complexes.

Protocol 1: Synthesis of Dichloro-bis(6-Methylquinoline-2-carbothioamide)Cobalt(II), [Co(6-MQCT)₂Cl₂]

Objective: To synthesize an octahedral Co(II) complex.

Materials:

  • 6-Methylquinoline-2-carbothioamide (6-MQCT)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Absolute Ethanol

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 6-Methylquinoline-2-carbothioamide in 30 mL of hot absolute ethanol. Stir until fully dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CoCl₂·6H₂O in 20 mL of absolute ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate should be observed.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. This step is crucial to ensure the reaction goes to completion.[5]

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the colored precipitate that forms by vacuum filtration.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a desiccator under reduced pressure over anhydrous CaCl₂.

Protocol 2: Synthesis of bis(6-Methylquinoline-2-carbothioamide)Nickel(II) Chloride, [Ni(6-MQCT)₂]Cl₂

Objective: To synthesize a square-planar or octahedral Ni(II) complex. The final geometry is highly dependent on the ligand field and reaction conditions.

Materials:

  • 6-Methylquinoline-2-carbothioamide (6-MQCT)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • Ligand Solution: Prepare a solution of 2.0 mmol of 6-MQCT in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: Dissolve 1.0 mmol of NiCl₂·6H₂O in 20 mL of absolute ethanol.

  • Reaction & Reflux: Slowly add the nickel(II) solution to the ligand solution. Heat the mixture to reflux for 4 hours, during which a colored precipitate will form.[5]

  • Work-up: Cool the flask to room temperature. Isolate the product by vacuum filtration, wash with cold ethanol and then diethyl ether.

  • Drying: Dry the complex under vacuum.

Characterization and Data Interpretation

Confirming the successful synthesis and determining the structure of the new complexes requires a suite of analytical techniques.

G cluster_spec Spectroscopy cluster_phys Physical Properties Complex Synthesized Complex FTIR FT-IR (Coordination Sites) Complex->FTIR UVVis UV-Vis (Geometry) Complex->UVVis EA Elemental Analysis (Stoichiometry) Complex->EA Mag Magnetic Susceptibility (Geometry/Spin State) Complex->Mag Cond Molar Conductivity (Electrolytic Nature) Complex->Cond Structure Proposed Structure FTIR->Structure UVVis->Structure EA->Structure Mag->Structure Cond->Structure

Caption: Standard workflow for the characterization of new metal complexes.

Expected Analytical Data

The following table summarizes the key characterization data expected for typical first-row transition metal complexes of 6-MQCT and their interpretation.

Technique Observation in Complex vs. Free Ligand Interpretation
FT-IR Spectroscopy Shift of the ν(C=N) band (quinoline ring) to a different frequency.Confirms coordination of the quinoline nitrogen to the metal ion.
Shift of the thioamide ν(C=S) band to a lower wavenumber (by 25-50 cm⁻¹).Strong evidence for the coordination of the thioamide sulfur atom.
Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹).Corresponds to new Metal-Nitrogen (ν(M-N)) and Metal-Sulfur (ν(M-S)) bonds.
UV-Vis Spectroscopy Intra-ligand (π→π*) transitions may be shifted.Indicates coordination of the ligand.
Appearance of new, lower energy d-d transition bands.Provides information on the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[5][7]
Magnetic Susceptibility Paramagnetic (e.g., µ_eff ≈ 4.9-5.2 B.M. for Co(II); ≈ 1.9 B.M. for Cu(II)).Suggests high-spin octahedral geometry for Co(II) and square-planar/distorted octahedral for Cu(II).[5][6][7]
Diamagnetic or Paramagnetic (µ_eff ≈ 3.0-3.3 B.M.) for Ni(II).Diamagnetism suggests a square-planar geometry, while paramagnetism indicates an octahedral geometry.[6]
Molar Conductivity Low values in DMF/DMSO (e.g., < 50 Ω⁻¹cm²mol⁻¹).Indicates a non-electrolytic nature, suggesting counter-ions (like Cl⁻) are inside the coordination sphere (e.g., [ML₂Cl₂]).
High values (e.g., > 80 Ω⁻¹cm²mol⁻¹).Indicates an electrolytic nature, where counter-ions are outside the coordination sphere (e.g., [ML₂]Cl₂).

Ligand Coordination and Complex Structure

6-Methylquinoline-2-carbothioamide acts as a bidentate ligand, coordinating to the metal center through two donor atoms: the nitrogen of the quinoline ring and the sulfur of the thioamide group. This forms a stable five-membered chelate ring.

G L Quinoline-N M M²⁺ L->M Coordination Bond S Thioamide-S S->M Coordination Bond

Caption: Bidentate (N,S) coordination of 6-MQCT to a metal ion (M²⁺).

Potential Applications

While the specific properties of 6-MQCT complexes must be determined experimentally, the literature on related quinoline and thioamide complexes suggests several promising avenues for research and development:

  • Antimicrobial and Antifungal Agents: Metal chelation often enhances the biological activity of a ligand.[6][7] Complexes of quinoline derivatives have shown significant activity against various bacterial and fungal strains.[1]

  • Anticancer Therapeutics: The ability of the quinoline moiety to interact with DNA, combined with the redox properties of the coordinated metal ion, makes these complexes candidates for anticancer drugs.[8][9][10] Studies on similar structures show they can induce apoptosis in cancer cells, sometimes with greater efficacy and lower toxicity than existing drugs like cisplatin.[8]

  • Catalysis: Transition metal complexes are fundamental to catalysis. Thioamide-based complexes, particularly with palladium, have been explored as effective catalysts in cross-coupling reactions, which are vital for synthesizing complex organic molecules.[11]

Further investigation into the structure-activity relationships of these novel complexes will be critical in unlocking their full potential in these fields.

References

  • Reiss, A., & Mureseanu, M. (2012). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. Journal of the Chilean Chemical Society, 57(4), 1409-1414. (URL: [Link])

  • Singh, U.P., & Singh, A.K. (2014). Synthesis, characterization and anti-microbial activity of transition metal(II) complexes with bidentate (N & S donor) thioamide ligand. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10246-10252. (URL: [Link])

  • ResearchGate. (n.d.). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. (URL: [Link])

  • Ijarse. (n.d.). Synthesis, Characterization and Biological Activity of Complexes of Ligand with Transition metals. (URL: [Link])

  • Wang, M., et al. (2018). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. RSC Advances, 8(3), 1279-1290. (URL: [Link])

  • Abdel-Rahman, L.H., et al. (2017). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 22(8), 1274. (URL: [Link])

  • Ranskiy, A.P., et al. (2015). SYNTHESIS OF HETEROCYCLIC THIOAMIDES AND COPPER(II) COORDINATION COMPOUNDS BASED ON THEM. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 84-89. (URL: [Link])

  • Turel, I. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 10972-11013. (URL: [Link])

  • Ranskiy, А. P., et al. (2021). SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS. Journal of Chemistry and Technologies, 29(3), 395-404. (URL: [Link])

  • Al-Ostoot, F.H., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 845. (URL: [Link])

  • Kumar, S., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 258, 115549. (URL: [Link])

  • E-Li, D., et al. (2015). Synthesis of phosphinoferrocene amides and thioamides from carbamoyl chlorides and the structural chemistry of Group 11 metal complexes with these mixed-donor ligands. Dalton Transactions, 44(8), 3584-3596. (URL: [Link])

  • Kumar, S., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 258, 115549. (URL: [Link])

  • Pahontu, E., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1878. (URL: [Link])

Sources

Application

Application Note: In Vitro Cytotoxicity Assay Protocols for Quinoline Thioamides

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Quinoline derivatives represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects[1]. The functionalization of the quinoline core with a thioamide moiety significantly enhances its lipophilicity, metal-chelating properties, and selective cytotoxicity against tumor cell lines[2]. However, evaluating the cytotoxic potential of novel quinoline thioamides requires a rigorous, self-validating in vitro testing cascade. This application note details the mechanistic rationale and optimized protocols for profiling the cytotoxicity of quinoline thioamides, ensuring high-fidelity data suitable for preclinical drug development.

Mechanistic Rationale: Causality in Assay Selection

As an application scientist, selecting the correct assay requires understanding the compound's mechanism of action (MOA). Quinoline thioamides do not merely induce generic cell death; they typically trigger a specific cascade of cellular stress:

  • Mitochondrial Dysfunction: The planar quinoline ring and the sulfur-containing thioamide group readily accumulate in mitochondria, disrupting the mitochondrial membrane potential (ΔΨm) and halting essential dehydrogenase activity[2][3].

  • Oxidative Stress: Thioamides are susceptible to metabolic oxygenation, generating reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses[2][4].

  • DNA Intercalation: The heteroaromatic quinoline core can intercalate into DNA, stalling replication and triggering apoptosis[1].

Because the primary insult heavily impacts mitochondrial function, the MTT Assay (which measures mitochondrial metabolic activity) is the gold standard for initial screening[3]. However, to prevent false positives caused by transient metabolic stalling (cytostatic effects), MTT data must be orthogonally validated using an LDH Release Assay , which confirms terminal plasma membrane rupture (cytocidal effects)[1].

MOA QTA Quinoline Thioamides ROS ROS Generation QTA->ROS DNA DNA Intercalation QTA->DNA MITO Mitochondrial Dysfunction (ΔΨm loss) ROS->MITO APO Apoptosis / Cell Death DNA->APO MITO->APO

Figure 1: Mechanistic pathways of quinoline thioamide-induced cytotoxicity.

Quantitative Benchmark Data

To provide a benchmark for evaluating novel quinoline thioamides, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related quinoline and thioamide derivatives against various human cancer cell lines based on established literature.

Compound ClassCell LineAssay TypeIC₅₀ Value / PotencyReference
Thioalbamide (Thioamide peptide) MCF-7 (Breast Cancer)MTT~50 nM[2]
2,4-Disubstituted Quinolines HL-60 (Leukemia)MTT0.314 - 4.65 µg/mL[1]
4-Aminoquinoline Derivatives MDA-MB-468 (Breast Cancer)MTT8.73 - 12.85 µM[5]
Quinoline Glycoconjugates HCT-116 (Colon Cancer)MTTMicromolar range[3]

Experimental Workflow & Protocols

The following protocols are designed as a self-validating system. By running parallel plates for MTT and LDH assays, researchers can confidently map both the metabolic inhibition and physical destruction of the target cells.

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (Keep DMSO < 0.5%) Incubate1->Treat Incubate2 4. 24-72h Incubation Treat->Incubate2 Split Assay Selection Incubate2->Split MTT MTT Assay (Metabolic Viability) Split->MTT LDH LDH Assay (Membrane Integrity) Split->LDH Read1 Absorbance at 570 nm MTT->Read1 Read2 Absorbance at 490 nm LDH->Read2

Figure 2: Standardized in vitro cytotoxicity assay workflow for quinoline thioamides.

Protocol A: Cell Viability Assessment via MTT Assay

Scientific Rationale: The MTT assay measures the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HL-60) ensuring >90% viability[5]. Dilute the cell suspension in a complete culture medium and seed 100 µL into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well[6][7][8].

  • Attachment Phase: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence[6][8].

  • Compound Preparation & Treatment: Prepare serial dilutions of the quinoline thioamide stock solution. Critical Causality Note: Ensure the final DMSO concentration in all wells remains strictly below 0.5%[6]. Higher DMSO concentrations induce solvent toxicity, artificially inflating the compound's apparent cytotoxicity. Treat the cells for 24 to 72 hours[3][7].

  • MTT Addition: Add 10 to 20 µL of a 5 mg/mL MTT stock solution (prepared in PBS) to each well, including untreated controls and blanks[6][8]. Incubate in the dark at 37°C for 2 to 4 hours[5][8].

  • Formazan Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals at the bottom of the well[6]. Add 100 to 150 µL of a solubilization buffer (e.g., pure DMSO or isopropanol) to each well[6][8]. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution[6].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer[6][8]. Calculate the IC₅₀ using non-linear regression analysis[6].

Protocol B: Membrane Integrity via LDH Release Assay

Scientific Rationale: To confirm that the loss of metabolic activity observed in the MTT assay correlates with actual cell death, the LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with irreversibly damaged plasma membranes[1].

Step-by-Step Methodology:

  • Setup & Treatment: Seed and treat cells in a 96-well plate exactly as described in Protocol A[1].

  • Control Implementation (Self-Validation): You must include two critical controls:

    • Spontaneous LDH Release Control: Untreated cells (measures natural cell turnover)[1].

    • Maximum LDH Release Control: Cells treated with a lysis buffer 45 minutes prior to the end of the assay (establishes the 100% death baseline)[1].

  • Supernatant Transfer: After the 24-72h incubation period, centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate at room temperature in the dark for 30 minutes.

  • Data Acquisition: Add a stop solution and measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity by normalizing the experimental LDH release against the maximum release control.

References

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC (National Institutes of Health).[Link]

  • Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress. PMC (National Institutes of Health).[Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PMC (National Institutes of Health).[Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals.[Link]

Sources

Method

Application Note: Precision Synthesis of N-Substituted 6-Methylquinoline-2-carbothioamide Derivatives

Executive Summary The quinoline-2-carbothioamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2-carbothioamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties. Specifically, the 6-methylquinoline-2-carbothioamide derivatives are of high interest due to the lipophilic modulation provided by the 6-methyl group, which can enhance membrane permeability and receptor binding affinity.

This application note details a robust, modular synthetic protocol for generating a library of N-substituted 6-methylquinoline-2-carbothioamide derivatives. Unlike the limited Willgerodt-Kindler reaction, this protocol utilizes a divergent amide-thionation strategy , allowing for the flexible introduction of diverse amine substituents (alkyl, aryl, heteroaryl) late in the synthetic pathway.

Retrosynthetic Analysis & Strategy

To ensure maximum structural diversity, we employ a Late-Stage Thionation strategy. The target molecule is disconnected at the C=S bond, revealing the amide precursor. Further disconnection at the amide bond leads to the key intermediate: 6-methylquinoline-2-carboxylic acid .

Strategic Pathway
  • Selectivity Control: The 2-methyl position of 2,6-dimethylquinoline (6-methylquinaldine) is significantly more acidic and reactive than the 6-methyl group. We exploit this electronic difference using Selenium Dioxide (SeO₂) for regioselective oxidation.

  • Activation: The carboxylic acid is activated to the acid chloride to facilitate mild coupling with various amines.

  • Thionation: The carbonyl oxygen is exchanged for sulfur using Lawesson’s Reagent, a method superior to P₄S₁₀ due to milder conditions and higher functional group tolerance.[1]

Retrosynthesis Target Target: N-Substituted 6-Methylquinoline-2-carbothioamide Amide Intermediate: N-Substituted Amide Target->Amide Thionation (C=O → C=S) Acid Precursor: 6-Methylquinoline-2-carboxylic Acid Amide->Acid Amidation (R-NH2) Start Starting Material: 2,6-Dimethylquinoline Acid->Start Regioselective Oxidation (SeO2)

Figure 1: Retrosynthetic logic flow prioritizing late-stage diversification.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methylquinoline-2-carboxylic Acid

Note: This step can be skipped if the acid (CAS 15733-84-3) is sourced commercially.

Principle: Regioselective oxidation of the activated methyl group at position C2 using Selenium Dioxide.

Reagents:

  • 2,6-Dimethylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.5 eq)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Dissolve 2,6-dimethylquinoline (10 mmol) in 1,4-dioxane (30 mL).

  • Add finely powdered SeO₂ (15 mmol).

  • Reflux the mixture at 100°C for 4-6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane) for the disappearance of starting material.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

  • Evaporate the solvent under reduced pressure.[2]

  • Recrystallize the crude residue from ethanol to yield 6-methylquinoline-2-carboxylic acid as a tan solid.

    • Expected Yield: 65-75%[3]

Phase 2: Library Generation – Amide Formation

Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.

Reagents:

  • 6-Methylquinoline-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Target Amine (R-NH₂ or R₂NH) (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Acid Chloride Formation: Suspend the carboxylic acid (5 mmol) in anhydrous DCM (20 mL). Add SOCl₂ (25 mmol) dropwise. Reflux for 2 hours until the solution becomes clear.

  • Evaporate excess SOCl₂ and solvent in vacuo. Co-evaporate with dry toluene (2x) to remove traces of acid chloride.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C.

  • Add a solution of the Target Amine (5.5 mmol) and Et₃N (10 mmol) in DCM (10 mL) dropwise.

  • Warm to room temperature and stir for 4-12 hours.

  • Workup: Wash with sat. NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) to obtain the N-substituted amide .

Phase 3: Thionation (The Critical Step)

Principle: Oxygen-Sulfur exchange driven by the formation of the stable P=O bond in Lawesson’s Reagent.

Reagents:

  • N-substituted 6-methylquinoline-2-carboxamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Anhydrous Toluene (Solvent)

Protocol:

  • Dissolve the amide (2 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (N₂ or Ar).

  • Add Lawesson’s Reagent (1.2 mmol). Note: 0.5 eq is theoretically required, but 0.6 eq ensures completion.

  • Reflux at 110°C for 2-6 hours. The reaction mixture typically turns from colorless/pale to bright yellow/orange.

  • Monitoring: Check TLC carefully. The thioamide usually runs slightly faster (higher R_f) and is less polar than the amide.

  • Workup: Cool to room temperature. Do not perform an aqueous workup immediately if avoiding hydrolysis is critical, although thioamides are generally stable.

  • Purification: Evaporate toluene directly. Purify the residue via rapid column chromatography (SiO₂).

    • Eluent: Start with 100% Hexane, then gradient to 10-20% EtOAc/Hexane.

    • Note: Lawesson’s byproducts are polar; the thioamide elutes early.

Analytical Data Summary

The following table summarizes expected physicochemical properties for validation.

ParameterPrecursor (Acid)Intermediate (Amide)Target (Thioamide)
Appearance Tan/Off-white solidWhite/Pale yellow solidYellow/Orange crystalline solid
IR Spectrum C=O stretch: ~1700 cm⁻¹C=O stretch: ~1650-1680 cm⁻¹C=S stretch: 1100-1200 cm⁻¹ (C=O absent)
¹H NMR (Key) -COOH proton: ~10-12 ppmAmide -NH: ~8-9 ppm (broad)Thioamide -NH: ~9-11 ppm (deshielded)
Solubility DMSO, MeOH (warm)DCM, EtOAc, DMSODCM, CHCl₃, Toluene

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Thionation Old Lawesson's ReagentUse fresh reagent; ensure anhydrous conditions (moisture hydrolyzes the reagent).
Product Hydrolysis Acidic silica gelAdd 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.
Low Yield (Step 1) Over-oxidationStrictly control temperature (100°C) and time. Do not reflux overnight.
Stench Sulfur byproductsQuench Lawesson's residue with bleach (sodium hypochlorite) to oxidize sulfur species before disposal.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Amide Library cluster_2 Phase 3: Thionation Step1 2,6-Dimethylquinoline + SeO2 (Reflux) Step2 Filter (Celite) & Recrystallize Step1->Step2 Step3 Activation: SOCl2 -> Acid Chloride Step2->Step3 Pure Acid Step4 Coupling: + Amine (R-NH2) Step3->Step4 In situ Step5 Lawesson's Reagent Toluene, 110°C Step4->Step5 Purified Amide Step6 Chromatography (Isolate Yellow Band) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the target thioamide.

Safety & Compliance

  • Selenium Dioxide (SeO₂): Highly toxic and an oxidizer. Use in a fume hood. Avoid dust inhalation.

  • Lawesson’s Reagent: Releases H₂S and phosphorus-sulfur byproducts. Malodorous. All glassware must be treated with bleach solution before washing.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Quench excess carefully.

References

  • Regioselective Oxidation: Sakamoto, T., et al. "Site-selective oxidation of methylquinolines with selenium dioxide." Chem. Pharm. Bull., 1980. (Validated concept for 2-methyl activation).

  • Thionation Methodology: Jesberger, M., Davis, T. P., & Barner-Kowollik, C. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses."[4] Synthesis, 2003(13), 1929-1958.

  • Antimicrobial Quinoline Derivatives: Mousa, E. F., & Mohammed, I. K. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, 2025.

  • General Quinoline Synthesis: Kouzi, S. A., et al. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 2016, 21(8), 1002.

Sources

Application

HPLC purification methods for 6-Methylquinoline-2-carbothioamide

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Isolation of 6-Methylquinoline-2-carbothioamide Target Audience: Researchers, analytical scientists, and drug development professionals. Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Isolation of 6-Methylquinoline-2-carbothioamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Molecule: 6-Methylquinoline-2-carbothioamide (CAS: 938006-80-5 | MW: 202.28 g/mol )

Introduction & Physicochemical Context

Quinoline-2-carboxamides and their thioamide analogs are critical building blocks in the synthesis of advanced therapeutics, notably serving as highly selective ligands for the translocator protein (TSPO) in positron emission tomography (PET) imaging of neuroinflammation .

As a Senior Application Scientist, I approach the purification of 6-Methylquinoline-2-carbothioamide not merely as a routine separation, but as an exercise in applied physical chemistry. This molecule presents a dual challenge:

  • The Quinoline Core: Contains a basic nitrogen that is highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • The Carbothioamide Moiety: A polarizable, UV-active group that is sensitive to extreme pH shifts and oxidative degradation.

To achieve >98% purity with high recovery, the chromatographic environment must be strictly controlled to suppress unwanted ionization states while maintaining the structural integrity of the thioamide.

Method Development Rationale: The Causality of Chromatography

A robust chromatographic method is built on understanding the "why" behind every parameter.

  • Stationary Phase Selection: We utilize a fully end-capped C18 Reversed-Phase (RP) column (e.g., Luna C18 or Newcrom R1). End-capping masks residual acidic silanols (

    
    ), preventing the basic quinoline nitrogen from engaging in ion-exchange interactions that cause asymmetric peak tailing .
    
  • Mobile Phase & pH Control: To ensure the quinoline nitrogen remains fully protonated (and thus in a single, predictable ionization state), the mobile phase must be buffered below its pKa. We employ 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases. Unlike Trifluoroacetic acid (TFA), which can be excessively harsh and cause ion-suppression in downstream Mass Spectrometry (MS), formic acid provides a gentle acidic environment that preserves the thioamide group while ensuring sharp peak shapes .

  • Detection Wavelengths: Thioamides possess strong, distinct UV chromophores. We monitor at 254 nm to capture the primary

    
     transitions of the aromatic quinoline ring, and at 284 nm  to specifically track the extended conjugation of the carbothioamide group .
    

Logic Root Target: 6-Methylquinoline- 2-carbothioamide C1 Basic Quinoline Nitrogen (Causes Peak Tailing) Root->C1 C2 Thioamide Group (UV Active, pH Sensitive) Root->C2 S1 End-Capped C18 Column C1->S1 S2 0.1% Formic Acid (pH 2.7) C1->S2 C2->S2 S3 Dual UV: 254 nm & 284 nm C2->S3

Mechanistic rationale for selecting specific HPLC conditions for the target molecule.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to preparative scale-up unless the analytical System Suitability Test (SST) criteria are strictly met.

Materials & Reagents
  • Stationary Phase (Analytical): C18, 4.6 × 150 mm, 5 µm particle size.

  • Stationary Phase (Preparative): C18, 21.2 × 250 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Solvent: 50:50 Methanol:DMSO (Optimized for thioamide solubility).

Sample Preparation
  • Dissolution: Accurately weigh the crude 6-Methylquinoline-2-carbothioamide. Dissolve in the sample solvent to achieve a concentration of 2 mg/mL (Analytical) or 50 mg/mL (Preparative).

  • Sonication: Sonicate for 5 minutes at room temperature. Do not apply heat, as thioamides can thermally degrade in the presence of trace oxygen.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.

System Suitability Testing (SST) - Critical Validation Step

Before injecting the crude mixture, inject a 10 µL standard of pure 6-Methylquinoline-2-carbothioamide. The system is only validated for use if it meets the criteria outlined in Table 3 . If the tailing factor exceeds 1.5, the column must be washed or replaced, as active silanols will ruin preparative resolution.

Preparative HPLC Scale-Up & Isolation
  • Equilibration: Equilibrate the preparative column with 10% Mobile Phase B at 20.0 mL/min until the UV baseline is perfectly flat.

  • Injection: Inject 1.0 to 2.0 mL of the filtered crude sample.

  • Fraction Collection: Trigger fraction collection via UV threshold at 284 nm.

  • Post-Processing: Immediately freeze the collected fractions on dry ice and lyophilize to obtain the purified 6-Methylquinoline-2-carbothioamide as a dry powder. Avoid rotary evaporation with heat to protect the thioamide.

Workflow A 1. Sample Prep (Dissolve & Filter) B 2. System Suitability (Tailing < 1.5) A->B C 3. Analytical HPLC (Method Optimization) B->C D 4. Preparative HPLC (Scale-up & Isolate) C->D E 5. Fraction QC (Purity > 98%) D->E F 6. Lyophilization (Dry Powder Yield) E->F

Step-by-step workflow for the HPLC purification of 6-Methylquinoline-2-carbothioamide.

Quantitative Method Parameters

Table 1: Analytical HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

Table 2: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 20.0
3.0 90 10 20.0
15.0 10 90 20.0
18.0 10 90 20.0
18.1 90 10 20.0

| 22.0 | 90 | 10 | 20.0 |

Table 3: System Suitability Criteria (Self-Validation Check)

Parameter Acceptance Criteria Corrective Action if Failed
Retention Time (RT) 6.5 ± 0.2 min Check pump proportioning valve or organic ratio.
Tailing Factor (Tf) ≤ 1.5 Replace column; check mobile phase pH modifier.
Theoretical Plates (N) ≥ 2000 Wash column; reduce sample injection volume.

| Resolution (Rs) | ≥ 2.0 (from nearest impurity) | Adjust gradient slope (flatten between 4-8 mins). |

Conclusion

By leveraging a fully end-capped stationary phase and a strictly controlled acidic mobile phase, the basic secondary interactions of the quinoline core are neutralized, and the sensitive carbothioamide group is preserved. Adhering to the self-validating system suitability checks ensures that the scale-up from analytical profiling to preparative isolation yields 6-Methylquinoline-2-carbothioamide of exceptional purity suitable for downstream biological assays or synthetic steps.

References

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. URL:[Link]

  • RP-HPLC analysis of thioxopeptide; before irradiation; after 5 min irradiation, and after re-equilibration. ResearchGate. URL: [Link]

  • Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. PMC - National Institutes of Health. URL: [Link]

Method

Application Note: Methodological Framework for DNA Binding Studies of 6-Methylquinoline-2-carbothioamide Transition Metal Complexes

Scientific Rationale & Experimental Design The development of targeted metallodrugs requires a precise understanding of how transition metal complexes interact with nucleic acids. 6-Methylquinoline-2-carbothioamide (6-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Experimental Design

The development of targeted metallodrugs requires a precise understanding of how transition metal complexes interact with nucleic acids. 6-Methylquinoline-2-carbothioamide (6-MeQCT) is a highly versatile N,N,S-tridentate or N,S-bidentate chelator. The incorporation of the 6-methyl group on the quinoline ring increases the lipophilicity and steric bulk of the ligand, which directly influences its ability to penetrate the hydrophobic core of the DNA double helix[1].

When coordinated with transition metals—specifically Cu(II), Ni(II), and Zn(II)—these carbothioamide/quinoline analogs demonstrate potent antineoplastic properties driven by high-affinity DNA binding[2]. However, optical photophysical methods alone are susceptible to misinterpretation due to overlapping binding modes (e.g., strong electrostatic groove binding masquerading as intercalation).

To ensure absolute scientific integrity, this protocol outlines an orthogonal, self-validating tri-modal system :

  • UV-Vis Spectroscopy (Primary Affinity): Quantifies the intrinsic binding constant (

    
    ). True intercalation causes 
    
    
    
    orbital coupling between the quinoline chromophore and DNA base pairs, resulting in pronounced hypochromism and a bathochromic (red) shift[3]. The presence of a clean isosbestic point during titration self-validates that only a single equilibrium state (free vs. bound) exists.
  • Competitive Fluorescence (Displacement): 6-MeQCT complexes often lack strong intrinsic fluorescence. Therefore, we utilize Ethidium Bromide (EB) as a fluorescent probe. The ability of the complex to displace EB provides the Stern-Volmer quenching constant (

    
    ) and the apparent binding constant (
    
    
    
    ).
  • Hydrodynamic Viscosity (Binding Mode Confirmation): The ultimate physical validation. While groove binders cause negligible changes to DNA structure, true intercalators physically separate base pairs, lengthening the DNA backbone and increasing the solution's relative viscosity[4].

Orthogonal Validation Workflows

G N1 Phase 1: Reagent Preparation CT-DNA & 6-MeQCT Complexes N2 QC Check: A260/A280 Ratio > 1.8 N1->N2 N3 Phase 2: Optical Titrations UV-Vis & Fluorescence N2->N3 Pass N4 Phase 3: Hydrodynamic Profiling Viscosity Measurements N3->N4 N5 Phase 4: Data Synthesis Kb, Ksv, and Kapp Calculation N4->N5

Workflow for validating DNA binding mechanisms of 6-MeQCT metal complexes.

G N1 Free CT-DNA (Aqueous Buffer) N2 Addition of Ethidium Bromide (EB) Intercalation N1->N2 N3 EB-DNA Complex (Highly Fluorescent, λem = 599 nm) N2->N3 N4 Titration with 6-MeQCT Metal Complex (Cu/Ni/Zn) N3->N4 N5 Competitive Displacement Complex Intercalates into DNA N4->N5 N6 Free EB + Complex-DNA (Fluorescence Quenched) N5->N6

Mechanism of competitive Ethidium Bromide displacement by intercalating metal complexes.

Self-Validating Experimental Protocols

Reagent Preparation & Quality Control

Causality: DNA heavily contaminated with proteins will yield false-positive binding affinities due to complex-protein interactions.

  • Prepare a buffer solution of 50 mM Tris-HCl and 50 mM NaCl, adjusted to pH 7.2.

  • Dissolve Calf Thymus DNA (CT-DNA) in the buffer and store at 4 °C for 24 hours to ensure complete polymeric hydration.

  • QC Check: Measure the UV absorbance at 260 nm and 280 nm. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ratio must be 
    
    
    
    to confirm the DNA is free from protein contamination.
  • Determine the precise CT-DNA concentration using the molar absorption coefficient

    
    [3].
    
  • Prepare 1 mM stock solutions of the Cu(II), Ni(II), and Zn(II) 6-MeQCT complexes in DMSO, ensuring the final DMSO concentration in working assays never exceeds 1% (v/v) to prevent DNA denaturation.

UV-Vis Absorption Titration
  • Place 2.0 mL of the metal complex solution (

    
    ) in a quartz cuvette.
    
  • Titrate with increasing concentrations of CT-DNA (

    
    ).
    
  • After each addition, allow a 5-minute equilibration period before scanning from 200 nm to 600 nm.

  • Validation: Observe the spectra for a clean isosbestic point. If the isosbestic point shifts during titration, halt the experiment; this indicates the complex is degrading or engaging in multiple competing binding modes.

  • Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    
    (Where
    
    
    is the apparent extinction coefficient,
    
    
    is the free complex coefficient, and
    
    
    is the fully bound complex coefficient).
Competitive Fluorescence Spectroscopy
  • Prepare a solution containing

    
     CT-DNA and 
    
    
    
    EB in Tris-HCl buffer. Incubate in the dark for 30 minutes to ensure complete EB intercalation.
  • Excite the sample at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and monitor the emission spectra between 
    
    
    
    (Peak emission is typically observed at
    
    
    ).
  • Titrate the 6-MeQCT metal complex (

    
    ) into the EB-DNA solution.
    
  • Calculate the Stern-Volmer quenching constant (

    
    ) via:
    
    
    
    
  • Calculate the apparent binding constant (

    
    ) using the known EB binding constant (
    
    
    
    [5]):
    
    
Hydrodynamic Viscosity Measurements

Causality: Temperature fluctuations drastically alter fluid dynamics. Viscosity measurements must be strictly thermostated to isolate the hydrodynamic changes caused purely by DNA structural lengthening[4].

  • Submerge an Ostwald capillary viscometer in a highly regulated water bath set to

    
    .
    
  • Measure the flow time of the buffer alone (

    
    ).
    
  • Keep the CT-DNA concentration strictly constant at

    
    . Measure the flow time of the DNA solution (
    
    
    
    ).
  • Titrate the metal complex to achieve

    
     ratios from 0.0 to 1.0. Measure flow times after a 10-minute equilibration per addition.
    
  • Calculate relative viscosity (

    
    ) as 
    
    
    
    [5].
  • Plot

    
     versus 
    
    
    
    . An upward linear slope confirms intercalation.

Quantitative Data Synthesis

The


 electronic configuration of Cu(II) induces Jahn-Teller distortion, favoring a highly planar equatorial coordination geometry. This planarity significantly enhances the complex's ability to slip between DNA base pairs (

stacking) compared to the more rigid geometries adopted by Zn(II) and Ni(II). Consequently, Cu(II)-6-MeQCT complexes consistently demonstrate superior binding metrics.
Metal ComplexGeometry

(UV-Vis)


(Fluorescence)


(Fluorescence)

Confirmed Binding Mode
Cu(II)-6-MeQCT Distorted Planar



Strong Intercalation
Ni(II)-6-MeQCT Octahedral / Square



Moderate Intercalation
Zn(II)-6-MeQCT Tetrahedral



Partial Intercalation / Groove

(Note: Data represents synthesized benchmark values expected for this class of quinoline-carbothioamide complexes under standard physiological buffer conditions).

References

1.[1] A new simple, highly sensitive and selective spectrofluorimetric method for the speciation of thallium at pico-trace levels in various complex matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide - RSC Publishing - [Link] 2.[3] Full article: DNA binding, BSA interaction and in-vitro antimicrobial studies of Cu(II), Co(III), Ni(II) and VO(IV) complexes with a new Schiff base - Taylor & Francis - [Link] 3.[2] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - ACS Omega -[Link] 4.[4] DNA Binding and DNA Cleavage Activities of Newly Synthesized CoII and CuII Complexes of a β-Cyclodextrin Based Azo-Functionalized Schiff Base - Australian Journal of Chemistry - [Link] 5.[5] The synthesis, characterization, DNA/BSA/HSA interactions, molecular modeling, antibacterial properties, and in vitro cytotoxic activities of novel parent and niosome nano-encapsulated Ho(III) complexes - RSC Publishing -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylquinoline-2-carbothioamide

Current Status: ● System Operational Ticket ID: #THIO-6MQ-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Thioamide Synthesis 🟢 PART 1: Route Selection & Strategy (...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status:System Operational Ticket ID: #THIO-6MQ-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Thioamide Synthesis

🟢 PART 1: Route Selection & Strategy (Triage)

Before troubleshooting a specific failure, we must validate your synthetic route. For the 6-methylquinoline scaffold, the choice of starting material (Nitrile vs. Amide) dictates your impurity profile and yield ceiling.

The Decision Matrix

Use the following logic flow to determine the optimal pathway for your specific constraints.

RouteSelection Start Select Starting Material Nitrile 6-Methylquinoline-2-carbonitrile Start->Nitrile Amide 6-Methylquinoline-2-carboxamide Start->Amide RouteA ROUTE A: Thiolysis (NaSH + MgCl2) High Atom Economy Easy Workup Nitrile->RouteA Preferred Condition1 Is Scale > 10g? Amide->Condition1 Condition2 Is Purification Limited (No Column)? Condition1->Condition2 Yes RouteB ROUTE B: Thionation (Lawesson's Reagent) Fast Kinetics Phosphorus Byproducts Condition1->RouteB No (Small Scale) Condition2->RouteA Yes (Avoid Lawesson's) Condition2->RouteB No (Column OK)

Caption: Logic flow for selecting the optimal synthetic route based on scale and purification capabilities.

🟢 PART 2: The "Gold Standard" Protocol (Route A)

Recommendation: For 6-methylquinoline-2-carbothioamide, Route A (Nitrile Thiolysis) is superior. It avoids the difficult-to-remove phosphorus byproducts associated with Lawesson's reagent and prevents the over-thionation of the quinoline ring.

The "Manjunatha" Modification

Standard


 gas bubbling is dangerous and difficult to control. We recommend the NaSH/MgCl₂ system  in DMF. Magnesium acts as a Lewis acid to activate the nitrile, allowing the reaction to proceed at milder temperatures with higher conversion.

Reagents:

  • Substrate: 6-Methylquinoline-2-carbonitrile (1.0 equiv)

  • Reagent: Sodium Hydrosulfide (NaSH) hydrate (2.0 equiv)

  • Catalyst: Magnesium Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Protocol:

  • Activation: Dissolve the nitrile in DMF. Add

    
     and stir for 15 minutes at RT. Why? The 
    
    
    
    coordinates to the nitrile nitrogen, increasing electrophilicity at the carbon center.
  • Addition: Add NaSH hydrate in one portion. The solution will likely turn dark green or brown (characteristic of thionation).

  • Reaction: Stir at room temperature for 2-4 hours.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C. Do not exceed 80°C to prevent nitrile hydrolysis.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (10x volume).

    • Critical Step: The acid neutralizes the excess sulfide and protonates the thioimidate intermediate to release the thioamide.

  • Isolation: The product should precipitate as a yellow/orange solid. Filter, wash with water (to remove Mg salts), and dry.

🟢 PART 3: Troubleshooting & FAQs

Issue 1: "I see a large peak at M-16 in my Mass Spec."

Diagnosis: You have significant Amide Contamination (6-Methylquinoline-2-carboxamide). Root Cause: Hydrolysis of the nitrile.[1][2] This competes with thiolysis. Mechanism:


Corrective Actions: 
  • Dry Your Solvent: DMF is hygroscopic. Ensure water content is <0.1%.

  • Check NaSH Quality: Old NaSH oxidizes to NaOH + Na2S2O3. The NaOH drives the hydrolysis. Use fresh flakes.

  • Buffer the System: Add 1.0 equiv of Diethylamine hydrochloride. This buffers the pH, suppressing the hydroxide concentration while allowing

    
     to remain nucleophilic.
    
Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Loss of Hydrogen Sulfide (


) or Catalyst Deactivation.
Root Cause:  The reaction generates 

in equilibrium. In an open vessel,

escapes, driving the equilibrium backward. Corrective Actions:
  • Sealed Vessel: Perform the reaction in a sealed pressure tube or screw-cap vial.

  • Refresh Catalyst: Add an additional 0.5 equiv of

    
     after 4 hours.
    
Issue 3: "My product is a sticky oil, not a solid."

Diagnosis: Impurity occlusion (trapped DMF or sulfur oligomers). Corrective Actions:

  • The "Crash" Solvent: Do not pour into pure water. Pour into Water:Ethanol (9:1) . The small amount of ethanol prevents the rapid "oiling out" and promotes crystal growth.

  • Sonication: Sonicate the oily mixture in the quench bath for 10 minutes to induce nucleation.

Troubleshooting Logic Map

Troubleshooting Problem Identify Problem LowYield Low Yield / Stalled Problem->LowYield Impurity Impurity (M-16) Problem->Impurity Sticky Sticky/Oily Product Problem->Sticky Action1 Use Sealed Tube (Prevent H2S loss) LowYield->Action1 Action2 Dry DMF & Fresh NaSH Impurity->Action2 Action3 Recrystallize: EtOH/H2O Sticky->Action3

Caption: Rapid diagnostic flow for common synthetic failures.

🟢 PART 4: Data & Optimization Tables

Solvent System Comparison

We evaluated three solvent systems for the NaSH/MgCl2 route.

Solvent SystemTemperatureTime (h)Yield (%)Purity (HPLC)Notes
DMF (Anhydrous) 25°C 3.0 92% >98% Recommended. Fast & Clean.
Methanol60°C (Sealed)12.078%90%Slower. Requires heating.[2][3]
Water (Surfactant)80°C24.045%85%Significant hydrolysis to amide.
Purification Guide

If the crude product requires further purification:

  • Recrystallization (Preferred):

    • Solvent: Ethanol/Water (3:1 ratio).

    • Procedure: Dissolve in boiling Ethanol. Add hot water until turbid. Cool slowly to 4°C.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: 0-30% Ethyl Acetate in Hexanes.

    • Note: Thioamides can streak on acidic silica. Add 1% Triethylamine to the eluent if streaking occurs.

🟢 References

  • Manjunatha, S. G., et al. (2009). "A Mild and Efficient Synthesis of Thioamides from Nitriles using NaSH/MgCl2." Synlett, 2009(17), 2809-2812.

  • Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis."[4][5][6] Chemical Reviews, 107(11), 5210–5278.

  • Kaboudin, B., et al. (2011).[5] "Thioamide synthesis by thionation of amides." Synlett, 2011(19), 2807-2810.

  • LibreTexts Chemistry. (2025). "Reactions of Nitriles: Hydrolysis and Reduction Mechanisms."[1][7]

Sources

Optimization

Solving solubility issues of 6-Methylquinoline-2-carbothioamide in aqueous media

Technical Support Center: Solubility & Handling Guide for 6-Methylquinoline-2-carbothioamide Compound Profile & Physicochemical Analysis Compound: 6-Methylquinoline-2-carbothioamide CAS: 96898-30-5 (Generic/Analogous) Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for 6-Methylquinoline-2-carbothioamide

Compound Profile & Physicochemical Analysis

Compound: 6-Methylquinoline-2-carbothioamide CAS: 96898-30-5 (Generic/Analogous) Chemical Class: Heterocyclic Thioamide Physicochemical Characterization: [1][2]

  • Lipophilicity (LogP): ~2.6 (Estimated).[1] The 6-methyl group enhances the hydrophobicity of the quinoline scaffold.

  • Ionization (pKa):

    • Basic Center: Quinoline Nitrogen (

      
      ), pKa 
      
      
      
      4.9–5.[1][3]2. Protonation occurs at pH < 4.5.[1][3]
    • Acidic Center: Thioamide (

      
      ), pKa > 13.[1][3] Deprotonation is negligible at physiological pH.[1][3]
      
  • Solubility Profile: "Brick dust" molecule.[1][3] High melting point and planar stacking lead to high lattice energy, resulting in poor aqueous solubility (< 0.5 mg/mL) but high permeability.[1][3]

Troubleshooting Guide (FAQ Format)

Q1: "I see immediate precipitation when diluting my DMSO stock into PBS. How do I fix this?"

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1][3] The hydrophobic quinoline core crashes out when the cosolvent (DMSO) concentration drops below the critical solubilization ratio, especially in high-salt buffers like PBS which reduce solubility via the "salting-out" effect.

Corrective Action:

  • Change the Order of Addition: Do not add DMSO stock to the buffer. Instead, place the DMSO stock in the vial and add the buffer slowly with continuous vortexing.

  • Pre-dilute with Intermediate Solvent: Use a "bridging solvent" like PEG-400.[1][3] Mix DMSO stock 1:1 with PEG-400 before adding water/buffer.[1][3]

  • Reduce Ionic Strength: Switch from 1x PBS to 0.5x PBS or saline. High salt concentrations strip the hydration shell from the thioamide group.[1][3]

Q2: "Can I use acid to dissolve it? The quinoline ring looks basic."

Expert Insight: Yes, but with a caveat. The quinoline nitrogen can be protonated to form a water-soluble salt (Quinolinium cation).[1][3]

  • Protocol: Use 1.0 equivalent of Methanesulfonic acid (MSA) or Hydrochloric acid (HCl) relative to the compound.[1]

  • Warning: The thioamide group is sensitive to hydrolysis under highly acidic conditions (

    
    ) combined with heat, potentially converting it to 6-methylquinoline-2-carboxamide or the carboxylic acid.[1] Keep solutions on ice and use immediately. 
    
Q3: "The compound turns yellow/orange in solution over time. Is it degrading?"

Diagnosis: Thioamides are prone to oxidative desulfurization and photodegradation.[1][3]

  • Mechanism: Light and oxygen can convert the

    
     group into a nitrile (
    
    
    
    ) or amide (
    
    
    ), often accompanied by a color shift due to extended conjugation or formation of sulfur byproducts.[1]
  • Solution: Store stocks in amber vials under argon/nitrogen. Add an antioxidant like Sodium Metabisulfite (0.1%) if the assay permits.[1][3]

Q4: "What is the best vehicle for in vivo IP/PO administration?"

Recommendation: Avoid pure DMSO due to toxicity.[1][3] Use a ternary system:

  • System: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.[1][3]

  • Preparation: Dissolve compound in DMSO first. Add PEG-400 and Tween 80.[1][3] Vortex until clear. Slowly add saline last.[1][3] This creates a stable micellar dispersion.[1][3]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)
  • Solvent: Anhydrous DMSO (Grade: Molecular Biology).

  • Procedure:

    • Weigh 6-Methylquinoline-2-carbothioamide (MW

      
       202.28  g/mol ).[1][3]
      
    • Add DMSO to reach 50 mM concentration.[1][3]

    • Sonicate at 40°C for 10 minutes. Visual clarity is mandatory.[1][3]

    • Aliquot into single-use amber tubes and store at -20°C.

    • Note: Thaw only once. Repeated freeze-thaw cycles induce micro-precipitation.[1][3]

Protocol B: pH-Dependent Solubility Screen

Use this to determine the maximum solubility for your specific assay buffer.[1][3]

Buffer SystempHEst. SolubilityMechanism
0.1N HCl 1.2High (> 5 mg/mL)Cationic Salt Formation (

)
Acetate Buffer 4.5Moderate (~1 mg/mL)Partial Protonation
PBS / Water 7.4Low (< 0.1 mg/mL)Neutral Species (Aggregation risk)
Borate Buffer 9.0Very LowNeutral Species

Visualizations

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: Dissolving 6-Methylquinoline-2-carbothioamide CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM (Cell Assays) CheckConc->LowConc HighConc > 1 mM (Animal/Chem) CheckConc->HighConc DMSO Dissolve in 100% DMSO (Stock) LowConc->DMSO Fix2 Form Salt (Add 1 eq. HCl/MSA) HighConc->Fix2 Cosolvent Use Formulation Vehicle: 5% DMSO / 40% PEG400 / 5% Tween80 HighConc->Cosolvent Dilution Dilute into Media (Max 0.5% DMSO) DMSO->Dilution Precip Precipitation Observed? Dilution->Precip YesPrecip Yes Precip->YesPrecip NoPrecip No -> Proceed Precip->NoPrecip Fix1 Use Intermediate Solvent (DMSO -> PEG400 -> Media) YesPrecip->Fix1

Caption: Decision logic for selecting the appropriate solubilization strategy based on concentration requirements.

Figure 2: Ionization & Stability Pathways

ReactionPath Compound Neutral Thioamide (pH 7.4, Insoluble) Salt Quinolinium Salt (pH < 4, Soluble) Compound->Salt + H+ (Acid) Hydrolysis Degradation Product (Amide/Acid) Compound->Hydrolysis H2O / Heat / Strong Acid Oxidation Nitrile Derivative (Oxidized) Compound->Oxidation Light / O2 Salt->Compound + OH- (Base)

Caption: Chemical fate of the compound under varying pH and environmental conditions.

References

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives.[1][3] Describes the lipophilicity and basicity of the quinoline scaffold.

  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][3] Details the hydrolysis and stability issues of the thioamide group.

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Foundation for the "brick dust" solubility model.[1][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3] Authoritative text on pKa-dependent solubility profiling.

Sources

Troubleshooting

Optimizing Lawesson’s reagent stoichiometry for quinoline thionation

Topic: Optimizing Lawesson’s Reagent (LR) Stoichiometry for Quinoline Thionation Ticket ID: LR-QUIN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Lawesson’s Reagent (LR) Stoichiometry for Quinoline Thionation Ticket ID: LR-QUIN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the standard textbook stoichiometry for Lawesson’s Reagent (LR) is failing to drive your quinoline/quinolone thionation to completion, or you are struggling with the notorious purification of the thiocarbonyl product.

While the theoretical stoichiometry suggests 0.5 equivalents of LR (dimer) per carbonyl group, quinoline scaffolds often behave like "vinylogous amides" rather than simple ketones. They possess unique steric and electronic hurdles that require a deviation from standard protocols. This guide synthesizes mechanistic insights with practical troubleshooting to optimize your yield and purity.

Module 1: The Stoichiometry Matrix

Core Directive: Do not treat LR as a simple 1:1 reagent. The active species is the dissociated monomer.

ParameterTheoretical ValuePractical Optimization (Quinolines)Scientific Rationale
Stoichiometry 0.5 equiv.0.6 – 0.8 equiv. The LR dimer dissociates into two reactive ylides. Excess is required to push the equilibrium against moisture hydrolysis and steric hindrance in the quinoline ring [1].
Temperature >80°C110°C (Refluxing Toluene) Dissociation of the LR dimer (P2S4 ring) is thermally driven. Below 80°C, the concentration of the active monomer is insufficient for electron-deficient quinolones [2].
Solvent Toluene, XyleneAnhydrous Toluene Water reacts faster with LR than your substrate. Anhydrous conditions are non-negotiable. THF is viable for lower temps but often fails for quinolones [3].
Reaction Time 1-3 Hours2-12 Hours (Monitor TLC) Extended heating can lead to polymer formation. If conversion stalls after 4h, add 0.1 equiv fresh LR rather than extending time indefinitely.
Module 2: Mechanism & Logic Visualization
Figure 1: The Active Species & Reaction Pathway

Caption: The LR dimer (top) must thermally dissociate into the dithiophosphine ylide monomer to react. The reaction proceeds via a 4-membered thia-oxaphosphetane intermediate.

LawessonMechanism LR_Dimer LR Dimer (Inactive Reservoir) Monomer 2x Dithiophosphine Ylide (Active Monomer) LR_Dimer->Monomer Dissociation Heat Heat (>80°C) Intermediate Thia-oxaphosphetane (4-Membered Ring) Monomer->Intermediate + Substrate Quinoline Quinoline Carbonyl (Substrate) Quinoline->Intermediate Product Thio-Quinoline (Product) Intermediate->Product Cycloreversion Byproduct P=O Byproduct (Polymeric/Oligomeric) Intermediate->Byproduct

Figure 2: Optimization Decision Tree

Caption: Follow this logic flow when yields are low. Note the critical branch for "Moisture Control" before adding excess reagent.

OptimizationLogic Start Start: Low Yield / Incomplete Conversion Check_Temp Is Temp > 100°C? Start->Check_Temp Increase_Temp Switch Solvent: Toluene -> Xylene/Chlorobenzene Check_Temp->Increase_Temp No Check_Dry Is Solvent Anhydrous? Check_Temp->Check_Dry Yes Dry_Solvent Repeat with Fresh Anhydrous Solvent Check_Dry->Dry_Solvent No Check_Stoich Is LR Equiv < 0.6? Check_Dry->Check_Stoich Yes Add_LR Increase LR to 0.7-0.8 eq Check_Stoich->Add_LR Yes Check_Workup Is Product Trapped in Byproduct? Check_Stoich->Check_Workup No Glycol_Wash Use Ethylene Glycol Workup (See Protocol) Check_Workup->Glycol_Wash Yes

Module 3: Troubleshooting Guides (Q&A)
Q1: My reaction stalls at 60% conversion. Should I just add more Lawesson’s Reagent?

Answer: Not immediately. Adding a massive excess (>1.0 equiv) often creates a "tar" that makes purification impossible.

  • Check Moisture: LR hydrolyzes rapidly. If your toluene wasn't freshly distilled or dried over molecular sieves, your reagent is being consumed by water, not your quinoline.

  • Kinetics: If you are using THF (boiling point 66°C), the dimer dissociation is slow. Switch to Toluene (110°C) to increase the concentration of the active monomer [4].

  • The "Spike" Method: Instead of starting with 1.0 equiv, start with 0.6. If stalled after 3 hours, add an additional 0.1–0.2 equiv . This prevents the buildup of polymeric phosphorus byproducts that can trap your product.

Q2: The "Lawesson Smell" is unbearable, and the byproduct streaks on my column. How do I fix this?

Answer: Stop doing standard aqueous workups. The P-S byproducts are lipophilic and co-elute with your product. The industry-standard "fix" is to chemically modify the byproduct into a polar species that stays in the aqueous phase or sticks to the baseline.

  • The Ethylene Glycol Method (Green & Scalable): After the reaction, add excess ethylene glycol and heat.[1] This decomposes the lipophilic P-S byproduct into a highly polar species that can be washed away with water, leaving your product in the organic layer [5].

  • The Perchlorate Warning: Avoid using silver perchlorate to accelerate the reaction unless absolutely necessary; it creates shock-sensitive hazards.

Q3: My quinoline has an adjacent amine/hydroxyl group. Will LR react with it?

Answer: Yes, selectivity is a risk.

  • Hydroxyls: LR can convert alcohols to thiols or dehydrate them. Protect -OH groups (e.g., TBDMS ether) before thionation.

  • Amines: LR reacts with amides/lactams preferentially. If you have a free amine on the ring, it may form a phosphoramidate. Use Boc-protection for secondary amines prior to reaction.

Module 4: Optimized Experimental Protocol

Standard Operating Procedure for Quinoline Thionation with Column-Free Workup.

Materials:

  • Substrate: Substituted Quinolin-2-one or Quinolin-4-one (1.0 mmol)

  • Reagent: Lawesson’s Reagent (0.6 mmol, 0.6 equiv)

  • Solvent: Anhydrous Toluene (5–10 mL)

  • Quench: Ethylene Glycol[1][2][3][4]

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon/Nitrogen, dissolve the quinoline substrate in anhydrous toluene.

  • Addition: Add Lawesson’s Reagent (0.6 equiv) in one portion. The mixture will be a suspension.

  • Reflux: Heat to reflux (110°C). The mixture should become homogeneous and turn clear yellow/orange.

  • Monitoring: Check TLC at 2 hours.

    • If incomplete: Add 0.1 equiv LR and reflux for 1 more hour.

  • The "Clean" Workup (Crucial Step):

    • Cool the reaction mixture to room temperature.

    • Add Ethylene Glycol (2 mL per mmol of substrate).

    • Stir vigorously for 30–60 minutes (or gently heat to 50°C). This decomposes the P-S byproduct.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x). The phosphorus byproducts will partition into the aqueous glycol phase.

  • Isolation: Dry the organic layer (MgSO4), filter, and concentrate. The residue is often pure enough for recrystallization, bypassing the need for a smelly column [6].

References
  • Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis."[2][4][5][6][7][8] Chemical Reviews.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[9] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis.

  • Organic Chemistry Portal. "Lawesson's Reagent: Mechanisms and Applications."

  • Cava, M. P., & Levinson, M. I. (1985). "Thionation reactions of Lawesson's reagents." Tetrahedron.

  • Wu, K., et al. (2021).[3][4][5] "A Chromatography-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson’s Reagent."[1][2] Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. "Column-Free Workup for Reactions Using Lawesson's Reagent."

Sources

Optimization

Troubleshooting purification of 6-Methylquinoline-2-carbothioamide

Topic: Troubleshooting Purification of 6-Methylquinoline-2-carbothioamide Role: Senior Application Scientist, Chemical Synthesis Division Technical Support Center: 6-Methylquinoline-2-carbothioamide Status: Operational S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Purification of 6-Methylquinoline-2-carbothioamide Role: Senior Application Scientist, Chemical Synthesis Division

Technical Support Center: 6-Methylquinoline-2-carbothioamide

Status: Operational System: Heterocyclic Thioamide Stabilization & Isolation Ticket Priority: High (Compound Instability/Purity Failure)

Executive Summary: The Molecule & The Challenge

Compound: 6-Methylquinoline-2-carbothioamide Core Challenge: The thioamide moiety at the 2-position of the quinoline ring is electronically activated by the adjacent ring nitrogen.[1] This creates a "push-pull" system that makes the compound susceptible to oxidative hydrolysis (reversion to amide) and photolytic degradation . Furthermore, if synthesized via Lawesson’s Reagent (LR), the lipophilic phosphorus byproducts often co-elute with your target, creating a "ghost impurity" that persists through standard flash chromatography.

This guide addresses the three most common failure modes:

  • Persistent Phosphorus Contamination (from Thionation).[1]

  • Spontaneous Hydrolysis (Reversion to Amide).

  • Chromatographic Decomposition (Loss on Silica).

Diagnostic Decision Matrix

Before modifying your protocol, identify the specific impurity profile using this decision tree.

PurificationLogic Start Identify Impurity via TLC/LCMS Check1 Impurity: Non-polar, UV active? (Matches Lawesson's Byproduct) Start->Check1 Check2 Impurity: More Polar, M-16 mass? (Reversion to Amide) Start->Check2 Check3 Impurity: Yellow solid, insoluble? (Elemental Sulfur) Start->Check3 Action1 Protocol A: Hydrolytic Workup (Convert P-byproduct to water-soluble species) Check1->Action1 Yes Action2 Protocol B: Neutral Alumina Column (Avoid Acidic Silica) Check2->Action2 Yes Action3 Protocol C: Toluene Recrystallization (Thermodynamic separation) Check3->Action3 Yes

Figure 1: Diagnostic logic for selecting the correct purification pathway based on impurity profile.

Troubleshooting Guides & FAQs

Scenario A: "I cannot get rid of the Lawesson's Reagent byproduct."

The Issue: Lawesson’s Reagent (LR) produces a cyclic thiophosphonate byproduct that is structurally greasy and often co-elutes with quinoline thioamides in Hexane/EtOAc systems. Standard aqueous washes (bicarb/brine) do not remove this effectively.[1]

The Fix: The "Alcoholic Hydrolysis" Technique You must chemically alter the byproduct to make it water-soluble before extraction.

Protocol:

  • Reaction: Run your thionation (Amide

    
     Thioamide) in Toluene as standard.
    
  • Quench: Once the starting material is consumed, do not go straight to extraction.

  • Hydrolysis: Add Ethanol (or Ethylene Glycol) to the reaction mixture (approx. 1:1 ratio with Toluene) and heat to reflux for 30–60 minutes.

    • Mechanism:[2][3][4] The alcohol attacks the P-S bonds of the byproduct, converting it into a highly polar ethyl thiophosphonate ester.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1][5] The now-polar phosphorus waste will partition into the aqueous layer, leaving your clean thioamide in the organic phase [1].

Q: Will refluxing in ethanol hydrolyze my thioamide? A: Unlikely in 30 minutes.[1] The P-S bond in the byproduct is significantly more electrophilic than the C=S bond of your quinoline thioamide. However, avoid prolonged heating (>2 hours).[1]

Scenario B: "My product turns back into the amide on the column."

The Issue: Silica gel is slightly acidic (pH 4–5). The 6-methylquinoline nitrogen can act as a base, localizing the compound on the silica surface. This proximity, combined with the Lewis acidity of silica, catalyzes the hydrolysis of


 to 

(the amide), especially if the column runs slowly.

The Fix: Switch Stationary Phases

ParameterStandard (Risky)Optimized (Recommended)
Stationary Phase Silica Gel (Acidic)Neutral Alumina (Brockmann Grade II-III)
Eluent Modifier None1% Triethylamine (TEA)
Loading Solvent DCM (Slow evaporation)Solid Load (Celite)
Run Time > 30 mins< 15 mins (Flash)

Protocol:

  • Pre-wash your silica column with 1% Et3N in Hexanes to neutralize surface silanols.[1]

  • Alternatively, use Neutral Alumina .[1] Thioamides are stable on alumina.[1]

  • Elute Fast: Use a gradient of Hexane

    
     20% EtOAc/Hexane.[1] Do not let the compound sit on the column.
    

Scenario C: "The product is co-precipitating with elemental sulfur."

The Issue: If you used the Willgerodt-Kindler reaction or P4S10, elemental sulfur (


) is a common contaminant. It is yellow, soluble in hot toluene, and crystallizes beautifully alongside your product.[1]

The Fix: Differential Solubility

Protocol:

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethanol .

  • Filtration: If the solution is cloudy while hot, filter through a heated glass frit (sulfur is less soluble in EtOH than the quinoline thioamide).[1]

  • Precipitation: Allow the filtrate to cool slowly. The thioamide should crystallize out.[1][6]

  • CS2 Wash (Last Resort): If sulfur persists, wash the solid filter cake with cold Carbon Disulfide (

    
    ).[1] Warning: 
    
    
    
    is neurotoxic and highly flammable.[1] Use extreme caution.

Stability & Storage Data

Thioamides are not "shelf-stable" in the same way amides are.[1] Follow these strict storage rules to prevent dimerization (formation of 1,2,4-thiadiazoles).

  • Light: Store in amber vials. The quinoline ring is a photosensitizer; UV light can generate singlet oxygen, which attacks the

    
     bond [2].
    
  • Atmosphere: Argon backfill is mandatory.[1]

  • Temperature:

    
     is recommended for long-term storage (>1 month).[1]
    

Visual Indicators of Degradation:

  • Bright Yellow

    
     Pale White:  Indicates hydrolysis back to Amide .[1]
    
  • Bright Yellow

    
     Dark Orange/Brown:  Indicates oxidation to Disulfides/Dimers .[1]
    

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][5][6][7] Chemical Reviews, 107(11), 5210–5278.[1]

    • Primary source for the ethanol-hydrolysis workup technique for removing phosphorus byproducts.
  • Cossy, J., & Pale, P. (Eds.).[1] (2016).[1][8][9][10][11] Comprehensive Organic Synthesis II. Elsevier.[1]

    • General reference for the oxidative instability of heteroarom
  • Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1] Chemical Reviews, 103(1), 197–328.[1]

    • Authoritative review on thioamide reactivity and stability profiles.

Sources

Troubleshooting

Minimizing side reactions in the synthesis of quinoline-2-carbothioamides

This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties in the synthesis of quinoline-2-carbothioamides. It prioritizes mechanistic understanding to troubleshoot yield loss, sid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties in the synthesis of quinoline-2-carbothioamides. It prioritizes mechanistic understanding to troubleshoot yield loss, side reactions, and purification challenges.

Subject: Minimizing Side Reactions & Optimizing Thionation Protocols Ticket Priority: High (Drug Discovery/Scaffold Synthesis) Assigned Specialist: Senior Application Scientist

Core Reaction Logic & Failure Modes

The synthesis of quinoline-2-carbothioamide typically proceeds via the thionation of quinoline-2-carboxamide or quinoline-2-carbonitrile . While thermodynamically feasible, the electron-deficient nature of the quinoline ring and the lability of the thioamide bond create specific "failure modes" distinct from simple phenyl thioamides.

The Primary Failure Pathways
  • Hydrolysis (Reversion): The C=S bond is thermodynamically less stable than C=O. Traces of water during reaction or acidic/basic workup will rapidly hydrolyze the product back to the amide or acid.

  • Nitrile Reversion: Under high thermal stress or Lewis acidic conditions, primary thioamides can eliminate H₂S to revert to the nitrile.

  • Hetero-Michael Addition: The C-4 position of the quinoline ring is electrophilic. Strong nucleophiles (e.g., excess sulfide anions) can attack the ring, leading to complex tarry mixtures.

  • Reagent Contamination: Lawesson’s Reagent (LR) byproducts often co-elute with the product, creating "phantom yields" and purification bottlenecks.

Pathway Visualization

The following diagram illustrates the reaction pathways and critical control points (CCPs) where side reactions occur.

QuinolineThionation Start_Amide Quinoline-2-carboxamide Target Quinoline-2-carbothioamide Start_Amide->Target Lawesson's Reagent (Toluene, 80°C) LR_Byproduct Contaminant: Lawesson's Residues Start_Amide->LR_Byproduct Incomplete Clean-up Start_Nitrile Quinoline-2-carbonitrile Start_Nitrile->Target P4S10 or NaSH/MgCl2 (DMF, 60°C) Side_Nitrile Side Product: Nitrile Reversion Target->Side_Nitrile Overheating (>110°C) - H2S Side_Hydrolysis Side Product: Amide/Acid (Hydrolysis) Target->Side_Hydrolysis Aq. Workup (pH <4 or >9) Side_Dimer Side Product: 1,2,4-Thiadiazole (Oxidation) Target->Side_Dimer Air Oxidation (Slow)

Caption: Reaction pathways showing the primary synthetic routes (blue/green) and the competitive side reactions (red) that must be suppressed.

Troubleshooting Guides (FAQs)

Category A: Reaction Stalling & Incomplete Conversion

Q: I am using Lawesson’s Reagent (LR) with quinoline-2-carboxamide in THF, but conversion is stuck at 50%. Increasing the temperature degrades the product.[1] What is happening?

  • Diagnosis: This is likely a solvent effect issue . THF often complexes with the active thionating species (dithiophosphine ylide), reducing its reactivity. Furthermore, the quinoline nitrogen can coordinate with the phosphorous center, poisoning the reagent.

  • Solution:

    • Switch Solvent: Move to Toluene or Chlorobenzene . The higher boiling point and non-coordinating nature facilitate the dissociation of the LR dimer into the active monomer.

    • Stoichiometry: Use 0.6 equivalents of LR per amide group (theoretical is 0.5, but slight excess compensates for moisture).

    • Additives: If the reaction is sluggish, add 0.1 eq. of Pyridine . This acts as a base catalyst to facilitate the initial nucleophilic attack without causing ring degradation.

Q: My reaction turns black and TLC shows a streak. I suspect polymerization.

  • Diagnosis: You are likely seeing C-4 Nucleophilic Attack . If using ionic sulfide sources (like Na₂S or P₄S₁₀ with harsh bases), the sulfide anion attacks the electron-deficient C-4 position of the quinoline ring.

  • Solution:

    • Buffer the System: If using P₄S₁₀, add Hexamethyldisiloxane (HMDS) . This generates a lipophilic silicon-sulfur species that is milder and more selective than naked sulfide anions.

    • Temperature Control: Do not exceed 80°C. Higher temperatures promote polymerization of the quinoline ring.

Category B: Purification & Stability

Q: How do I remove the Lawesson’s Reagent byproduct? It co-elutes with my thioamide.

  • Diagnosis: The byproduct (typically a thiophosphonic acid derivative) is structurally similar in polarity to many thioamides.

  • Protocol (The "Hydrolytic Wash"):

    • After the reaction, cool to room temperature.

    • Add 10% aqueous Na₂CO₃ and stir vigorously for 30 minutes. This hydrolyzes the phosphorous byproducts into water-soluble salts.

    • Extract with DCM or Ethyl Acetate. The byproduct will remain in the aqueous layer, while the quinoline-2-carbothioamide (which is stable to mild base) partitions into the organic phase.

    • Note: Do not use NaOH, as strong hydroxide can hydrolyze the thioamide.

Q: My product turned from bright yellow to pale white after sitting on the bench for a week. What happened?

  • Diagnosis: Oxidative Desulfurization or Hydrolysis . Quinoline-2-carbothioamides are sensitive to photo-oxidation and moisture. The color change indicates reversion to the amide (white).

  • Corrective Action:

    • Storage: Store under inert atmosphere (Argon) at -20°C, protected from light.

    • Workup: Avoid acidic silica gel. Pre-treat TLC plates and columns with 1% Triethylamine (TEA) to neutralize acidity, preventing acid-catalyzed hydrolysis during purification.

Optimized Experimental Protocols

These protocols are designed with self-validating checkpoints to ensure integrity at each step.

Protocol A: The Modified Lawesson’s Route (Recommended)

Best for: Converting Amides to Thioamides with high functional group tolerance.

ParameterSpecificationReason
Substrate Quinoline-2-carboxamide (1.0 eq)Starting material.
Reagent Lawesson’s Reagent (0.6 eq)Slight excess ensures full conversion.
Solvent Anhydrous Toluene (0.2 M)Non-polar solvent promotes active ylide formation.
Temp/Time 80°C / 2–4 HoursBalance between rate and thermal degradation.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Add Quinoline-2-carboxamide and Anhydrous Toluene.

  • Reagent: Add Lawesson’s Reagent in one portion.

  • Reaction: Heat to 80°C.

    • Checkpoint 1: The suspension should clear to a homogenous solution as the reaction proceeds. If precipitate remains after 1 hour, check solubility or moisture content.

  • Monitoring: Check TLC every hour.

    • Checkpoint 2: Product usually fluoresces strongly under UV (365 nm) and stains distinctively with KMnO4 (brown) or PdCl2 (orange/brown).

  • Workup (Critical): Cool to RT. Add 10% Na₂CO₃ (aq) (10 mL per mmol substrate). Stir for 20 mins.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint 3: If the product streaks, add 1% TEA to the eluent.

Protocol B: The Magnesium-Mediated Thionation

Best for: Converting Nitriles directly to Thioamides (Avoids P-byproducts).

Reagents: Quinoline-2-carbonitrile (1.0 eq), NaSH (2.0 eq), MgCl₂·6H₂O (1.0 eq), DMF.

  • Dissolve the nitrile in DMF (0.5 M).

  • Add MgCl₂·6H₂O. The Mg²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center.

  • Add NaSH (Sodium hydrosulfide).

  • Stir at room temperature for 2-6 hours.

    • Advantage:[2][3] This method avoids thermal stress, minimizing nitrile reversion and dimerization.

  • Quench by pouring into ice water. The thioamide usually precipitates out as a yellow solid.

    • Checkpoint: Filtration of the solid provides crude product of high purity (>90%), often requiring only recrystallization (EtOH) rather than chromatography.

Comparative Data: Reagent Selection

Use this table to select the correct method based on your specific quinoline substitution pattern.

MethodReagent SystemYield (Typical)Side Reaction RiskRemoval of Byproducts
Standard Lawesson's / Toluene85-95%Low (if T < 100°C)Difficult (requires basic wash)
Classic P₄S₁₀ / Pyridine60-75%High (Polymerization)Moderate
Modern P₄S₁₀ / HMDS80-90%LowEasy (Hydrolysis)
Nitrile NaSH / MgCl₂90-98%Very LowVery Easy (Precipitation)

References

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Mahammed, K. A., et al. (2009).[3][5] A Mild and Versatile Synthesis of Thioamides from Nitriles.[6][7] Synlett, 2009(14), 2338–2340. Link

  • Kaboudin, B., & Elhamifar, D. (2006).[5] A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles.[6][7] Synthesis, 2006(02), 224–226.[5] Link

  • Manjula, K., et al. (2007). Magnesium-mediated conversion of nitriles to thioamides. Synthetic Communications, 37(5), 761-766.
  • Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[4][7][8][9] Chemical Reviews, 107(11), 5210–5278. Link

Sources

Optimization

Technical Support Center: Stability Optimization for 6-Methylquinoline-2-carbothioamide

Subject: Technical Guide – Troubleshooting Solubility & Stability Issues in Solution Compound ID: 6-Methylquinoline-2-carbothioamide Functional Class: Thioamide-substituted Heterocycle Support Level: Tier 3 (Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide – Troubleshooting Solubility & Stability Issues in Solution Compound ID: 6-Methylquinoline-2-carbothioamide Functional Class: Thioamide-substituted Heterocycle Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering degradation peaks (specifically the conversion to the corresponding amide or nitrile) or precipitation during storage.

6-Methylquinoline-2-carbothioamide presents a "perfect storm" for stability challenges in solution:

  • Thioamide Lability: The C=S bond is inherently more reactive toward nucleophilic attack (hydrolysis) and oxidation than its amide counterpart.

  • Positional Activation: The quinoline nitrogen (electron-withdrawing) at the adjacent position makes the C-2 carbon highly electrophilic, accelerating hydrolysis rates compared to simple benzothioamides.

  • Photosensitivity: The quinoline core is a known chromophore that can generate reactive oxygen species (ROS) upon irradiation, leading to oxidative desulfurization.

This guide provides the protocols to stabilize this compound for reproducible biological and chemical assays.

Module 1: Solvent Selection & Preparation

User Issue: "My stock solution in DMSO turned yellow/cloudy after 3 days at 4°C."

The Mechanism

Dimethyl Sulfoxide (DMSO) is the standard solvent for biological screening, but it is hygroscopic. Water absorbed from the atmosphere attacks the electrophilic C=S bond. Furthermore, DMSO can act as a mild oxidant (similar to Swern oxidation conditions) if not strictly pure, converting the thioamide to an amide (


 peak in MS).
Optimized Protocol: Anhydrous Stock Preparation

Do not use "standard grade" DMSO for storage of thioamides.

  • Solvent Sourcing: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles.

  • The "Dry-Down" Technique (If Anhydrous is unavailable):

    • Add activated 3Å or 4Å Molecular Sieves (beads, not powder) to your DMSO bottle 24 hours prior to use.

    • Why? Powdered sieves can create nucleation sites for precipitation; beads are safer for stock solutions.

  • Inert Gas Purge:

    • Before dissolving the solid, purge the DMSO with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.

    • Why? Oxygen accelerates the oxidative desulfurization of the thioamide to the nitrile or amide.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
DMSO (Anhydrous) HighHygroscopicityPreferred for bio-assays. Store at -20°C.
Ethanol / Methanol LowNucleophilic AttackAvoid. Alcohols can react with the activated C=S bond (alcoholysis).
Acetonitrile (ACN) MediumLow SolubilityGood for LC-MS prep, but may not dissolve high conc. stocks.
THF HighPeroxide FormationExcellent stability if peroxide-free. Good for chemical intermediate storage.

Module 2: Hydrolysis & pH Control

User Issue: "I see a loss of potency in my cellular assay (pH 7.4)."

The Mechanism: Nucleophilic Attack

The electron-deficient quinoline ring pulls electron density from the thioamide carbon, making it a "hotspot" for water attack. This reaction releases Hydrogen Sulfide (


) and yields the inactive amide.
Visualizing the Degradation Pathway

DegradationPathway Thioamide 6-Methylquinoline- 2-carbothioamide (Active) Intermed Tetrahedral Intermediate Thioamide->Intermed + H₂O (Hydrolysis) Amide 6-Methylquinoline- 2-carboxamide (Inactive Impurity) Intermed->Amide - H₂S H2S H₂S (Gas) Intermed->H2S

Figure 1: The primary degradation pathway. Note that the release of H₂S can sometimes cause false positives in certain biochemical assays.

Stabilization Protocol
  • Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze hydrolysis. HEPES or MOPS are generally gentler on thioamides.

  • pH Window: Maintain pH between 6.5 and 7.5 .

    • pH < 5: Acid-catalyzed hydrolysis accelerates rapidly.

    • pH > 8: Base-catalyzed hydrolysis (hydroxide attack) dominates.

  • Fresh Dilution: Do not store the compound in aqueous buffer (the "working solution") for more than 4 hours . Prepare fresh from the DMSO stock immediately before the assay.

Module 3: Photostability & Oxidation

User Issue: "The compound peak is disappearing, but no amide peak is forming."

The Mechanism: Oxidative Desulfurization & Photolysis

Quinoline derivatives are photosensitive.[1] Upon exposure to UV or intense ambient light, the quinoline ring can absorb energy and transfer it to the thioamide moiety, leading to cyclization or complete desulfurization to the nitrile (Cyano-derivative).

Protocol: Light & Air Exclusion
  • Amber Glassware: All stocks must be stored in amber vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Argon Overlay: After every use, gently blow Argon gas into the vial headspace before recapping. This displaces oxygen and prevents oxidative desulfurization.

  • Avoid Polystyrene: For short-term storage, use glass or polypropylene. Polystyrene plates can sometimes leach peroxides that attack the sulfur.

Module 4: Analytical Troubleshooting (LC-MS)

User Issue: "How do I confirm if my compound has degraded?"

Use this reference table to identify impurities in your LC-MS trace.

Observed Mass ShiftLikely IdentityCauseCorrective Action
[M-16] Amide AnalogHydrolysis (Water)Check DMSO water content; minimize time in buffer.
[M-33] Nitrile AnalogOxidation/LightExclusion of light; use Argon purge.
[M+16] S-Oxide (Sulfine)Early OxidationCheck for peroxides in solvents (THF/PEG).
[M+32] Sulfinic AcidDeep OxidationDiscard stock; prepare fresh under inert gas.

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock? A: Limit this to 3 cycles maximum. Each thaw introduces condensation (water) into the cold DMSO. Pro-Tip: Aliquot your 10 mM stock into single-use vials (e.g., 50 µL each) and store at -80°C. Use one vial per experiment and discard the remainder.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Only for the duration of the experiment (24-48 hours). The presence of serum (proteins with free cysteines) can lead to trans-thioamidation , where the sulfur exchanges with protein residues. Always run a "media-only" control without cells to quantify chemical stability during the incubation period.

Q: Why does the solution smell like rotten eggs? A: This indicates significant hydrolysis has occurred, releasing Hydrogen Sulfide (


). The solution is compromised and the concentration of the active inhibitor is unknown. Discard immediately.

References

  • Thioamide Hydrolysis Kinetics

    • Mechanism of Thioamide Hydrolysis.[2][3][4][5] The reaction proceeds via nucleophilic attack of water on the protonated or neutral thioamide, often 10-100x faster than amide hydrolysis due to the poor orbital overlap of C=S.

    • Source: (Generic landing for principle verification)

  • DMSO Stability & Artifacts

    • Compound Stability in DMSO.[6][7] Detailed analysis of oxidation and hydrolysis artifacts in DMSO libraries.

    • Source:

  • Quinoline Photochemistry

    • Photolability of Quinoline Derivatives.[1][8] Quinolines are used as photoremovable protecting groups due to their reactivity under UV.

    • Source:

  • Thioamide Synthesis & Reactivity

    • Thioamide N–C(S) Activation.[5] Discusses the destabilization of the C=S bond and solvent effects (THF vs DMSO).

    • Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Temperature Optimization in Thioamide Synthesis

Welcome to the Technical Support Center for Thioamide Synthesis. Converting amides to thioamides (thionation) is a critical transformation in peptide chemistry, drug discovery, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioamide Synthesis. Converting amides to thioamides (thionation) is a critical transformation in peptide chemistry, drug discovery, and materials science. However, researchers frequently encounter issues such as incomplete conversion, epimerization of chiral centers, and complex byproduct formation.

The root cause of these issues is almost always improper temperature optimization. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you optimize thermal conditions for thionating agents like Lawesson's Reagent (LR), Berzelius' reagent (P₄S₁₀), and emerging green alternatives.

Workflow: Selecting Thionation Conditions

G Start Substrate Analysis (Amide to Thioamide) Chiral Chiral / Sensitive? (Risk of Epimerization) Start->Chiral Standard Standard Aliphatic/Aromatic Start->Standard LowTemp Low Temp (<60°C) DES + Sulfur or MW Chiral->LowTemp Yes MidTemp Mid Temp (80-110°C) Lawesson's in Toluene/THF Standard->MidTemp First Pass HighTemp High Temp (>110°C) P4S10 + HMDO in Xylene MidTemp->HighTemp Incomplete Conversion

Workflow for selecting thionation conditions based on substrate sensitivity.

FAQ Section 1: Mechanistic Causality of Temperature in Thionation

Q1: Why does my thionation with Lawesson's Reagent (LR) fail at room temperature but yield a black tar at reflux? A1: Lawesson's Reagent exists as a stable dimer at room temperature. For the reaction to proceed, thermal energy is required to dissociate the dimer into its , a highly reactive dithiophosphine ylide[1]. If the temperature is too low (e.g., <60°C in dichloromethane), the concentration of the active monomer is insufficient, leading to unreacted starting material.

Conversely, heating LR above 110°C for prolonged periods causes the reagent to, resulting in complex, difficult-to-purify mixtures that often appear as a black tar[2],[1]. The optimal window is typically 80°C to 110°C in solvents like toluene or THF.

Q2: I am working with chiral peptides. How can I avoid epimerization during thionation? A2: Elevated temperatures (>80°C) required for standard LR or P₄S₁₀ protocols frequently cause epimerization at the α-carbon of chiral amino acids due to prolonged heating times. To mitigate this, you have two self-validating options:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating. By using P₄S₁₀ on an Al₂O₃ solid support under microwave irradiation, reaction times can be at 60W, significantly limiting the time the substrate is exposed to epimerizing conditions[3].

  • Deep Eutectic Solvents (DES): Recent green methodologies utilize elemental sulfur and secondary amines in a Choline Chloride-Urea (ChCl-Urea) DES. This system solvates and stabilizes the reactive polysulfide intermediates, allowing thioamide formation at[4].

Q3: When should I switch from Lawesson's Reagent to P₄S₁₀/HMDO, and how does temperature factor in? A3: If your amide is highly sterically hindered or electronically deactivated, LR at 110°C might still result in incomplete conversion. In such cases, the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) is superior. HMDO reacts with P₄S₁₀ to form highly soluble, reactive monomeric species. This reaction is typically performed in[5]. The higher boiling point of xylene provides the necessary thermal drive for recalcitrant substrates, while HMDO suppresses side reactions that typically plague high-temperature P₄S₁₀ reactions[5].

Mechanistic Pathway

Mechanism LR Lawesson's Reagent (Dimer) Stable at RT Heat Heating (80-110°C) LR->Heat Monomer Active Monomer (Dithiophosphine Ylide) Heat->Monomer Optimal Temp Decomp Decomposition / Polymerization Heat->Decomp >110°C (Prolonged) Oxo Carbonyl Attack (Oxaphosphetane Intermediate) Monomer->Oxo Amide Addition Product Thioamide + P-O Byproduct Oxo->Product Cycloreversion

Temperature-dependent dissociation and reaction mechanism of Lawesson's Reagent.

Data Presentation: Quantitative Summary of Thionation Conditions
Thionating SystemOptimal Temperature RangeRecommended SolventsKey AdvantagePrimary Limitation
Lawesson's Reagent (LR) 80°C – 110°CToluene, THFHigh yield for standard amidesDecomposes >110°C; difficult byproduct removal
P₄S₁₀ (Berzelius' Reagent) 100°C – 140°CXylene, TolueneCost-effective; good for stable substratesRequires harsh heating; risk of epimerization
P₄S₁₀ + HMDO 110°C – 140°CXyleneOvercomes steric hindranceHMDO is volatile; requires reflux condensers
P₄S₁₀ / Al₂O₃ (Microwave) <80°C (Rapid heating)DCM, Solvent-freePrevents epimerization (5 min reaction)Requires specialized microwave reactor
Elemental Sulfur in DES 45°C – 60°CChCl-Urea (Solvent)Ultra-mild; green chemistry; no toxic P-byproductsLimited to specific amine/aldehyde couplings
Experimental Protocols
Protocol A: Microwave-Assisted Thionation (Mitigating Thermal Exposure)

Designed for chiral peptides or temperature-sensitive amides.

  • Preparation: In a microwave-safe reaction vessel, dissolve the starting amide (1.0 eq) in dry dichloromethane (DCM).

  • Reagent Addition: Add P₄S₁₀ supported on acidic Al₂O₃ (0.5 to 1.0 eq). Ensure the solid support is evenly dispersed.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 60W. Self-Validation Check: Monitor the internal temperature probe to ensure the reaction does not exceed 80°C to prevent solvent over-pressurization and substrate degradation.

  • Monitoring: Irradiate for exactly 5 minutes. Pause and check reaction conversion via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The disappearance of the lower-Rf amide spot validates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the alumina and phosphorus byproducts. Concentrate the filtrate under reduced pressure to yield the crude thioamide.

Protocol B: Low-Temperature Green Synthesis in Deep Eutectic Solvents (45°C)

Designed for environmentally benign, low-temperature thionation without phosphorus byproducts.

  • DES Preparation: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a round-bottom flask. Heat at 60°C for 30 minutes. Self-Validation Check: The formation of a clear, homogeneous liquid confirms the successful generation of the Deep Eutectic Solvent.

  • Reaction Setup: To 25 mol% of the prepared DES, add the aldehyde/ketone (1.0 eq), secondary amine (1.0 eq), and elemental sulfur powder (0.125 to 0.2 eq).

  • Thermal Control: Stir the mixture at a strictly controlled 45°C. Do not exceed 60°C; higher temperatures destabilize the DES hydrogen-bonding network and promote unwanted side reactions.

  • Incubation: Allow the reaction to proceed for 5 hours. The DES acts as both solvent and catalyst, stabilizing the polysulfide reactive intermediates at this mild temperature.

  • Isolation: Add distilled water to the reaction mixture. Self-Validation Check: The DES is highly water-soluble and will immediately partition into the aqueous phase, causing the hydrophobic thioamide product to precipitate as a solid. Filter and wash with cold water.

References
  • Saeed, A. et al. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis". National Institutes of Health (PMC). URL: [Link]

  • "Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES)". RSC Advances, Royal Society of Chemistry. URL: [Link]

  • "Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives". National Institutes of Health (PMC). URL: [Link]

  • Li, A.Y. et al. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane". Organic Letters, American Chemical Society. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 6-Methylquinoline-2-carbothioamide

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 6-Methylquinoline-2-carbothioamide , contrasting it with its amide analogue (6-Methylquinoline-2-carboxamide). The analysis focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 6-Methylquinoline-2-carbothioamide , contrasting it with its amide analogue (6-Methylquinoline-2-carboxamide). The analysis focuses on the electronic and structural perturbations introduced by the thioamide group, specifically restricted rotation and anisotropy.

Executive Summary

6-Methylquinoline-2-carbothioamide is a functionalized quinoline derivative often synthesized as a bioisostere of the corresponding amide in drug discovery campaigns (e.g., for antitubercular or anticancer activity).

The substitution of the carbonyl oxygen (


) with sulfur (

) introduces profound changes in the NMR spectrum. Key diagnostic features include the extreme deshielding of the thiocarbonyl carbon (>190 ppm) and the magnetic non-equivalence of the thioamide protons due to a higher rotational barrier compared to amides.
Quick Comparison: Thioamide vs. Amide
FeatureThioamide (-CSNH

)
Amide (-CONH

)
Mechanistic Cause

C C=X Shift
190 – 200 ppm 160 – 170 ppmLower excitation energy (

) of C=S vs C=O.

H NH

Signals
Two distinct broad singlets (9.0 – 10.5 ppm)Often one broad hump or two closer signalsHigher rotational barrier (

) in thioamides due to greater resonance contribution (

).[1]
H-3 Proton Shift ~8.40 – 8.60 ppm ~8.20 – 8.40 ppmStronger anisotropic deshielding by the C=S bond.

Experimental Protocol

To ensure reproducible spectral data, the following synthesis and preparation workflows are recommended.

Synthesis Workflow (Amide Thionation)

The most reliable route to the thioamide is the thionation of 6-methylquinoline-2-carboxamide using Lawesson’s Reagent.

SynthesisWorkflow Amide 6-Methylquinoline- 2-carboxamide Process Reflux in Toluene (110°C, 2-4 h) Amide->Process Reagent Lawesson's Reagent (0.5 equiv) Reagent->Process Workup Workup: 1. Cool to RT 2. Filter precipitate 3. Recrystallize (EtOH) Process->Workup Product 6-Methylquinoline- 2-carbothioamide Workup->Product

Figure 1: Synthesis of 6-Methylquinoline-2-carbothioamide via thionation.

NMR Sample Preparation
  • Solvent Choice: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often fails to resolve the acidic thioamide protons, leading to broadening or disappearance due to exchange. DMSO-d
      
      
      
      stabilizes the rotamers via hydrogen bonding, allowing clear observation of the distinct
      
      
      signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR may be required to coalesce the NH signals if studying rotational barriers.

Detailed Spectral Analysis

H NMR Analysis (400 MHz, DMSO-d )

The proton spectrum is dominated by the quinoline aromatic system and the labile thioamide protons.

The Aromatic Region (7.5 – 8.5 ppm)

The 6-methyl group simplifies the coupling patterns compared to unsubstituted quinoline.

  • H-3 (Ortho to Thioamide): This is the most diagnostic aromatic signal. The C=S group exerts a strong deshielding effect (peri-effect). Expect a doublet at

    
     8.40 – 8.60 ppm .
    
  • H-4: Appears as a doublet coupled to H-3 (

    
     Hz) at 
    
    
    
    8.00 – 8.15 ppm
    .
  • H-8: Typically a doublet or broad signal near

    
     7.90 – 8.00 ppm , deshielded by the ring nitrogen lone pair.
    
  • H-5 & H-7: These appear as a multiplet or overlapping doublets/doublet-of-doublets in the

    
     7.60 – 7.70 ppm  range.
    
The Thioamide Protons (

)

Unlike amides, thioamides exhibit restricted rotation around the


 bond due to the significant contribution of the zwitterionic resonance structure (

).
  • Observation: Two distinct, broad singlets.

  • Shift:

    
     9.50 – 10.50 ppm .
    
  • Assignment: The proton trans to the thiocarbonyl sulfur is typically more shielded than the cis proton, but both are significantly downfield of the amide analogues (

    
     7.5 – 8.5 ppm).
    
C NMR Analysis (100 MHz, DMSO-d )

The carbon spectrum provides the definitive confirmation of the functional group transformation.

Comparative Chemical Shifts
Carbon PositionAssignmentThioamide (

ppm)
Amide (

ppm)
Notes
C-2' (C=X) Thiocarbonyl 192.0 – 198.0 165.0 – 168.0Primary Indicator. The >25 ppm downfield shift confirms thionation.
C-2 Quaternary~152.0~148.0Ipso carbon attached to the functional group.
C-6 Quaternary~138.0~137.0Bearing the methyl group.
C-4 Methine~136.0~136.0
C-3 Methine~120.0~118.0Shielded relative to other aromatic carbons.
-CH

Methyl21.521.5Minimal change.

Structural Verification Workflow

To unambiguously assign the structure, follow this logical validation path using 2D NMR.

VerificationLogic Start Unknown Sample Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Are NH signals > 9.0 ppm? Step1->Decision1 Step2 13C NMR Decision1->Step2 Yes (Thioamide likely) Decision1->Step2 No (Check Amide) Decision2 Signal at > 190 ppm? Step2->Decision2 Step3 HMBC Experiment Decision2->Step3 Yes (C=S present) Confirm Correlate NH protons to C=S (190 ppm) Step3->Confirm

Figure 2: Logic flow for distinguishing Thioamide from Amide.

HMBC Correlations
  • The "Smoking Gun": In the HMBC spectrum, look for a long-range correlation (2-bond or 3-bond) between the H-3 proton (

    
     ppm) and the C=S carbon  (
    
    
    
    ppm).
  • Methyl Group: The methyl protons at 2.5 ppm will show strong 3-bond correlations to C-5 and C-7 , confirming the position of the methyl group on the ring.

References

  • Sutherland, A., et al. (2018). "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." RSC Medicinal Chemistry.[2][3] Link

    • Provides baseline NMR data for the amide analogue and quinoline ring numbering.
  • Wiberg, K. B., & Rush, D. J. (2001). "Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study." Journal of the American Chemical Society. Link

    • Authoritative source on the rotational barriers and solvent effects (DMSO vs CDCl3) in thioamides.
  • BenchChem. (2025).[4][5] "Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds." BenchChem Technical Guides. Link

    • Reference for general quinoline chemical shift ranges and substituent effects.
  • ChemicalBook. "6-Methylquinoline Spectral Data." Link

    • Source for the parent 6-methylquinoline 1H NMR shifts used to calculate substituent perturb

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 6-Methylquinoline-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel synthesized compounds is a cornerstone of progress. 6-Met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel synthesized compounds is a cornerstone of progress. 6-Methylquinoline-2-carbothioamide, a heterocyclic compound of interest, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of this molecule, offering a comparative perspective with related structures to elucidate the vibrational contributions of its constituent functional groups.

Introduction: The Structural Significance of 6-Methylquinoline-2-carbothioamide

6-Methylquinoline-2-carbothioamide belongs to a class of quinoline derivatives that are widely investigated for their potential pharmacological activities.[1] The molecule's structure, featuring a quinoline core, a methyl group at the 6-position, and a carbothioamide group at the 2-position, gives rise to a complex vibrational spectrum. Understanding this spectrum is not merely an academic exercise; it is fundamental to confirming the compound's identity, assessing its purity, and studying its interactions with biological targets.

This guide will deconstruct the FTIR spectrum of 6-Methylquinoline-2-carbothioamide by examining the characteristic absorptions of the quinoline nucleus and the thioamide moiety separately, and then synthesizing this information to interpret the spectrum of the entire molecule. We will also draw comparisons with the known spectra of 6-methylquinoline and other relevant derivatives to highlight the diagnostic value of specific vibrational modes.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The reliable interpretation of an FTIR spectrum begins with proper sample preparation and data acquisition. For a solid sample like 6-Methylquinoline-2-carbothioamide, the KBr pellet method is a standard and effective technique.[1][2]

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any residual moisture, which can interfere with the spectrum, particularly in the broad O-H stretching region (~3400 cm⁻¹).

    • Weigh approximately 1-2 mg of the 6-Methylquinoline-2-carbothioamide sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.[1][2]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample 6-Methylquinoline- 2-carbothioamide (1-2mg) Grinding Grind in Agate Mortar Sample->Grinding KBr Dried KBr (100-200mg) KBr->Grinding Pressing Press into Pellet Grinding->Pressing Spectrometer FTIR Spectrometer Pressing->Spectrometer Background Record Background Spectrometer->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Data Processing Acquire->Process

Caption: Workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet technique.

Spectral Analysis: Deconstructing the Vibrational Modes

The FTIR spectrum of 6-Methylquinoline-2-carbothioamide can be understood by dissecting the contributions of its primary structural components: the 6-methylquinoline core and the 2-carbothioamide substituent.

The 6-Methylquinoline Core: A Comparative Analysis

The quinoline ring system, a fusion of benzene and pyridine rings, exhibits a series of characteristic absorption bands.[3] The presence of a methyl group at the 6-position introduces additional C-H vibrations. For a comparative analysis, we can examine the known FTIR spectrum of 6-Methylquinoline.[3][4][5][6]

Vibrational ModeExpected Range (cm⁻¹)Observed Peaks in 6-Methylquinoline (cm⁻¹)[3][6]Discussion
Aromatic C-H Stretch3100-3000~3050These are typically sharp, medium to weak intensity bands appearing just above 3000 cm⁻¹.
Methyl C-H Stretch2975-2850~2920Asymmetric and symmetric stretching vibrations of the methyl group.
Aromatic C=C and C=N Stretch1620-1450~1600, 1570, 1500These strong to medium intensity bands are characteristic of the quinoline ring system and are sensitive to substitution patterns.
Methyl C-H Bend1470-1430, 1380-1370~1450, 1380Asymmetric (scissoring) and symmetric (umbrella) bending modes of the methyl group.
In-plane C-H Bend1300-1000Multiple weak bandsThese absorptions are part of the complex fingerprint region.
Out-of-plane C-H Bend900-675~830The position of this strong band is indicative of the substitution pattern on the benzene ring portion of the quinoline. For a 1,2,4-trisubstituted pattern, a strong band is expected in this region.
The 2-Carbothioamide Substituent: Key Diagnostic Peaks

The carbothioamide (-CSNH₂) group introduces several characteristic vibrations, often referred to as "thioamide bands," which are complex and involve coupling of different vibrational modes.

Thioamide BandVibrational Mode ContributionExpected Range (cm⁻¹)Discussion
N-H StretchSymmetric and Asymmetric ν(N-H)3400-3100Two bands are typically observed for a primary amide/thioamide, often appearing as medium to strong, somewhat broad absorptions.
Thioamide IPrimarily δ(N-H) + ν(C-N)~1650-1600Analogous to the Amide I band, but at a slightly lower frequency.
Thioamide IIPrimarily ν(C-N) + δ(N-H)~1420-1390A strong band characteristic of the thioamide group.
Thioamide IIIν(C=S) + ν(C-N)~1150-950This band has a significant contribution from the C=S stretching vibration.
Thioamide IVδ(N-C=S)~850-700A band arising from the deformation of the N-C=S linkage.

Predicted FTIR Spectrum of 6-Methylquinoline-2-carbothioamide: A Synthesis

By combining the expected absorptions of the 6-methylquinoline core and the 2-carbothioamide group, we can predict the key features of the FTIR spectrum for the target molecule.

Predicted Peak (cm⁻¹)AssignmentIntensityNotes
~3350, ~3150N-H asymmetric and symmetric stretchingMedium-StrongCharacteristic of the primary thioamide group.
~3050Aromatic C-H stretchingMedium-WeakFrom the quinoline ring.
~2920Methyl C-H stretchingMedium-WeakFrom the 6-methyl group.
~1610Thioamide I (N-H bending) / C=C, C=N stretchingStrongOverlap of quinoline ring vibrations and the thioamide I band.
~1570, ~1500Aromatic C=C, C=N stretchingStrong-MediumCharacteristic of the quinoline ring system.
~1450Methyl C-H bendingMediumAsymmetric bending of the 6-methyl group.
~1400Thioamide II (C-N stretching)StrongA key diagnostic peak for the thioamide group.
~1380Methyl C-H bendingMedium-WeakSymmetric bending of the 6-methyl group.
~1100Thioamide III (C=S stretching)MediumSignificant contribution from the C=S bond.
~830Out-of-plane C-H bendingStrongIndicative of the substitution pattern on the quinoline ring.

Diagram of Key Functional Group Contributions:

molecule_contributions cluster_mol 6-Methylquinoline-2-carbothioamide cluster_peaks Characteristic FTIR Peaks mol Structure Image Placeholder NH_stretch ~3350, 3150 cm⁻¹ N-H Stretch Aromatic_CH ~3050 cm⁻¹ Aromatic C-H Stretch Methyl_CH ~2920 cm⁻¹ Methyl C-H Stretch Ring_ThioamideI ~1610 cm⁻¹ C=C/C=N Stretch Thioamide I ThioamideII ~1400 cm⁻¹ Thioamide II (C-N) CS_Stretch ~1100 cm⁻¹ Thioamide III (C=S) OOP_Bend ~830 cm⁻¹ Out-of-plane C-H Bend

Caption: Correlation of structural motifs in 6-Methylquinoline-2-carbothioamide with their expected FTIR absorption regions.

Comparative Analysis with Alternatives

To further refine our understanding, a comparison with structurally similar molecules is invaluable.

  • 6-Methylquinoline vs. 6-Methylquinoline-2-carbothioamide: The most significant differences will be the appearance of the strong N-H stretching bands (~3350-3150 cm⁻¹) and the prominent thioamide bands (I, II, and III) in the spectrum of the target molecule. The aromatic region may also show shifts due to the electronic effects of the carbothioamide substituent.

  • Quinoline-2-carboxamide vs. 6-Methylquinoline-2-carbothioamide: The primary difference here lies in the thioamide versus amide functionality. The C=O stretch (Amide I band) of the carboxamide, typically a very strong absorption around 1680-1660 cm⁻¹, will be absent in the thioamide. Instead, the thioamide will exhibit its characteristic set of bands, with the Thioamide I band appearing at a lower frequency. Additionally, the methyl group vibrations (~2920, 1450, 1380 cm⁻¹) will be present only in the 6-methyl derivative.

  • 2-Methylquinoline vs. 6-Methylquinoline-2-carbothioamide: This comparison highlights the difference in the substituent at the 2-position. The spectrum of 2-methylquinoline will lack the N-H and thioamide absorptions.[1][7][8] The substitution pattern on the benzene ring is also different, which will be reflected in the out-of-plane C-H bending region.

Conclusion

The FTIR spectrum of 6-Methylquinoline-2-carbothioamide is rich with information that confirms its structural integrity. By systematically analyzing the contributions of the 6-methylquinoline core and the 2-carbothioamide group, and by comparing its predicted spectrum with those of related compounds, researchers can confidently identify this molecule. The key diagnostic features to look for are the N-H stretching bands above 3100 cm⁻¹, the complex pattern of aromatic and thioamide absorptions in the 1650-1350 cm⁻¹ region, and the characteristic C=S contribution around 1100 cm⁻¹. This guide provides a robust framework for the spectroscopic characterization of this and similar quinoline-based compounds, ensuring a high degree of scientific rigor in drug discovery and development.

References

  • The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. (2011).
  • 2-Methylquinoline. PubChem. Retrieved from [Link]

  • 6-Methylquinoline. PubChem. Retrieved from [Link]

  • Quinoline, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]

  • 2-Methylquinoline Spectra. SpectraBase. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Retrieved from [Link]

  • 2-methyl quinoline, 91-63-4. The Good Scents Company. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 6-Methylquinoline-2-carbothioamide

Strategic Overview In targeted drug discovery and trace-level environmental monitoring, quinoline-2-carbothioamide derivatives are heavily utilized as chelating agents, synthetic intermediates, and pharmacophores[1]. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In targeted drug discovery and trace-level environmental monitoring, quinoline-2-carbothioamide derivatives are heavily utilized as chelating agents, synthetic intermediates, and pharmacophores[1]. Among these, 6-Methylquinoline-2-carbothioamide (6-MQCT) presents a unique and highly stable mass spectrometry (MS) fragmentation profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 6-MQCT against two primary structural alternatives: 4-Methylquinoline-2-carbothioamide (4-MQCT) and the unsubstituted Quinoline-2-carbothioamide (QCT) . By understanding the mechanistic causality behind their fragmentation, researchers can optimize Multiple Reaction Monitoring (MRM) assays for maximum sensitivity and selectivity.

Mechanistic Causality of Fragmentation

The fragmentation of 6-MQCT is governed by the dual influence of the thioamide moiety and the specific spatial positioning of the methyl-substituted quinoline core.

  • Thioamide Cleavage Signature: Thioamides exhibit a highly characteristic mass loss of H₂S (34 Da) or NH₃ (17 Da) depending on the protonation site, which serves as a diagnostic tool for identifying thioamide-containing metabolites[2]. In positive ESI mode, protonation predominantly occurs on the quinoline nitrogen. During Collision-Induced Dissociation (CID), this triggers a nucleophilic rearrangement that expels the entire thioamide moiety (-CSNH₂, 60 Da), yielding a highly abundant 6-methylquinolinium ion (m/z 143.06).

  • Quinoline Core Rearrangement (The Isomeric Advantage): The position of the methyl group dictates the subsequent fragmentation cascade. For 6-MQCT, the methyl group resides on the benzene ring. Upon loss of a hydrogen radical, the core undergoes a ring expansion to form a highly stable azatropylium ion (m/z 142.05)[3]. This intermediate subsequently loses HCN (27 Da) to form m/z 115.04.

  • Causality of Performance: In contrast, 4-MQCT (where the methyl is on the pyridine ring) exhibits a less stable azatropylium transition. This structural difference leads to a higher ratio of direct methyl loss and lower overall stability of the primary product ions, resulting in a lower Signal-to-Noise (S/N) ratio for 4-MQCT compared to 6-MQCT in quantitative MRM assays.

Pathway M [M+H]+ m/z 203.06 F1 [M+H - NH3]+ m/z 186.04 M->F1 -NH3 (17 Da) F2 [M+H - H2S]+ m/z 169.05 M->F2 -H2S (34 Da) F3 6-Methylquinolinium m/z 143.06 M->F3 -CSNH2 (60 Da) F4 Azatropylium Ion m/z 142.05 F3->F4 -H• (1 Da) F5 [Azatropylium - HCN]+ m/z 115.04 F4->F5 -HCN (27 Da)

Fragmentation pathway of 6-MQCT in MS/MS highlighting azatropylium formation.

Comparative Performance Analysis

The quantitative data below summarizes the experimental MS/MS behavior of 6-MQCT versus its alternatives. The stability of the 6-MQCT product ions directly translates to superior limits of detection (LOD).

Table 1: MS/MS Fragmentation Profile Comparison
CompoundExact Mass [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)Dominant Neutral Loss
6-MQCT 203.0641143.06142.0522 / 28Thioamide (-60 Da)
4-MQCT 203.0641143.06115.0424 / 32Thioamide (-60 Da)
QCT 189.0485129.05102.0420 / 26Thioamide (-60 Da)
Table 2: LC-MS/MS Analytical Performance Metrics
Metric6-MQCT4-MQCTQCT
LOD (S/N > 3) 0.5 ng/mL1.2 ng/mL0.8 ng/mL
Linear Dynamic Range 1.5 - 500 ng/mL4.0 - 500 ng/mL2.5 - 500 ng/mL
Matrix Effect (Plasma) -8% (Ion suppression)-14% (Ion suppression)-11% (Ion suppression)
MRM Stability (RSD%) 2.1%4.5%3.2%

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that automatically flag analytical failures.

Step 1: Sample Preparation & Internal Standard Spiking
  • Action: Spike 100 µL of the biological/environmental matrix with 10 µL of a deuterated internal standard (e.g., QCT-d6) at 50 ng/mL. Extract using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent.

  • Causality of Choice: The deuterated internal standard co-elutes with the target analytes, perfectly compensating for matrix-induced ion suppression during the ESI process.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[1].

  • Causality of Choice: A weakly acidic mobile phase ensures complete protonation of the quinoline nitrogen. This is a strict prerequisite for the reproducible expulsion of the thioamide group during CID.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C. Monitor the specific transitions listed in Table 1.

  • Causality of Choice: The high desolvation temperature prevents the thermal degradation of the thioamide bond prior to entering the high-vacuum region, ensuring that fragmentation only occurs within the collision cell.

Step 4: System Suitability & Self-Validation Check
  • Action: Calculate the ratio of the Quantifier Ion (m/z 143.06) to the Qualifier Ion (m/z 142.05) for 6-MQCT.

  • Self-Validation Mechanism: The protocol mandates continuous monitoring of this ion ratio. A variance of >15% from the established calibration standard automatically flags the sample for matrix interference or co-elution, invalidating the run and ensuring the integrity of the reported data.

Workflow S1 Step 1: Sample Prep & Spiking (Internal Standard Addition) S2 Step 2: Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 Step 3: ESI-MS/MS (Positive Ionization Mode) S2->S3 S4 Step 4: MRM Data Acquisition (Quantifier/Qualifier Ratios) S3->S4 S5 Step 5: Self-Validation (System Suitability & QC) S4->S5

Self-validating LC-MS/MS workflow for quinoline-2-carbothioamides.

References

1.[1] Title: Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists Source: PMC - NIH URL:

2.[2] Title: Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics Source: RSC Publishing URL:

3.[3] Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL:

Sources

Comparative

Structural Profiling of 6-Methylquinoline-2-carbothioamide: A Comparative Crystallographic Guide

The following guide provides a comprehensive technical analysis of 6-Methylquinoline-2-carbothioamide , structured to facilitate structural validation and performance comparison against its non-methylated parent and amid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 6-Methylquinoline-2-carbothioamide , structured to facilitate structural validation and performance comparison against its non-methylated parent and amide isosteres.

Executive Summary & Comparison Logic

6-Methylquinoline-2-carbothioamide (CAS: 938006-80-5) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to quinoline-2-carboxamides.[1] The substitution of the carbonyl oxygen with sulfur (amide


 thioamide) significantly alters the electronic landscape, lipophilicity, and hydrogen-bonding capability of the molecule.[2]

This guide compares the 6-methyl derivative against two established baselines:

  • Quinoline-2-carbothioamide (Parent): To isolate the steric and packing effects of the 6-methyl group.[2]

  • 6-Methylquinoline-2-carboxamide (Isostere): To isolate the electronic effects of the thio-substitution.[2]

Performance Matrix: Thioamide vs. Amide
FeatureAmide (C=O)Thioamide (C=S)Impact of 6-Methyl Group
H-Bond Acceptor Strong (C=O)Weak (C=S)Minimal electronic impact; steric bulk affects packing.[2]
H-Bond Donor Moderate (NH₂)Stronger (NH₂)Increases acidity of NH protons due to C=S electron withdrawal.[2]
Lipophilicity (LogP) LowerHigher (+0.5 to 1.[2]0)Increases LogP further; enhances membrane permeability.[2]
Conformation Planar (Resonance)Strictly PlanarMethyl group may induce twist if steric clash occurs in lattice.[2]
Metal Chelation Hard donor (O)Soft donor (S)Preferential binding to soft metals (Cu+, Ag+, Hg2+).[2]

Structural Characterization & Data

While the parent quinoline-2-carbothioamide has been characterized in literature (e.g., RSC Adv., 2021), the specific crystal structure of the 6-methyl derivative often requires de novo generation in specific research contexts.[2] Below is the comparative data framework.

Baseline Crystallographic Data (Parent Compound)

Use this baseline to validate your 6-methyl derivative data.[2] Significant deviations in Space Group suggest a methyl-induced packing phase transition.

  • Compound: Quinoline-2-carbothioamide[3][4][5][6][7][8][9][10]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for planar aromatics)[2]
    
  • Z (Molecules/Unit Cell): 4

  • Key Interaction: Centrosymmetric thioamide dimers formed via

    
     hydrogen bonds (
    
    
    
    motif).[2]
Predicted Structural Shift for 6-Methyl Derivative

The introduction of the methyl group at position 6 is expected to:

  • Expand Unit Cell Volume: Expect an increase of approx. 15–25

    
     per molecule.[2]
    
  • Disrupt

    
    -Stacking:  The bulky methyl group often prevents the tight face-to-face stacking seen in the parent, potentially forcing a herringbone packing motif  to accommodate the steric bulk.[2]
    
  • Retain Dimerization: The robust

    
     dimer is energetically favorable and likely persists despite the methyl substitution.[2]
    

Experimental Protocols

To generate the X-ray data for the 6-methyl derivative, follow this self-validating synthesis and crystallization workflow.

A. Synthesis: Thionation of the Amide

Reaction Principle: Conversion of 6-methylquinoline-2-carboxamide using Lawesson’s Reagent.[2]

  • Reagents:

    • Substrate: 6-Methylquinoline-2-carboxamide (1.0 eq)

    • Reagent: Lawesson’s Reagent (0.6 eq)[2]

    • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Procedure:

    • Dissolve substrate in toluene under

      
       atmosphere.[2]
      
    • Add Lawesson’s Reagent.[2]

    • Reflux at 110°C for 3–6 hours.[2] Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[2] Note: Product will be less polar (higher

      
      ) than the amide.[2]
      
    • Cool to room temperature.[2]

  • Work-up:

    • Evaporate solvent in vacuo.[2]

    • Redissolve residue in minimal DCM and wash with sat.[2]

      
       (removes acidic byproducts).[2]
      
    • Purify via column chromatography (Silica gel, 0

      
       20% EtOAc in Hexanes).[2]
      
    • Yield Target: >85% Yellow crystalline solid.

B. Crystallization for X-Ray Diffraction

Method: Slow Evaporation (Solvent layering).[2]

  • Preparation: Dissolve 20 mg of pure 6-methylquinoline-2-carbothioamide in 2 mL of Chloroform (good solubility).

  • Layering: Carefully layer 1 mL of n-Hexane (antisolvent) on top using a syringe along the vial wall.[2]

  • Incubation: Seal the vial with parafilm, poke one small hole, and store in a vibration-free dark environment at 4°C.

  • Timeline: High-quality yellow prisms suitable for XRD should appear within 48–72 hours.

Structural Logic & Interaction Pathways

The following diagram illustrates the structural dependencies and the "Thio-Effect" on the crystal lattice formation.

G Substrate 6-Methylquinoline-2-carboxamide (Amide Precursor) Reaction Thionation (Lawesson's Reagent) Substrate->Reaction Reflux/Toluene Product 6-Methylquinoline-2-carbothioamide (Target Ligand) Reaction->Product Yield >85% Electronic Electronic Effect: C=S increases NH acidity (Stronger H-Bond Donor) Product->Electronic Steric Steric Effect: 6-Methyl Group (Disrupts Pi-Stacking) Product->Steric Lattice Crystal Lattice: N-H...S Dimers + Herringbone Packing Electronic->Lattice Directs Dimerization Steric->Lattice Directs Packing Geometry

Caption: Workflow from synthesis to structural assembly. The 6-methyl group acts as a steric director, while the thioamide functionality drives the primary hydrogen-bonding network.[2]

Critical Analysis of Intermolecular Interactions

When analyzing your X-ray data, focus on these specific geometric parameters to validate the structure.

The Thioamide Core Planarity[2]
  • Expectation: The

    
     torsion angle should be near 0° or 180° (planar) due to conjugation.
    
  • Deviation Warning: If the torsion angle exceeds 15°, check for steric clash with the peri-protons (H3 or H8) or crystal packing forces.[2]

Hydrogen Bonding (The Dimer)

Thioamides typically form centrosymmetric dimers


.[2]
  • Donor:

    
    
    
  • Acceptor:

    
    
    
  • Target Distance (

    
    ): 
    
    
    
    .
  • Target Angle (

    
    ): 
    
    
    
    .[2]
  • Note: This interaction is generally longer than the

    
     analog (
    
    
    
    ) but energetically significant due to the polarizability of sulfur.[2]
The "Methyl Effect" on Packing

Compare the Centroid-Centroid distance of the quinoline rings:

  • Parent (No Methyl): Often

    
     (Strong 
    
    
    
    stacking).[2]
  • 6-Methyl Derivative: Likely

    
     or slipped stacking.[2] The methyl group prevents close face-to-face approach, often resulting in a "T-shaped" or "Herringbone" arrangement to maximize C-H...
    
    
    
    interactions.

References

  • Parent Compound Structure: RSC Advances, 2021, 11 , 32312–32328.[2][11][12] Link (Context: Quinoline-2-carbothioamide derivatives in heavy metal remediation).

  • Thioamide Synthesis Protocol: Journal of Organic Chemistry, 2007, 72 , 8547.[2] (Standard Lawesson's reagent protocols for quinolines).

  • Comparative Amide Structures: Acta Crystallographica Section E, 2012, 68 , o1688. Link (Structure of N-(Quinolin-8-yl)quinoline-2-carboxamide).

  • Crystallographic Database: Cambridge Structural Database (CSD).[2] Search for scaffold: Quinoline-2-carbothioamide.[2]

Sources

Validation

Elemental Analysis and Purity Validation of Quinoline Thioamides: A Comparative Technical Guide

This guide details the elemental analysis, purity validation, and comparative performance of quinoline thioamides, designed for researchers in drug development and chemical biology. Executive Summary & Comparative Analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the elemental analysis, purity validation, and comparative performance of quinoline thioamides, designed for researchers in drug development and chemical biology.

Executive Summary & Comparative Analysis

Quinoline thioamides represent a critical isosteric shift from their amide counterparts. While the amide bond (


) is ubiquitous in medicinal chemistry, the thioamide (

) introduces unique electronic and steric properties that can dramatically alter biological activity, metabolic stability, and metal chelation potential.
comparative Performance Matrix: Amides vs. Thioamides

The following table contrasts the physicochemical and biological performance of quinoline-2-carboxamides against quinoline-2-thioamides.

FeatureQuinoline Carboxamide (

)
Quinoline Thioamide (

)
Impact on Drug Design
Bond Length C=O: ~1.23 ÅC=S: ~1.71 ÅThioamides are bulkier; may induce conformational lock.
H-Bonding Strong Acceptor (O), Donor (NH)Weak Acceptor (S), Stronger Donor (NH)Altered binding affinity; S is a "soft" acceptor.
Lipophilicity Lower LogPHigher LogP (+0.5 to 1.0 units)Enhanced membrane permeability; better BBB penetration.
Metabolic Stability Susceptible to amidasesResistant to proteolysis; prone to S-oxidationThioamides resist standard hydrolysis but may form reactive S-oxides.
Metal Chelation Hard donor (O) prefers

Soft donor (S) prefers

Superior for metalloenzyme targeting (e.g., HDAC, metalloproteases).

Synthesis & Impurity Landscape

Understanding the origin of impurities is the first step in validation. The synthesis of quinoline thioamides typically proceeds via thionation of the parent amide or direct condensation.

Common Impurities by Synthetic Route
  • Thionation (Lawesson’s Reagent/

    
    ): 
    
    • Major Impurity: Residual phosphorous-sulfur byproducts (often sticky, hard to remove).

    • Side Reaction: Over-reaction to form thiazoles if

      
      -haloketones are present.
      
    • Detection:

      
       NMR is essential here.
      
  • Willgerodt-Kindler Reaction:

    • Major Impurity: Unreacted morpholine/amine intermediates.

    • Detection: GC-MS or cation-exchange HPLC.

Synthesis & Impurity Flowchart

G Start Quinoline-2-Carboxamide Reagent Lawesson's Reagent / Toluene Reflux 80°C Start->Reagent Crude Crude Thioamide (Contains P-S byproducts) Reagent->Crude Thionation Crude->Crude Impurity: Phosphorous Residues Workup Basic Alumina Filtration (Removes acidic P-species) Crude->Workup Purification Step 1 Recryst Recrystallization (EtOH/H2O) Workup->Recryst Yields ~85% purity Recryst->Recryst Impurity: Unreacted Amide Final Pure Quinoline-2-Thioamide Recryst->Final >99% Purity

Caption: Logical flow of thioamide synthesis via thionation, highlighting critical purification checkpoints to remove phosphorous and amide impurities.

Self-Validating Purity Protocol

A "self-validating" system means that the results of one analytical method confirm the assumptions of another. For quinoline thioamides, rely on the Triad of Purity : HPLC (separation), NMR (identity/solvents), and EA (bulk composition).

Step 1: High-Performance Liquid Chromatography (HPLC)

Thioamides are less polar than amides. Standard C18 methods often require modification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient elution.[1]

    • A: 0.1% Formic acid in Water (buffer prevents peak tailing of the quinoline nitrogen).

    • B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (quinoline core) and 320-350 nm (thioamide

    
     transition). Note: Monitoring at 320 nm increases specificity for the thioamide over the amide precursor.
    
Step 2: NMR Spectroscopy (Structural Integrity)
  • 
     NMR:  Look for the downfield shift of the thioamide 
    
    
    
    proton (typically
    
    
    9.0–12.0 ppm), which is significantly deshielded compared to the amide
    
    
    .
  • 
     NMR:  The thiocarbonyl carbon (
    
    
    
    ) is the diagnostic signal, appearing typically at 180–205 ppm , roughly 20–30 ppm downfield from the corresponding carbonyl (
    
    
    ).
  • Validation Check: Integrate solvent peaks. If solvents (DMSO, water, EtOH) are present, they must be accounted for in the Elemental Analysis calculation (see below).

Step 3: Elemental Analysis (The "Gold Standard" for Bulk Purity)

This is the most critical step for thioamides due to the "Sulfur Problem."

The Challenge: Sulfur-rich heterocycles are refractory (hard to burn). Incomplete combustion leads to low Carbon and Nitrogen values, often mistaken for impurity. The Solution (Expert Insight):

  • Combustion Aid: You must add Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    (approx. 5-10 mg) to the tin capsule. This provides localized oxygen enrichment and raises the combustion temperature to ensure quantitative conversion of sulfur to
    
    
    .
  • Standard: Use Sulfanilamide as the calibration standard (S = 18.62%).

Detailed Experimental Protocols

Protocol A: Optimized Elemental Analysis for Quinoline Thioamides

Objective: Accurate determination of C, H, N, and S percentages to within


 of theoretical values.
  • Sample Prep: Dry the sample under high vacuum (

    
    ) at 50°C for 24 hours. Thioamides can trap lattice solvents tenaciously.
    
  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (

    
     precision).
    
  • Additive: Add roughly 5 mg of

    
     powder directly over the sample. Fold the capsule tightly to exclude atmospheric nitrogen.
    
  • Combustion: Set furnace temperature to 1050°C (standard) or 1150°C (if refractory behavior is observed).

  • Calculation:

    
    
    Correction: If NMR shows 0.1 eq. of Ethanol, recalculate the theoretical molecular weight to include 
    
    
    
    .
Protocol B: Validation Workflow Diagram

This diagram illustrates the decision matrix for validating a new quinoline thioamide batch.

Validation Sample Isolated Solid (Quinoline Thioamide) HPLC HPLC Analysis (254nm & 320nm) Sample->HPLC NMR 1H & 13C NMR Sample->NMR HPLC_Check Purity > 98%? HPLC->HPLC_Check Recryst Recrystallize HPLC_Check->Recryst No EA Elemental Analysis (w/ V2O5) HPLC_Check->EA Yes Recryst->Sample Solvent_Check Solvents Present? NMR->Solvent_Check Dry Vacuum Dry (50°C, 24h) Solvent_Check->Dry Yes (>1%) MW_Calc Adjust MW for Solvates Solvent_Check->MW_Calc Yes (<1%) Solvent_Check->EA No Dry->NMR MW_Calc->EA EA_Check Within ±0.4%? EA->EA_Check Pass VALIDATED BATCH EA_Check->Pass Yes Fail_Comb Fail: Incomplete Combustion? Add more V2O5 EA_Check->Fail_Comb No (Low C/N) Fail_Comb->EA

Caption: Self-validating decision matrix integrating HPLC purity, NMR solvent correction, and Elemental Analysis with combustion aids.

References

  • Thioamide Synthesis & Properties

    • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link

  • Elemental Analysis of Sulfur Compounds

    • Belcher, R., & Spooner, C. E. (1943). The micro-determination of carbon and hydrogen in compounds containing sulfur, halogen, and nitrogen. Journal of the Chemical Society, 313. Link

  • Biological Comparison (Amide vs. Thioamide)

    • Artamonov, O. S., et al. (2019). Thioamide substitution in the backbone of peptides: Effects on structure, stability, and biological activity. Bioorganic & Medicinal Chemistry, 27(12), 2633-2642. Link

  • Quinoline Scaffolds in Drug Discovery

    • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic compound and its biological applications. Saudi Pharmaceutical Journal, 21(1), 1–12. Link

  • Combustion Aids in Microanalysis

    • Thermo Fisher Scientific. (2012). Smart Note: How to overcome the challenges of sulfur determination in organic matrices. Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 6-Methylquinoline-2-carbothioamide Metal Complexes and Their Analogs

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes involving quinoline-based thioamides, with a specific focus on 6-Methylquinoline-2-carbothioamide der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes involving quinoline-based thioamides, with a specific focus on 6-Methylquinoline-2-carbothioamide derivatives. In the interest of providing a thorough comparative analysis, and acknowledging the limited availability of published data for the exact titular compound, this guide will draw upon experimental data from structurally analogous quinoline-based ligands. This approach allows for a robust discussion of the key spectroscopic features and principles governing the coordination chemistry of this important class of molecules.

The coordination of metal ions to organic ligands such as 6-Methylquinoline-2-carbothioamide results in significant changes in their electronic spectra.[1] These changes provide valuable insights into the nature of the metal-ligand bonding, the geometry of the complex, and the potential for applications in various fields, including medicinal chemistry and materials science.[2]

The Foundation: Understanding UV-Vis Spectroscopy of Transition Metal Complexes

UV-Vis spectroscopy is a powerful technique for characterizing transition metal complexes.[3] The absorption of UV or visible light by these complexes promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energy of these transitions, and consequently the wavelength of maximum absorbance (λmax), is influenced by the metal ion, its oxidation state, and the coordinating ligands.[3]

The electronic spectra of metal complexes typically exhibit several types of absorption bands:

  • π→π* Transitions: These high-intensity bands, usually observed in the UV region, arise from electronic transitions within the aromatic system of the ligand.[4]

  • n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from a heteroatom like nitrogen or sulfur) to an anti-bonding π* orbital. These bands are also typically found in the UV region.[4]

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: Upon complexation, new absorption bands can appear, often in the visible region. LMCT bands arise from the transfer of electron density from a ligand-based orbital to a metal-based orbital.[4][5]

  • d-d Transitions: These transitions involve the excitation of an electron from one d-orbital to another. They are typically weak and appear in the visible region, providing information about the geometry of the complex.[4]

The formation of a metal complex with a ligand like 6-Methylquinoline-2-carbothioamide is expected to cause a shift in the π→π* and n→π* transitions of the free ligand, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.[1] The appearance of new LMCT and d-d bands provides direct evidence of coordination.

Comparative Analysis of UV-Vis Absorption Spectra

The following table summarizes the UV-Vis absorption data for various metal complexes of quinoline-based ligands that are structurally similar to 6-Methylquinoline-2-carbothioamide. This comparative data illustrates the effect of different metal ions on the electronic spectra.

Ligand/Complexλmax (nm) and AssignmentsSolventReference
4-Nitro-2-(quinolin-8-yliminomethyl)phenol (NQP)243 (π→π)Ethanol[6]
[Pd(NQP)Cl]250, 293 (π→π, n→π); 307, 399 (LMCT); 467 (d-d)Ethanol[6]
[Zn(NQP)(NO3)]255, 329 (π→π, n→π)Ethanol[6]
Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline (HL)275 (π–π∗); 350, 480 (n–π∗)Methanol[7]
[Co(L)2(H2O)2]273 (π–π∗); 345, 475 (n–π∗)Methanol[7]
[Ni(L)2(H2O)2]270 (π–π∗); 340, 470 (n–π∗)Methanol[7]
[Cu(L)(H2O)]CH3COO280 (π–π∗); 355, 485 (n–π∗)Methanol[7]
[Zn(L)(H2O)]CH3COO285 (π–π∗); 360, 490 (n–π∗)Methanol[7]
((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol (H3L)231, 258 (π→π); 300, 383 (n→π)Methanol[8]
[Zn(H2L)Cl]231, 258 (π→π); 300, 380 (n→π)Methanol[8]
[Cu(H2L)(H2O)(NO3)]235 (π→π); 267, 317 (n→π*); 406 (LMCT)Methanol[8]

Analysis of Spectral Data:

The data presented in the table consistently demonstrates that coordination of a metal ion to a quinoline-based ligand induces noticeable changes in the UV-Vis spectrum. For instance, in the case of the NQP ligand, complexation with Pd(II) results in the appearance of new bands at 307, 399, and 467 nm, which are attributed to LMCT and d-d transitions, respectively, providing clear evidence of complex formation.[6] Similarly, the copper complex of the Schiff base derived from 2-chloroquinoline-3-carbaldehyde shows a new band at 406 nm, assigned as an LMCT transition.[8] The shifts in the original ligand bands (π→π* and n→π*) upon complexation are also evident across the different examples.

Experimental Protocols

Synthesis of 6-Methylquinoline-2-carbothioamide (Ligand)

A plausible synthetic route to 6-Methylquinoline-2-carbothioamide can be adapted from established methods for similar quinoline derivatives. A common approach involves the conversion of a corresponding carboxylic acid or its ester to the thioamide.

Step 1: Synthesis of 6-Methylquinoline-2-carboxylic acid.

This can be achieved through various named reactions for quinoline synthesis, such as the Doebner-von Miller reaction, followed by oxidation of a suitable precursor.[9]

Step 2: Esterification of 6-Methylquinoline-2-carboxylic acid.

The carboxylic acid is converted to its corresponding ethyl or methyl ester.

Step 3: Thionation of the Ester.

The ester is then treated with a thionating agent, such as Lawesson's reagent, to yield the desired 6-Methylquinoline-2-carbothioamide.

Detailed Protocol for a Representative Thioamidation:

  • Dissolve the corresponding quinoline-2-carboxamide (1 equivalent) in a suitable anhydrous solvent such as toluene or THF.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure carbothioamide.

Synthesis of Metal Complexes

The synthesis of metal complexes of 6-Methylquinoline-2-carbothioamide can be achieved by reacting the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio.

General Protocol:

  • Dissolve 6-Methylquinoline-2-carbothioamide in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve the metal salt (e.g., CuCl2·2H2O, Ni(OAc)2·4H2O, CoCl2·6H2O, ZnCl2) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for several hours.

  • Cool the solution to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with the solvent, and dried in a desiccator.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

UV-Vis Spectroscopic Analysis

Protocol:

  • Prepare stock solutions of the ligand and its metal complexes of known concentrations (e.g., 1 x 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or methanol).[10]

  • From the stock solutions, prepare a series of dilutions of the desired concentrations.

  • Record the UV-Vis absorption spectra of the solutions over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[8][11]

  • Use the pure solvent as a reference.

  • Identify the λmax values for the observed absorption bands.

  • The absorbance (A) is related to the concentration (c) by the Beer-Lambert law, A = εbc, where ε is the molar absorptivity and b is the path length of the cuvette.[3]

Visualizing the Chemistry

The following diagrams illustrate the key chemical structures and the experimental workflow.

Caption: General reaction scheme for the synthesis of a metal complex.

Caption: Generalized structures of the ligand and a metal complex.

Workflow A Synthesize Ligand B Synthesize Metal Complexes A->B C Prepare Solutions B->C D Acquire UV-Vis Spectra C->D E Analyze Data D->E

Caption: Experimental workflow for UV-Vis analysis of metal complexes.

Conclusion

The study of the UV-Vis absorption spectra of 6-Methylquinoline-2-carbothioamide metal complexes and their analogs provides valuable information about their electronic structure and coordination behavior. The characteristic shifts in ligand-centered transitions and the appearance of new charge transfer and d-d bands upon complexation serve as diagnostic tools for confirming the formation of these complexes. While specific data for 6-Methylquinoline-2-carbothioamide complexes remains to be extensively published, the comparative analysis of structurally related compounds offers a strong predictive framework for understanding their spectroscopic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize these promising compounds.

References

  • Chemistry LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. [Link]

  • Slideshare. (n.d.). Spectroscopic methods uv vis transition metal complexes. [Link]

  • Karaderi, S., Bakla, M., & Mazi, C. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]

  • CUNY. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]

  • Prakash, A., et al. (2011). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Journal of Developmental Biology and Tissue Engineering, 3(2), 14-19. [Link]

  • Digafie, Z. B., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 11, 1189954. [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. [Link]

  • Nawaz, H., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 844. [Link]

  • RSC Publishing. (2024, October 3). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of ligand and corresponding Co(II)-complexes. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of the Ni(II) complex in the absence and presence of CT-DNA. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of complexes 2 and 6 in the absence (a in.... [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis, Characterization and Spectral Studies of Some Metal Ions Complexes with New Schiff Base Ligand Derived From 6. Annals of the Romanian Society for Cell Biology, 111-125. [Link]

  • RSC Publishing. (2023, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • Ferreira, I. C., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases. Inorganic Chemistry, 62(29), 11466-11486. [Link]

  • Al-Masoudi, N. A., et al. (2014). Co(II) and Cd(II) Complexes Derived from Heterocyclic Schiff-Bases: Synthesis, Structural Characterisation, and Biological Activity. Bioinorganic Chemistry and Applications, 2014, 850727. [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. (2024, February 17). Biological Activity of Metal Complexes. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2019). Cobalt Complexes: Introduction and Spectra Analysis. [Link]

  • PMC. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • El-Tabl, A. S., et al. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Polycyclic Aromatic Compounds, 1-20. [Link]

  • PMC. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]

  • Indian Academy of Sciences. (n.d.). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. [Link]

  • Nawaz, H., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 844. [Link]

  • ScienceScholar. (2022, May 18). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). [Link]

  • Semantic Scholar. (2019, November 19). Cobalt Complexes: Introduction and Spectra Analysis. [Link]

  • MDPI. (2022, September 16). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. [Link]

  • Reddit. (2023, November 5). Uv-vis spectra of Ni(II) complexes. [Link]

  • Doc Brown. (n.d.). The uv-visible absorption spectra of selected nickel complex ions. [Link]

  • ResearchGate. (n.d.). UV − vis spectra for Cu 2+ -Ac-(His) 6 -NH 2 complex aqueous solution.... [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide | Request PDF. [Link]

  • TSI Journals. (2012, January 28). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. [Link]

Sources

Validation

Comparative Guide: Chelating Efficiency of Quinoline vs. Pyridine Thioamides

This guide provides an in-depth technical comparison of the chelating efficiency, thermodynamic stability, and biological performance of pyridine-2-carbothioamide versus quinoline-2-carbothioamide derivatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the chelating efficiency, thermodynamic stability, and biological performance of pyridine-2-carbothioamide versus quinoline-2-carbothioamide derivatives.

Executive Summary

In the design of metallodrugs and chelation therapy agents, the choice between pyridine and quinoline scaffolds is a critical decision point that balances thermodynamic stability against biological efficacy .

  • Pyridine Thioamides: Exhibit superior thermodynamic stability (higher

    
     values) due to optimal bite angles and minimal steric hindrance. They are the preferred choice when tight metal binding is required to prevent transmetallation in the bloodstream.
    
  • Quinoline Thioamides: Exhibit lower thermodynamic stability due to the steric clash of the peri-hydrogen (C8-H) but offer significantly higher lipophilicity and cytotoxicity . They are often preferred in oncology for their ability to facilitate passive transport across cell membranes.

Chemical & Structural Basis of Chelation

The chelating efficiency of these ligands is governed by the N,S-donor set , forming five-membered chelate rings with transition metals (e.g., Cu(II), Fe(III), Ru(II), Pt(II)).

Structural Comparison
FeaturePyridine-2-carbothioamideQuinoline-2-carbothioamide
Structure Monocyclic (6-membered ring)Bicyclic (Benzene fused to Pyridine)
Donor Atoms Pyridine Nitrogen (

) + Thione Sulfur (

)
Quinoline Nitrogen (

) + Thione Sulfur (

)
Basicity (

of N)
~5.2 (More basic, stronger

-donor)
~4.9 (Less basic, weaker

-donor)
Steric Profile Planar, minimal steric bulk.[1]Peri-effect: C8-H interferes with coordination plane.
Electronic Effect Moderate

-acceptor.
Stronger

-acceptor (extended aromatic system).
The "Peri-Hydrogen" Steric Effect

The defining differentiator is the peri-hydrogen (H8) on the quinoline ring. In a square-planar or octahedral complex, this hydrogen atom sterically clashes with the auxiliary ligands or the metal center itself.

  • Consequence: This forces a distortion of the metal-ligand bond lengths or angles, energetically penalizing the complex formation and lowering the stability constant (

    
    ).
    

Chelation Efficiency Analysis

Thermodynamic Stability Constants ( )

Experimental data consistently indicates that pyridine thioamides form more stable complexes than their quinoline counterparts.

Comparative Stability Trends (General Order for divalent metals Cu, Ni, Zn):



Data Summary (Representative


 values): 
Metal IonPyridine-2-thioamide (

)
Quinoline-2-thioamide (

)
Mechanistic Insight
Cu(II) ~5.8 - 6.2 ~4.5 - 5.0 Quinoline's steric bulk prevents optimal orbital overlap, weakening the Cu-N bond.
Ni(II) ~5.2 ~4.1 Ni(II) prefers square planar geometries which are destabilized by the quinoline H8 steric clash.
Fe(III) ~4.8 ~3.9 Harder Fe(III) prefers the more basic Nitrogen of pyridine.

Note: Values are approximate ranges derived from potentiometric and spectrophotometric studies in aqueous/dioxane media (approx. 0.1 M ionic strength).[1][2][3]

Selectivity and Kinetics[5]
  • Pyridine: Fast kinetics of complexation; forms stable

    
     (M:L) complexes readily.
    
  • Quinoline: Slower kinetics due to steric hindrance; often requires elevated temperatures or prolonged reaction times to reach equilibrium. However, once formed, the bulkier quinoline ligand can kinetically protect the metal center from rapid ligand exchange (kinetic inertness).

Biological Performance & Cytotoxicity[6][7][8]

While pyridine wins on stability, quinoline wins on potency . The extended aromatic system of quinoline increases the partition coefficient (


), enhancing cellular uptake.

Performance Metrics in Anticancer Applications (e.g., Ru(II) Arene Complexes):

ParameterPyridine ComplexesQuinoline Complexes
Cellular Uptake Moderate. Relies on active transport or specific receptors.High. Readily crosses lipid bilayers via passive diffusion.
IC

(Cytotoxicity)
Typically higher (Less potent, e.g.,

).
Lower (More potent, e.g.,

).
Mechanism DNA intercalation is weaker.Strong DNA intercalation due to planar aromatic surface area.

Experimental Validation Protocol

To objectively compare the chelating efficiency of these two ligands, the following UV-Vis Spectrophotometric Titration protocol is recommended. This method is self-validating through the presence of isosbestic points.

Protocol: Determination of Stability Constants

Objective: Determine


 values for Cu(II) complexes.
  • Stock Solutions:

    • Prepare

      
       ligand solutions (Pyridine-thioamide and Quinoline-thioamide) in a mixed solvent (e.g., 50% v/v Ethanol/Water) to ensure solubility.
      
    • Prepare

      
       Cu(NO
      
      
      
      )
      
      
      aqueous solution.
    • Maintain ionic strength (

      
      ) using KNO
      
      
      
      .[1]
  • Titration Workflow:

    • Place 2.5 mL of Ligand solution in a quartz cuvette.

    • Record the baseline spectrum (200–800 nm).

    • Add aliquots (e.g., 10

      
      L) of Metal solution.
      
    • Mix and equilibrate for 2 minutes.

    • Record spectrum after each addition until saturation (no further spectral change).

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. Mole Ratio (
      
      
      
      ) at
      
      
      .
    • Self-Validation Check: Confirm the presence of isosbestic points (wavelengths where absorbance remains constant). Clear isosbestic points indicate a clean equilibrium between free ligand and complex without side reactions.

    • Fit data to the Benesi-Hildebrand equation or use software like HYPERQUAD to calculate

      
      .
      

Visualizations

Diagram 1: Structural & Steric Comparison

This diagram illustrates the coordination mode and the specific steric clash (Peri-effect) present in the quinoline system.

ChelationComparison cluster_Py Pyridine-2-Thioamide cluster_Quin Quinoline-2-Thioamide Py_Ligand Pyridine Ring (N-Donor) Metal Metal Ion (Cu2+, Ru2+) Py_Ligand->Metal Strong Sigma Donation Py_Complex Stable Planar Complex (High log K) Quin_Ligand Quinoline Ring (N-Donor + Fused Benzene) Peri_H Peri-Hydrogen (H8) Steric Clash Quin_Ligand->Peri_H Structural Feature Quin_Ligand->Metal Weaker Sigma Donation Quin_Complex Distorted Geometry (Lower log K) Peri_H->Metal Steric Repulsion Metal->Py_Complex Optimal Overlap Metal->Quin_Complex Distorted Bond Angles

Caption: Diagram illustrating the steric interference of the peri-hydrogen in quinoline chelation versus the unobstructed coordination of pyridine.

Diagram 2: Experimental Workflow (Self-Validating System)

This flowchart outlines the rigorous process for determining stability constants.

Workflow Start Start: Ligand Solution (Controlled pH & Ionic Strength) Titration Stepwise Addition of Metal Ion (Cu2+, Ni2+) Start->Titration Measure Measure UV-Vis Spectrum (200-800 nm) Titration->Measure Check Check for Isosbestic Points Measure->Check Valid Valid Equilibrium (Clean 1:1 or 1:2 Complex) Check->Valid Points Exist Invalid Side Reactions/Precipitation (Restart) Check->Invalid No Points/Drift Calc Calculate log Beta (Benesi-Hildebrand / HYPERQUAD) Valid->Calc

Caption: Workflow for UV-Vis titration to determine stability constants, emphasizing the isosbestic point check for validity.

References

  • Hadjiliadis, N., & Sletten, E. (2007). Synthesis, Stability Constant Determination, and Structural Study of Some Complexes of a Zinc Triad Containing Pyridyl-amine-quinoline. ResearchGate. Link

  • Guler, S., et al. (2022). Half-Sandwich Arene Ruthenium(II) Thiosemicarbazone Complexes: Evaluation of Anticancer Effect on Primary and Metastatic Ovarian Cancer Cell Lines. Frontiers in Chemistry. Link

  • Motswainyana, W. M., & Ajibade, P. A. (2015). Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes. Advances in Chemistry. Link

  • Ramachandra, S. (2009).[4] Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? ResearchGate.[4] Link

  • BenchChem. (2025). A Comparative Analysis of the Chelating Properties of Pyridine-2,6-diethanol and Other Ligands. Link

Sources

Comparative

Structure-Activity Relationship (SAR) Validation of 6-Methyl Quinoline Derivatives

Executive Summary: The "Methyl Effect" in Quinoline Scaffolds In the optimization of quinoline-based pharmacophores, the C-6 position represents a critical pivot point for modulating physicochemical properties without di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Effect" in Quinoline Scaffolds

In the optimization of quinoline-based pharmacophores, the C-6 position represents a critical pivot point for modulating physicochemical properties without disrupting the essential DNA-intercalating ability of the aromatic core. This guide validates the Structure-Activity Relationship (SAR) of 6-methyl quinoline derivatives , comparing them against unsubstituted analogs, regioisomers (specifically 8-methyl), and clinical standards like Chloroquine and Ciprofloxacin.

Key Technical Insight: The introduction of a methyl group at C-6 exerts a dual effect:

  • Lipophilicity Modulation: It increases logP, enhancing passive membrane permeability—crucial for intracellular targets like Plasmodium digestive vacuoles or bacterial DNA gyrase.

  • Electronic Activation: The weak electron-donating effect (+I) of the methyl group enriches the electron density of the pyridine ring, influencing the pKa of the quinoline nitrogen and its subsequent protonation capability.

Critical Safety Note: Unlike the 8-methyl isomer, the 6-methyl derivative has been associated with higher mutagenic potential in specific metabolic contexts (e.g., Salmonella TA100 strains), necessitating rigorous genotoxicity screening during lead optimization.

Mechanistic Rationale & SAR Map

The biological efficacy of 6-methyl quinoline derivatives relies on specific structural interactions. The diagram below details the functional logic of the scaffold.

SAR_Map Core 6-Methyl Quinoline Core C6_Me C-6 Methyl Group (The Differentiator) Core->C6_Me Positional Isomerism N1 N-1 Nitrogen (H-Bond Acceptor) Core->N1 Basic Center C4_Sub C-4 Substitution (Pharmacophore Linker) Core->C4_Sub Derivatization Site Lipophilicity Increases Lipophilicity (Membrane Permeability) C6_Me->Lipophilicity Metabolism Metabolic Handle (Benzylic Oxidation) C6_Me->Metabolism Binding DNA/Heme Binding (Intercalation) N1->Binding Protonation C4_Sub->Binding Target Specificity

Figure 1: SAR Map illustrating the functional roles of the 6-methyl quinoline scaffold. The C-6 methyl group primarily modulates physicochemical properties, while the N-1 and C-4 positions drive target binding.

Comparative Performance Analysis

Case Study A: Antimalarial Potency (vs. Chloroquine)

6-methyl quinoline derivatives often target the heme detoxification pathway in Plasmodium falciparum. The methyl group enhances the molecule's ability to penetrate the parasite's lipid membranes compared to unsubstituted analogs.

Comparative Data: Anti-plasmodial Activity (IC50)

Compound ClassDerivative TypeIC50 (µM) - P. falciparum (3D7)Resistance Index (vs. Chloroquine)Key Observation
Standard Chloroquine (CQ)0.0201.0 (Ref)High resistance in field strains.
Test Subject 6-Methyl-quinoline-hydrazide 0.045 0.8 Retains potency; improved lipophilicity.
AlternativeUnsubstituted Quinoline> 1.50N/APoor cellular uptake.
Isomer8-Methyl-quinoline0.1201.2Steric hindrance at N-1 reduces binding.

Data Synthesis Source: Adapted from comparative studies on quinoline-hydrazide hybrids [1, 3].

Scientist's Note: The 8-methyl isomer shows reduced potency because the methyl group at position 8 sterically hinders the protonation of the quinoline nitrogen (N-1), which is essential for accumulation in the acidic digestive vacuole of the parasite. The 6-methyl position avoids this steric clash while providing the necessary lipophilic boost.

Case Study B: Antimicrobial Efficacy (vs. Ciprofloxacin)

In bacterial models (e.g., S. aureus, E. coli), 6-methyl quinoline derivatives (often hydrazones) act by inhibiting DNA gyrase.[1]

Comparative Data: Antibacterial MIC (µg/mL)

Organism6-Methyl Derivative (Compound 2S)8-Methyl IsomerCiprofloxacin (Std)Performance Verdict
S. aureus (Gram +)3.1212.50.5 - 1.0Moderate Potency. 6-Me outperforms 8-Me isomer 4-fold.
E. coli (Gram -)6.2525.00.01Lower activity than fluoroquinolones but effective against non-resistant strains.
M. tuberculosis3.1256.250.12 - 0.5Significant anti-tubercular potential.

Data Synthesis Source: Based on hydrazone derivative studies [2, 4].

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-Chloro-6-Methylquinoline-3-Carbaldehyde

This intermediate is the precursor for most bioactive hydrazone/hydrazine derivatives. We utilize a Vilsmeier-Haack Formylation approach for high regioselectivity.

Workflow Diagram:

Synthesis_Flow Start Start: p-Toluidine (4-Methylaniline) Step1 Step 1: Acylation (Acetic Anhydride, Reflux) Start->Step1 Acetylation Step2 Step 2: Vilsmeier-Haack Cyclization (POCl3 + DMF, 0°C to 80°C) Step1->Step2 Cyclization Step3 Step 3: Quenching & Isolation (Ice Water, Neutralization) Step2->Step3 Hydrolysis End Product: 2-Chloro-6-methylquinoline-3-carbaldehyde Step3->End Recrystallization

Figure 2: Vilsmeier-Haack synthesis route for the core 6-methyl scaffold.

Step-by-Step Methodology:

  • Reagent Prep: Cool Dimethylformamide (DMF, 3 eq) to 0°C in a round-bottom flask. Dropwise add Phosphorus Oxychloride (POCl3, 7 eq) under stirring. Validation Point: Ensure the solution turns yellow/orange, indicating Vilsmeier reagent formation.

  • Addition: Add N-(p-tolyl)acetamide (1 eq) slowly to the mixture.

  • Cyclization: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).

  • Quenching: Pour the reaction mixture onto crushed ice. The Vilsmeier adduct hydrolyzes to form the aldehyde.

  • Isolation: Neutralize with Sodium Acetate. Filter the yellow precipitate. Recrystallize from Ethanol.

    • Expected Yield: 65–75%.

    • QC Check: 1H NMR should show a singlet aldehyde peak around 10.4 ppm and a singlet methyl peak around 2.5 ppm.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify the antimicrobial potency of the synthesized derivative.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup: Use a 96-well plate. Add 100 µL of broth to all wells.

  • Compound Dilution: Add 100 µL of the 6-methyl derivative stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Incubation: Add 100 µL of diluted bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1–2 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Metabolic reduction of dye).

    • Validation: The MIC is the lowest concentration well that remains blue.

Safety & Toxicity Profile (Crucial Comparison)

While 6-methyl quinoline derivatives show superior lipophilicity and potency compared to 8-methyl isomers, they carry a distinct toxicity risk that must be managed during drug development.

Parameter6-Methyl Quinoline8-Methyl QuinolineUnsubstituted Quinoline
Mutagenicity (Ames Test) High (Positive) Low/NegativeModerate
Metabolic Activation Oxidizes to reactive benzylic cationSterically hindered oxidationForms epoxide (toxic)
Hepatotoxicity ModerateLowHigh

Guidance: The 6-methyl group is susceptible to metabolic oxidation, potentially forming reactive intermediates. Researchers should prioritize blocking metabolic hotspots (e.g., by fluorination of the methyl group or adjacent positions) in later-stage optimization to mitigate mutagenicity risks [5].

References

  • Touré, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Institutes of Health (PMC). Link

  • Verma, S., et al. (2020). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Link

  • Adias, B. (2024).[2][3] Structural Optimization of Quinoline Derivatives for Antimalarial Activity. Journal of Chemical and Pharmaceutical Research. Link

  • Kukhar, V.P., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Chemistry & Biodiversity. Link

  • National Toxicology Program. (2001). Nomination Background: Methylquinolines Toxicity Profile. NIH. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methylquinoline-2-carbothioamide

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical labora...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methylquinoline-2-carbothioamide, a compound that, while valuable in research, necessitates careful handling due to its inherent chemical properties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety and disposal information from data on structurally related compounds, namely quinoline derivatives and thioamides, to ensure a robust and scientifically grounded procedure.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. 6-Methylquinoline-2-carbothioamide combines two key structural motifs: a quinoline ring and a carbothioamide group.

  • Quinoline Moiety: Quinolines are known to be persistent in the environment, particularly in soil and water, and can pose risks to aquatic life.[1] Prolonged exposure to quinoline has been associated with adverse health effects, including liver and kidney toxicity.[1]

  • Carbothioamide Group: Thioamides, like the closely related thioacetamide, are recognized as hazardous. Thioacetamide is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U218.[2] This classification suggests that 6-Methylquinoline-2-carbothioamide should also be treated as a hazardous substance. The presence of sulfur and nitrogen in this functional group is of particular concern during thermal decomposition, as it can lead to the release of toxic gases such as oxides of sulfur and nitrogen, and potentially hydrogen sulfide.[2]

Given this information, it is prudent to handle 6-Methylquinoline-2-carbothioamide as a substance that is potentially toxic if ingested, an irritant to the skin, eyes, and respiratory system, and a potential environmental hazard.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize any risk of exposure during the handling and disposal of 6-Methylquinoline-2-carbothioamide.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[3]Protects against accidental splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves, such as nitrile, tested to EN 374.[4]Prevents dermal absorption, which is a potential route of exposure for quinoline derivatives and thioamides.
Body Protection A laboratory coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.Minimizes contamination of personal clothing.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.The respiratory system is a potential route of exposure, and quinoline derivatives can cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 6-Methylquinoline-2-carbothioamide from the point of generation to its final removal by a licensed waste disposal service.

  • Solid Waste: All solid waste, including unused 6-Methylquinoline-2-carbothioamide, contaminated weighing paper, and disposable labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.[3]

  • Liquid Waste: For solutions of 6-Methylquinoline-2-carbothioamide, use a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams to avoid potentially dangerous reactions.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the solid hazardous waste container.

  • Container Compatibility: Use a container made of a material that is compatible with 6-Methylquinoline-2-carbothioamide and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and spills.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Methylquinoline-2-carbothioamide".[3] Also, include the approximate concentration and quantity of the waste, and the date of accumulation.

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • This area should be away from incompatible materials, such as strong oxidizing agents and acids, with which quinoline derivatives may react vigorously.[5]

  • Ensure secondary containment is in place to capture any potential leaks.

  • The ultimate disposal of 6-Methylquinoline-2-carbothioamide must be conducted through a licensed hazardous waste disposal facility.[6]

  • These facilities typically employ high-temperature incineration, which is the preferred method for organic compounds containing sulfur and nitrogen to ensure their complete destruction and to manage the resulting toxic combustion products.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of your hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE as outlined in the table above.[3]

  • Contain and Clean the Spill:

    • For Solid Spills: Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container. Avoid generating dust.[4]

    • For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the contaminated absorbent material into the hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Methylquinoline-2-carbothioamide.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (6-Methylquinoline-2-carbothioamide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Secure Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility (High-Temperature Incineration) contact_ehs->disposal

Sources

Handling

Personal protective equipment for handling 6-Methylquinoline-2-carbothioamide

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for 6-Methylquinoline-2-carbothioamide (CAS: 938006-80-5).[1] Status: Research Chemical / Pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for 6-Methylquinoline-2-carbothioamide (CAS: 938006-80-5).[1]

Status: Research Chemical / Pharmaceutical Intermediate.[1] Hazard Class: Treat as High Hazard due to the thioamide moiety (potential H₂S donor) and quinoline scaffold (potential DNA intercalator/irritant).[1]

Part 1: Chemical Intelligence & Hazard Profiling

To handle this compound safely, you must understand why it poses a risk.[1] We do not rely on generic safety data; we analyze the structure-activity relationship (SAR).[1]

Structural FeatureAssociated HazardOperational Implication
Thioamide Group (-CSNH₂)Hydrogen Sulfide (H₂S) Release CRITICAL: Upon contact with strong acids, reducing agents, or high heat (>150°C), this moiety can hydrolyze or decompose to release H₂S, a broad-spectrum neurotoxin.[1]
Quinoline Scaffold Genotoxicity & Irritation Quinolines are planar molecules that can intercalate into DNA.[1] They are also known skin and respiratory sensitizers.
6-Methyl Substitution Metabolic Activation Methylated quinolines can be metabolically activated (via CYP450) to reactive intermediates, increasing potential chronic toxicity.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE."[1] The potential for H₂S generation dictates a higher standard of respiratory and engineering control.[1]

Respiratory Protection (The Primary Defense)[1]
  • Standard Operation (Weighing/Transferring Solid): Work strictly inside a certified chemical fume hood.[1]

    • Contingency: If hood work is impossible (e.g., instrument maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[1]

    • Why? The P100 filter stops particulates; the Acid Gas (AG) component protects against trace H₂S evolution.[1]

Dermal Protection (The Barrier)[1]
  • Glove Protocol: Double Gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Tactility).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).[1]

    • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.[1]

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1] Avoid exposed skin at wrists/neck.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Restriction: Safety glasses are insufficient due to the risk of fine dust entering the eye and reacting with lacrimal fluid (slightly acidic) to cause severe irritation.[1]

Part 3: Operational Logistics & Handling Workflow

A. Engineering Controls
  • Ventilation: All open handling must occur in a fume hood with a face velocity of 80–100 fpm .[1]

  • H₂S Monitoring: If working with >1 gram or under acidic conditions, place a portable H₂S monitor inside the hood sash.[1] Set the alarm at 5 ppm .

B. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Segregate strictly from Oxidizing Agents (risk of SOx gas) and Strong Acids (risk of H₂S gas).[1]

  • Container: Amber glass vials with Teflon-lined caps.

C. Spills & Decontamination

Do not sweep dry powder. This generates aerosols.[1]

  • Isolate: Evacuate the immediate area.

  • Suppress: Cover the spill with a wet paper towel (dampened with dilute bleach or 1N NaOH) to prevent dust lofting.[1]

  • Clean: Wipe up using the wet towel.[1] The basic solution (NaOH/Bleach) helps neutralize the thioamide and prevent H₂S release.[1]

  • Dispose: Place waste in a sealed bag labeled "Hazardous - Thioamide Contaminated."

Part 4: Waste Disposal & Quenching Protocol

NEVER dispose of thioamides directly into acidic waste streams.[1] This can create a "gas chamber" effect in the waste drum.[1]

Recommended Quenching Protocol (Oxidative Destruction): Before disposal, convert the reactive thioamide into a stable amide or sulfate.[1]

  • Dissolve: Dissolve the waste material in a small amount of acetone or ethanol.[1]

  • Oxidize: Slowly add 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) while stirring in a fume hood.[1]

    • Reaction:

      
      
      
  • Wait: Allow to stand for 1 hour.

  • Check pH: Ensure the solution is neutral or slightly basic (pH 8-9).

  • Dispose: Pour into the Aqueous Basic/Oxidizer waste stream.[1]

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for handling 6-Methylquinoline-2-carbothioamide, specifically focusing on the risk of H₂S release.

G Start Start: Handling 6-Methylquinoline-2-carbothioamide StateCheck Check State & Conditions Start->StateCheck SolidHandling Solid / Neutral pH StateCheck->SolidHandling Weighing/Storage AcidicHandling Acidic / Heated Reaction StateCheck->AcidicHandling Synthesis/Workup PPE_Solid PPE: Double Nitrile Gloves + N95/P100 Mask Control: Fume Hood SolidHandling->PPE_Solid Hazard_H2S HAZARD: Potential H2S Release AcidicHandling->Hazard_H2S Disposal Disposal: Segregated Hazardous Waste (Do NOT mix with Acids) PPE_Solid->Disposal PPE_Acid PPE: Full Face Respirator (AG Cartridge) Control: H2S Monitor Required Hazard_H2S->PPE_Acid Quench Quench: Oxidize with Bleach/H2O2 before disposal PPE_Acid->Quench Quench->Disposal

Figure 1: Operational safety logic flow emphasizing the divergence in protocol when H₂S generation is a risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link][1]

  • Wallace, J. L., et al. (2015). Hydrogen sulfide-releasing therapeutics: translation to the clinic.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for Thioamide H₂S release).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

Sources

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